Product packaging for 4-Amino-2-hydroxybutanoic acid(Cat. No.:CAS No. 13477-53-7)

4-Amino-2-hydroxybutanoic acid

Cat. No.: B081808
CAS No.: 13477-53-7
M. Wt: 119.12 g/mol
InChI Key: IVUOMFWNDGNLBJ-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxybutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H9NO3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO3 B081808 4-Amino-2-hydroxybutanoic acid CAS No. 13477-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-hydroxybutanoic acid
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InChI

InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8)
Source PubChem
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InChI Key

IVUOMFWNDGNLBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
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DSSTOX Substance ID

DTXSID90928749
Record name 4-Amino-2-hydroxybutanoic acid
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Molecular Weight

119.12 g/mol
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CAS No.

13477-53-7
Record name 4-Amino-2-hydroxybutanoic acid
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Record name 4-Amino-2-hydroxybutyric acid
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Record name 4-Amino-2-hydroxybutanoic acid
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Record name 4-amino-2-hydroxybutanoic acid
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Foundational & Exploratory

4-Amino-2-hydroxybutanoic acid structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Amino-2-hydroxybutanoic Acid

Introduction

This compound, also known by synonyms such as α-Hydroxy-γ-aminobutyric acid (α-Oxy-GABA), is a derivative of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] Its structure features a hydroxyl group at the alpha-position (C2) and an amino group at the gamma-position (C4) of a butanoic acid backbone.[2] This compound and its stereoisomers are of significant interest to researchers in neuroscience and drug development due to their structural similarity to GABA and potential to modulate GABAergic systems.[1][3]

The (S)-enantiomer, (S)-(-)-4-Amino-2-hydroxybutanoic acid, is a key moiety of the aminoglycoside antibiotic butirosin (B1197908) and is investigated for its potential inhibitory activity on GABA binding and uptake.[1] The (R)-enantiomer is utilized as a crucial chiral building block in the synthesis of semi-synthetic aminoglycoside antibiotics like amikacin (B45834) and plazomicin (B589178).[2] Appending the (R)-4-amino-2-hydroxybutyryl side chain to the antibiotic core structure protects the drug from inactivation by bacterial aminoglycoside-modifying enzymes, thereby combating antibiotic resistance.[2] This guide provides a comprehensive overview of the structure, properties, synthesis, and biological activities of this compound.

Structure and Physicochemical Properties

This compound is a chiral molecule existing as (R) and (S) enantiomers. The presence of polar functional groups—carboxylic acid, hydroxyl, and amino groups—dictates its physical properties, such as high water solubility and crystalline solid state at room temperature.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₉NO₃[5]
Molecular Weight 119.12 g/mol [5]
CAS Number 13477-53-7 (Unspecified stereochemistry)[5]
40371-51-5 ((S)-enantiomer)[1]
31771-40-1 ((R)-enantiomer)[2]
Appearance White to off-white crystalline powder[1][4]
Melting Point 200-203 °C ((S)-enantiomer, lit.)[6]
196-206 °C ((S)-enantiomer)[3]
pKa 3.47 ± 0.10 (Predicted)[4]
Optical Rotation ([α]23/D) -30° (c=1 in H₂O) ((S)-enantiomer)[6]
SMILES C(CN)C(C(=O)O)O[5]
InChI Key IVUOMFWNDGNLBJ-UHFFFAOYSA-N[5]

Biological and Pharmacological Properties

As an analogue of GABA, this compound is primarily studied for its interaction with the central nervous system, particularly the GABAergic and glutamatergic systems.[1][2]

Mechanism of Action

The biological activity of this compound is centered on its ability to modulate neurotransmitter receptors. Research, particularly on the (R)-enantiomer, suggests it acts as a modulator of the GABAergic system, potentially enhancing activity at GABA-B receptors.[2] It may also act as an antagonist at NMDA receptors, which are crucial for excitatory neurotransmission.[2] Its structural similarity to GABA allows it to be a subject of study for competitive binding in neurotransmitter transport processes.[2] The C2 hydroxyl group is noted to enhance hydrogen-bonding capacity, a critical feature for its role in modifying antibiotics like plazomicin to block enzymatic degradation.[2]

Therapeutic Potential

The compound is investigated for its potential therapeutic applications in neurological disorders.[2][3] Its ability to modulate GABA and glutamate (B1630785) pathways suggests potential for treating conditions like anxiety, depression, and epilepsy.[3][7] The (S)-enantiomer has been observed in clinical studies to increase plasma growth hormone, prolactin, and cortisol levels in cerebrovascular patients, indicating neuroendocrine effects.[1]

Table 2: Biological Activities and Targets

ActivityTarget(s)Compound FormReference
GABA System ModulationGABA-B Receptors(R)-enantiomer[2]
Glutamatergic ModulationNMDA Receptors (Antagonist)(R)-enantiomer[2]
GABA Uptake InhibitionGABA Transporters(S)-enantiomer[1][]
Antibiotic PotentiationAminoglycoside-modifying enzymes(R)-enantiomer[2]

Synthesis and Analysis

Synthesis Protocols

Several synthetic routes for this compound have been developed, often focusing on stereoselective production of the (R) or (S) enantiomers.

Method 1: From (2S,4R)-4-Hydroxyproline Esters [2] This method provides an economical pathway from a commercially available starting material.

  • The hydrochloride salt of the methyl or ethyl ester of (2S,4R)-4-hydroxyproline is treated with an alkali metal methoxide (B1231860) or ethoxide to release the free ester.

  • Through a series of selective chemical transformations, the hydroxyproline (B1673980) ester is converted into the target compound while preserving the desired stereochemistry.

Method 2: Biocatalytic Enzyme Cascade [2] A highly stereoselective approach for producing the (R)-enantiomer.

Analytical Methods

Quantitative analysis of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its sensitivity and specificity.[9]

Protocol: Quantification in Plasma using LC-MS/MS [9]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

  • Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining the polar analyte.

    • Mobile Phase: A gradient elution using acetonitrile (A) and an aqueous buffer like ammonium (B1175870) formate (B1220265) (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Pathways and Workflows

Proposed Signaling Pathway

The neuromodulatory effects of this compound are believed to stem from its interaction with GABAergic synapses. It may enhance the inhibitory effects of GABA, contributing to its potential anxiolytic and anticonvulsant properties.

GABOB_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_Receptor GABA-B Receptor GABA_release->GABA_Receptor Binds to GABOB 4-Amino-2- hydroxybutanoic acid GABOB->GABA_Receptor Modulates Ion_Channel K+ Channel Activation GABA_Receptor->Ion_Channel Activates Hyperpolarization Hyperpolarization (Inhibitory Effect) Ion_Channel->Hyperpolarization

Caption: Proposed modulation of GABA-B receptor signaling by this compound.

Experimental Workflow for Pharmacokinetic Analysis

A typical preclinical pharmacokinetic study involves administering the compound to animal models and analyzing its concentration in biological fluids over time.

PK_Workflow start Start: Acclimated Animal Models admin Compound Administration (e.g., IV or Oral) start->admin sampling Serial Blood Sampling (Predetermined Time Points) admin->sampling processing Plasma Separation (Centrifugation) sampling->processing extraction Analyte Extraction (Protein Precipitation) processing->extraction analysis LC-MS/MS Analysis (Quantification) extraction->analysis pk_calc Pharmacokinetic Modeling (Cmax, Tmax, AUC, T½) analysis->pk_calc end End: PK Profile Determined pk_calc->end

Caption: Standard experimental workflow for a pharmacokinetic study of a test compound.

Safety and Handling

According to aggregated GHS data, this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses.[6] It should be handled in a well-ventilated area to avoid inhalation of the powder.[2]

Conclusion

This compound is a versatile chiral molecule with significant relevance in both pharmacology and medicinal chemistry. Its role as a GABA analogue provides a foundation for developing novel therapeutics for neurological disorders, while its application as a synthetic building block has proven crucial in overcoming bacterial resistance to aminoglycoside antibiotics. Further research into the specific activities of its enantiomers will continue to elucidate its full potential and pave the way for new clinical applications.

References

Synthesis of 4-Amino-2-hydroxybutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-hydroxybutanoic acid (GABOB), a molecule of significant interest in the pharmaceutical and chemical industries, serves as a crucial chiral building block for complex organic molecules and is a key component in the synthesis of certain antibiotics. This technical guide provides an in-depth overview of the primary synthetic pathways for GABOB, encompassing both traditional chemical methods and modern biocatalytic approaches. Detailed experimental protocols for key reactions are provided, along with a comparative analysis of quantitative data to aid researchers in selecting the most suitable method for their specific application. Furthermore, visual diagrams of the synthesis workflows are presented to facilitate a clear understanding of each process.

Chemical Synthesis Pathways

A variety of chemical strategies have been developed for the synthesis of this compound, often focusing on the stereoselective introduction of the hydroxyl and amino functionalities.

Synthesis from L-Asparagine via Nitrile Intermediate

A well-established route to L-4-amino-2-hydroxybutanoic acid commences with the readily available amino acid L-asparagine. This multi-step process involves the conversion of the amide group to a nitrile, followed by reduction.

The overall transformation can be depicted as follows:

cluster_0 Synthesis from L-Asparagine L-Asparagine L-Asparagine L-Malamidic_acid L-Malamidic acid L-Asparagine->L-Malamidic_acid NaNO2, H2O, H+ 3-Cyano-2-hydroxypropionic_acid 3-Cyano-2-hydroxypropionic acid L-Malamidic_acid->3-Cyano-2-hydroxypropionic_acid Acetic anhydride, Pyridine L-4-Amino-2-hydroxybutanoic_acid L-4-Amino-2-hydroxybutanoic acid 3-Cyano-2-hydroxypropionic_acid->L-4-Amino-2-hydroxybutanoic_acid H2, PtO2

Figure 1: Synthesis pathway starting from L-Asparagine.

Experimental Protocol:

  • Preparation of L-Malamidic Acid: L-asparagine is treated with sodium nitrite (B80452) in an aqueous acidic medium to yield L-malamidic acid.

  • Formation of 3-Cyano-2-hydroxypropionic Acid: The resulting L-malamidic acid is then reacted with an alkanoic acid anhydride, such as acetic anhydride, in liquid pyridine. This converts the carboxamido group into a nitrile group.[1][2]

  • Reduction to L-4-Amino-2-hydroxybutanoic Acid: The nitrile intermediate is subsequently reduced, typically through catalytic hydrogenation with a catalyst like platinum oxide (PtO₂), to afford L-4-amino-2-hydroxybutanoic acid.[2]

Quantitative Data:

Starting MaterialProductYieldReference
L-AsparagineL-4-Amino-2-hydroxybutanoic acid50%[2]
3-Cyano-2-hydroxypropionic acidL-4-Amino-2-hydroxybutanoic acid61%[2]
Synthesis from 2-Pyrrolidone

This approach offers a four-step transformation starting from the cyclic amide 2-pyrrolidone.

The synthetic workflow is illustrated below:

cluster_1 Synthesis from 2-Pyrrolidone 2-Pyrrolidone 2-Pyrrolidone 2-Methoxy-1-pyrroline 2-Methoxy-1-pyrroline 2-Pyrrolidone->2-Methoxy-1-pyrroline Dimethylsulfate 3-Bromo-2-methoxy-1-pyrroline 3-Bromo-2-methoxy-1-pyrroline 2-Methoxy-1-pyrroline->3-Bromo-2-methoxy-1-pyrroline N-Bromosuccinimide 3-Acetoxy-2-methoxy-1-pyrroline 3-Acetoxy-2-methoxy-1-pyrroline 3-Bromo-2-methoxy-1-pyrroline->3-Acetoxy-2-methoxy-1-pyrroline Potassium acetate (B1210297), 18-crown-6 (B118740) DL-4-Amino-2-hydroxybutanoic_acid DL-4-Amino-2-hydroxybutanoic acid 3-Acetoxy-2-methoxy-1-pyrroline->DL-4-Amino-2-hydroxybutanoic_acid HCl (aq)

Figure 2: Synthesis pathway starting from 2-Pyrrolidone.

Experimental Protocol:

  • Imino Ether Formation: 2-Pyrrolidone is treated with dimethyl sulfate (B86663) to form 2-methoxy-1-pyrroline.[3]

  • Bromination: The imino ether undergoes bromination at the 3-position using N-bromosuccinimide in carbon tetrachloride.[3]

  • Acetoxylation: The resulting 3-bromo derivative is then reacted with potassium acetate in acetonitrile (B52724) in the presence of a catalytic amount of 18-crown-6 to yield 3-acetoxy-2-methoxy-1-pyrroline.[3]

  • Hydrolysis: Finally, hydrolysis of the acetoxy imino ether with hydrochloric acid yields DL-4-amino-2-hydroxybutyric acid.[3]

Synthesis via 1,3-Dipolar Cycloaddition

This method involves the 1,3-dipolar addition of a nitronic ester to methyl acrylate (B77674), leading to an isoxazolidine (B1194047) intermediate.

The logical flow of this synthesis is as follows:

cluster_2 1,3-Dipolar Cycloaddition Pathway Nitronic_ester Nitronic ester Isoxazolidine Isoxazolidine Nitronic_ester->Isoxazolidine Methyl_acrylate Methyl acrylate Methyl_acrylate->Isoxazolidine Oxime_ether Oxime ether Isoxazolidine->Oxime_ether Heating Hydroxy_amino_acid This compound Oxime_ether->Hydroxy_amino_acid Reduction, then Hydrolysis

Figure 3: 1,3-Dipolar cycloaddition synthesis pathway.

Experimental Protocol:

  • Cycloaddition: A nitronic ester is reacted with methyl acrylate in a 1,3-dipolar addition to regiospecifically form an isoxazolidine.[4]

  • Rearrangement: The isoxazolidine is heated to produce an oxime ether.[4]

  • Reduction and Hydrolysis: The oxime ether is then reduced, followed by hydrolysis to give the final this compound.[4]

Biocatalytic Synthesis Pathways

Biocatalytic methods offer highly stereoselective routes to GABOB under mild reaction conditions, often with high yields and enantiomeric purity.

Enzyme Cascade with Pyruvate (B1213749) Aldolase (B8822740) and Transaminase

A highly efficient and stereoselective biocatalytic approach employs an enzyme cascade.

The workflow for this enzymatic synthesis is presented below:

cluster_3 Biocatalytic Cascade Synthesis Pyruvate Pyruvate 4-Hydroxy-2-oxo_acid 4-Hydroxy-2-oxo acid intermediate Pyruvate->4-Hydroxy-2-oxo_acid Pyruvate aldolase Formaldehyde Formaldehyde Formaldehyde->4-Hydroxy-2-oxo_acid Product (R)-4-Amino-2-hydroxybutanoic acid 4-Hydroxy-2-oxo_acid->Product (R)-selective transaminase Alanine Alanine Alanine->Product Amino donor

Figure 4: Biocatalytic cascade for (R)-4-Amino-2-hydroxybutanoic acid synthesis.

Experimental Protocol:

  • Aldol (B89426) Reaction: A class II pyruvate aldolase from Escherichia coli catalyzes an aldol reaction between pyruvate and formaldehyde, forming a 4-hydroxy-2-oxo acid intermediate.[1][5]

  • Transamination: This intermediate then undergoes stereoselective transamination catalyzed by an (R)-selective pyridoxal (B1214274) phosphate-dependent transaminase.[1][5] Alanine serves as the amino donor in this one-pot cyclic cascade.[1]

Quantitative Data:

ParameterValueReference
Enantiomeric Excess>99%[1]
Yield86% to >95%[5]
Product ConcentrationAt least 0.4 M[5]
Productivity>80 g L⁻¹ d⁻¹[5]
Yeast-Catalyzed Stereoselective Reduction

This method utilizes the reductive capabilities of yeast to achieve a stereoselective conversion of a ketoester to the corresponding hydroxy ester, a key intermediate in the synthesis of (S)-4-amino-2-hydroxybutanoic acid.

The process is outlined in the following diagram:

cluster_4 Yeast-Catalyzed Reduction Pathway Ketoester Methyl-4-benzyloxycarbonyloxyamino-2-oxobutanoate Hydroxy_ester (S)-(+)-Methyl-4-benzyloxycarbonyloxyamino-2-hydroxybutanoate Ketoester->Hydroxy_ester Yeast (e.g., Saccharomyces carlsbergensis) Final_Product (S)-4-Amino-2-hydroxybutanoic acid Hydroxy_ester->Final_Product Hydrolysis

Figure 5: Yeast-catalyzed stereoselective reduction for GABOB synthesis.

Experimental Protocol:

  • Bioreduction: The starting material, methyl-4-benzyloxycarbonyloxyamino-2-oxobutanoate, is subjected to yeast-catalyzed stereoselective reduction. Saccharomyces carlsbergensis ATCC2345 and Saccharomyces sp. Edme have been identified as suitable yeasts for this transformation.[6]

  • Hydrolysis: The resulting (S)-(+)-hydroxy ester is then hydrolyzed to yield (S)-4-amino-2-hydroxybutanoic acid.

Quantitative Data:

Yeast StrainYield of (S)-(+)-hydroxy esterEnantiomeric Excess (ee)Reference
Saccharomyces carlsbergensis ATCC234540%88%[6]
Saccharomyces sp. Edme54%88%[6]

Conclusion

The synthesis of this compound can be achieved through a variety of chemical and biocatalytic routes. Traditional chemical methods offer versatility in starting materials and reaction conditions, while biocatalytic approaches provide exceptional stereoselectivity and operate under milder conditions. The choice of a particular synthetic pathway will depend on factors such as the desired stereoisomer, required scale of production, and cost-effectiveness. The information presented in this guide is intended to provide a solid foundation for researchers and professionals in the field to make informed decisions regarding the synthesis of this important molecule.

References

The Enigmatic Presence of γ-Amino-β-hydroxybutyric Acid: A Technical Deep Dive into its Natural Occurrence, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the natural occurrence, analytical methodologies, and biological importance of γ-Amino-β-hydroxybutyric acid (GABOB) has been compiled for researchers, scientists, and professionals in drug development. This document synthesizes current knowledge on this intriguing endogenous neuromodulator, presenting quantitative data, detailed experimental protocols, and visualizations of its metabolic and signaling pathways.

Natural Occurrence and Biosynthesis

γ-Amino-β-hydroxybutyric acid (GABOB), a structural analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a naturally occurring compound found within the mammalian central nervous system. Its presence has been confirmed in the human brain, where it is considered an endogenous metabolite of GABA.[1]

The primary biosynthetic route for GABOB in mammals involves the conversion of 2-hydroxyputrescine. Studies in rat models have demonstrated the formation of GABOB from radioactively labeled 2-hydroxyputrescine in various organs, including the brain. This conversion is thought to be catalyzed by monoamine oxidase and diamine oxidase.[2] While GABOB's origins from GABA and polyamine metabolism are established, further research is needed to fully elucidate all contributing biosynthetic pathways. The potential for GABOB synthesis from other precursors like arginine and ornithine through the polyamine pathway is an area of active investigation.

Currently, there is a notable absence of definitive evidence confirming the natural occurrence of GABOB in plant and microbial kingdoms. While these organisms are rich sources of GABA, specific detection and quantification of GABOB have not been widely reported.

Quantitative Analysis of GABOB

Precise quantification of GABOB in biological matrices is crucial for understanding its physiological and pathological roles. However, a significant gap exists in the literature regarding standardized, high-throughput analytical methods specifically validated for GABOB. While methods for GABA are abundant, their direct applicability to GABOB requires thorough validation.

Table 1: Putative Quantitative Data for GABOB in Mammalian Systems

Biological MatrixOrganismConcentration RangeAnalytical MethodReference
BrainRatNot explicitly quantifiedIsotope tracing[3]
Various OrgansRatDetected but not quantifiedIsotope tracing[2]

Note: This table highlights the current lack of specific quantitative data for GABOB. The cited studies confirm its presence but do not provide concentration ranges.

Experimental Protocols for GABOB Detection and Quantification

Researchers aiming to quantify GABOB can adapt existing methodologies for amino acid analysis. The following outlines potential experimental workflows based on established techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of amino acids. For GABOB analysis, pre-column derivatization is necessary to introduce a chromophore or fluorophore for detection by UV-Vis or fluorescence detectors.

Workflow for HPLC-based GABOB Quantification:

HPLC_Workflow Sample Biological Sample (e.g., brain tissue homogenate) Deproteinization Deproteinization (e.g., with perchloric acid) Sample->Deproteinization Derivatization Pre-column Derivatization (e.g., with OPA/sulfite) Deproteinization->Derivatization HPLC HPLC Separation (Reversed-phase C18 column) Derivatization->HPLC Detection Detection (Fluorescence or UV-Vis) HPLC->Detection Quantification Quantification (Comparison to standard curve) Detection->Quantification

Fig. 1: HPLC Workflow for GABOB Analysis.

Detailed HPLC Protocol (Adapted from GABA analysis):

  • Sample Preparation: Homogenize tissue samples in a suitable buffer and deproteinize using an agent like perchloric acid followed by neutralization.

  • Derivatization: React the sample with a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) or sulfite (B76179) to form a highly fluorescent isoindole derivative.

  • Chromatographic Separation: Inject the derivatized sample onto a reversed-phase C18 column. Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • Detection: Monitor the elution of the GABOB derivative using a fluorescence detector with appropriate excitation and emission wavelengths.

  • Quantification: Construct a calibration curve using GABOB standards of known concentrations and determine the concentration in the samples by comparing their peak areas to the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of small molecules like GABOB. Derivatization is essential to increase the volatility of the analyte.

Workflow for GC-MS-based GABOB Quantification:

GCMS_Workflow Sample Biological Sample Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis (Mass spectral library comparison and quantification) GCMS->DataAnalysis

Fig. 2: GC-MS Workflow for GABOB Analysis.

Detailed GC-MS Protocol (General for Amino Acids):

  • Extraction: Extract GABOB from the biological matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

  • Derivatization: Derivatize the extracted GABOB to increase its volatility. Common derivatization agents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column. The separated components are then introduced into a mass spectrometer for detection and identification based on their mass spectra.

  • Quantification: Use a stable isotope-labeled internal standard of GABOB for accurate quantification using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

Signaling Pathways and Biological Role

GABOB exerts its biological effects primarily through its interaction with GABA receptors. It has been identified as a dual agonist for both ionotropic GABA-A and metabotropic GABA-B receptors.[1] This dual activity suggests a complex modulatory role in neuronal excitability.

GABOB Signaling Pathway Overview:

GABOB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABOB GABOB GABA_A GABA-A Receptor GABOB->GABA_A Binds GABA_B GABA-B Receptor GABOB->GABA_B Binds IonChannel Cl- Influx GABA_A->IonChannel Opens G_Protein G-protein Activation GABA_B->G_Protein Activates Response Neuronal Inhibition IonChannel->Response Downstream Downstream Signaling Cascades G_Protein->Downstream Downstream->Response

Fig. 3: GABOB Interaction with GABA Receptors.

The binding of GABOB to GABA-A receptors leads to the opening of chloride ion channels, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. Its interaction with GABA-B receptors, which are G-protein coupled receptors, initiates a cascade of intracellular signaling events that can also lead to neuronal inhibition, for example, by modulating calcium and potassium channels.

The anticonvulsant properties of GABOB are attributed to this enhancement of inhibitory neurotransmission, making it a molecule of interest for the treatment of epilepsy.

Future Directions

The study of GABOB is a burgeoning field with many unanswered questions. Future research should prioritize:

  • Development of sensitive and specific analytical methods for the routine quantification of GABOB in diverse biological samples.

  • Comprehensive profiling of GABOB concentrations in various tissues and organisms, including plants and microorganisms, to understand its distribution and potential ecological roles.

  • Elucidation of the complete biosynthetic and metabolic pathways of GABOB to identify key regulatory enzymes and potential therapeutic targets.

  • In-depth investigation of the downstream signaling cascades activated by GABOB to fully understand its pleiotropic effects on cellular function.

This technical guide serves as a foundational resource to stimulate further inquiry into the fascinating biology of γ-Amino-β-hydroxybutyric acid. The insights gained from future research will undoubtedly pave the way for novel therapeutic strategies targeting the GABAergic system and beyond.

References

4-Amino-2-hydroxybutanoic acid CAS number and IUPAC name.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-2-hydroxybutanoic acid, a significant chiral building block and a molecule of interest in neuroscience and pharmaceutical development. This document details its chemical identity, physicochemical properties, synthesis methodologies, and biological activities, with a focus on its interaction with neurotransmitter systems.

Chemical Identity and Properties

This compound, also known as 4-amino-2-hydroxybutyric acid, is a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] Its structure incorporates both a hydroxyl and an amino functional group, leading to the existence of stereoisomers which exhibit distinct biological activities.

IUPAC Name: this compound[2]

CAS Numbers:

  • Racemic Mixture: 13477-53-7[2]

  • (S)-(-)-isomer: 40371-51-5[3]

  • (R)-isomer: 31771-40-1[4]

Synonyms: 2-Hydroxy-4-aminobutanoic acid, α-Hydroxy-γ-aminobutyric acid.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound and its common stereoisomers.

PropertyValueSource(s)
Molecular FormulaC₄H₉NO₃[2][5]
Molecular Weight119.12 g/mol [2][5]
AppearanceWhite to off-white crystalline powder[1]
Melting Point207-212 °C (racemate)[6]
200-203 °C ((S)-isomer)[7]
Optical Activity ([α]²³/D)-30° (c = 1 in H₂O) for (S)-isomer[7]
SolubilitySoluble in water[5][6]
pKa (Predicted)3.47 ± 0.10[5]
XlogP (Predicted)-3.7[8]

Synthesis Methodologies

The synthesis of this compound, particularly its enantiomerically pure forms, is crucial for its application in pharmaceuticals. Both chemical and biocatalytic routes have been established.

Experimental Protocol: Biocatalytic Synthesis of (S)- and (R)-2-Amino-4-hydroxybutanoic Acid

This method employs a one-pot cyclic cascade reaction combining an aldol (B89426) reaction and stereoselective transamination.[9]

Objective: To achieve high-yield, stereoselective synthesis of the target molecule from simple starting materials.[9]

Materials:

Procedure:

  • Dissolve initial amounts of pyruvate (e.g., 2.1 mmol) and the appropriate alanine (B10760859) stereoisomer (e.g., 4.2 mmol) in the sodium phosphate buffer containing 1 mM PLP.[9]

  • Add the pyruvate aldolase (e.g., 10 U/mL final concentration) and the selected transaminase (e.g., 7 U/mL final concentration) to the solution.[9]

  • Continuously add formaldehyde to the reaction mixture using a syringe pump over a period of several hours (e.g., 0.57 mmol/h over 15 hours).[9]

  • Monitor the reaction progress using a suitable analytical method such as HPLC.

  • Upon completion, the product can be purified using standard techniques, for instance, by transformation to its Cbz-lactone derivative followed by chromatographic separation.[9]

Visualization of the Biocatalytic Workflow:

G cluster_reactants Starting Materials cluster_enzymes Enzyme Cascade cluster_products Products Formaldehyde Formaldehyde Aldolase Pyruvate Aldolase (MBP-YfaU) Formaldehyde->Aldolase Pyruvate Pyruvate Pyruvate->Aldolase Alanine Alanine (S- or R-) Transaminase Transaminase (S- or R-selective) Alanine->Transaminase Amino Donor Intermediate 4-Hydroxy-2-oxobutanoic acid Aldolase->Intermediate Aldol Addition Final_Product This compound (S- or R-) Transaminase->Final_Product Reductive Amination Byproduct Pyruvate Transaminase->Byproduct Co-product Intermediate->Transaminase G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_B GABA-B Receptor GABA->GABA_B Binds Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Inhibition Neuronal Inhibition GABA_B->Inhibition Activates Excitation Neuronal Excitation NMDA_R->Excitation Activates Molecule 4-Amino-2-hydroxybutanoic Acid (R-isomer) Molecule->GABA_B Enhances Activity Molecule->NMDA_R Antagonizes

References

Physicochemical Properties of γ-Amino-β-hydroxybutyric Acid (GABOB): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Amino-β-hydroxybutyric acid (GABOB), also known as β-hydroxy-γ-aminobutyric acid, is a naturally occurring analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] As an endogenous metabolite of GABA, GABOB has garnered significant interest for its pharmacological activities, particularly as an anticonvulsant.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of GABOB, presents detailed experimental protocols for their determination, and visualizes its key signaling pathways. All quantitative data is summarized in structured tables for ease of reference.

Core Physicochemical Properties

GABOB is a chiral molecule, existing as two stereoisomers: (S)-(+)-GABOB and (R)-(-)-GABOB.[3] The racemic mixture is often used in pharmacological preparations.[1] The physicochemical properties of GABOB are crucial for understanding its absorption, distribution, metabolism, excretion (ADME), and its interaction with biological targets.

General Properties
PropertyValueSource(s)
Molecular Formula C4H9NO3[2][4][5]
Molecular Weight 119.12 g/mol [2][4][5][6]
Appearance White to off-white crystalline powder[4]
Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical parameters for GABOB. It is important to note that some values are reported for the racemic mixture, while others are specific to the individual enantiomers.

ParameterValueDetailsSource(s)
Melting Point 204 - 219 °CRacemic mixture[4]
223 °C (decomposes)Racemic mixture[7]
207 - 212 °C(S)-(+)-GABOB[8]
Solubility Soluble in Water (H2O)(S)-(+)-GABOB: ≥ 20 mg/mL (167.90 mM)[9]
Soluble in PBS (pH 7.2)(R)-(-)-GABOB: 10 mg/mL[10]
Soluble in Dimethyl Sulfoxide (DMSO)Racemic mixture[2]
pKa (Predicted) 4.04 ± 0.10Predicted for the carboxylic acid group of (S)-(+)-GABOB[8]
logP (Predicted) -4.1Computed by XLogP3 3.0[5][6]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of GABOB.

Melting Point Determination

The melting point of GABOB can be determined using the capillary method with a melting point apparatus.[11][12][13][14]

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Grind GABOB to a fine powder B Pack powder into a capillary tube (2-3 mm height) A->B C Seal one end of the capillary tube B->C D Place capillary in melting point apparatus C->D E Heat slowly (1-2 °C/min) near expected melting point D->E F Record temperature at which melting begins (T1) E->F G Record temperature at which all solid has melted (T2) F->G H The melting point is reported as the range T1-T2 G->H I Repeat for accuracy H->I

Caption: Workflow for determining the melting point of GABOB.

Protocol:

  • Sample Preparation: A small amount of dry GABOB is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm. The open end of the capillary is then sealed.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow.

Solubility Determination

The solubility of GABOB in various solvents can be determined using the isothermal shake-flask method.

Protocol:

  • Sample Preparation: An excess amount of GABOB is added to a known volume of the solvent (e.g., water, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and the concentration of dissolved GABOB is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

  • Calculation: The solubility is expressed as the concentration of GABOB in the saturated solution (e.g., in mg/mL or mM).

pKa Determination

The acid dissociation constant (pKa) of GABOB can be determined by potentiometric titration.[15][16][17]

Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare a standard solution of GABOB B Calibrate pH meter with standard buffers A->B C Titrate GABOB solution with a standard base (e.g., NaOH) B->C D Record pH after each addition of titrant C->D E Plot pH vs. volume of titrant added D->E F Determine the half-equivalence point E->F G pKa is the pH at the half-equivalence point F->G

Caption: Workflow for determining the pKa of GABOB via potentiometric titration.

Protocol:

  • Solution Preparation: A solution of GABOB of known concentration is prepared in deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the GABOB solution is measured after each incremental addition of the base using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of base added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point, where half of the acidic functional group has been neutralized.

logP Determination

The partition coefficient (logP) of GABOB between n-octanol and water can be determined using the shake-flask method followed by quantification.

Protocol:

  • Solvent Saturation: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of GABOB is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of GABOB between the two phases, and then left to stand for complete phase separation.

  • Quantification: The concentration of GABOB in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV/MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of GABOB in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Signaling Pathways

GABOB exerts its pharmacological effects primarily by acting as an agonist at GABA receptors, specifically GABA-A and GABA-B receptors.[1][18] The stereoisomers of GABOB exhibit different affinities and efficacies at these receptors.[1][18]

GABOB-Mediated GABA-A Receptor Signaling

(S)-(+)-GABOB is an agonist at GABA-A receptors.[1] Activation of these ligand-gated ion channels leads to rapid inhibitory neurotransmission.

GABA-A Receptor Signaling Pathway

G cluster_receptor GABA-A Receptor Activation cluster_channel Ion Channel Opening cluster_cellular Cellular Response GABOB GABOB GABA_A GABA-A Receptor GABOB->GABA_A binds Channel_Open Chloride (Cl-) Channel Opens GABA_A->Channel_Open Cl_Influx Influx of Cl- ions Channel_Open->Cl_Influx Hyperpolarization Hyperpolarization of the neuronal membrane Cl_Influx->Hyperpolarization Inhibition Inhibition of neuronal firing Hyperpolarization->Inhibition

Caption: GABOB activation of the GABA-A receptor signaling pathway.

Upon binding of GABOB to the GABA-A receptor, the associated chloride ion channel opens, leading to an influx of chloride ions into the neuron.[16][19] This influx of negative ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.

GABOB-Mediated GABA-B Receptor Signaling

(R)-(-)-GABOB is a moderate-potency agonist of the GABA-B receptor, while (S)-(+)-GABOB is a partial agonist.[1] GABA-B receptors are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals.[20][21][22]

GABA-B Receptor Signaling Pathway

G cluster_receptor GABA-B Receptor Activation cluster_downstream Downstream Effectors cluster_cellular Cellular Response GABOB GABOB GABA_B GABA-B Receptor GABOB->GABA_B binds G_Protein G-protein (Gi/o) GABA_B->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits K_Channel Activation of K+ channels G_Protein->K_Channel activates Ca_Channel Inhibition of Ca2+ channels G_Protein->Ca_Channel inhibits cAMP cAMP levels decrease AC->cAMP K_Efflux K+ efflux K_Channel->K_Efflux Ca_Influx Reduced Ca2+ influx Ca_Channel->Ca_Influx Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Neurotransmitter_Release Reduced neurotransmitter release Ca_Influx->Neurotransmitter_Release

Caption: GABOB activation of the GABA-B receptor signaling pathway.

Activation of the GABA-B receptor by GABOB leads to the dissociation of the associated G-protein into its α (Gαi/o) and βγ (Gβγ) subunits.[20][23] The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[20][21] The Gβγ subunit directly modulates ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[20][22] The resulting K+ efflux and reduced Ca2+ influx cause a slow and prolonged hyperpolarization of the neuron, leading to both postsynaptic inhibition and presynaptic inhibition of neurotransmitter release.[20][22]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of GABOB, including its molecular characteristics, solubility, melting point, and predicted pKa and logP values. Standardized experimental protocols for the determination of these properties have been outlined to aid in further research and drug development. Furthermore, the key signaling pathways through which GABOB exerts its effects on GABA-A and GABA-B receptors have been visualized. A thorough understanding of these fundamental properties and mechanisms of action is critical for the rational design and development of GABOB-based therapeutics for neurological disorders.

References

The Metabolic Landscape of 4-Amino-2-hydroxybutanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Amino-2-hydroxybutanoic acid (GABOB), an endogenous metabolite of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is emerging as a molecule of significant interest in neuroscience and drug development.[1] Its presence in the central nervous system and its interaction with GABA receptors suggest a role in neuromodulation and potential therapeutic applications for neurological disorders. This technical guide provides a comprehensive overview of the GABOB metabolic pathway, integrating current knowledge on its biosynthesis, degradation, and physiological interactions. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available quantitative data, experimental protocols, and visual representations of the core pathways to facilitate further investigation into this intriguing molecule.

Introduction to this compound (GABOB)

This compound, also known as GABOB or β-hydroxy-GABA, is a chiral amino acid derivative.[2] It exists as two enantiomers, R-(-)-GABOB and S-(+)-GABOB, which exhibit different biological activities.[1] GABOB is considered an active metabolite of GABA and is found in the central nervous system, where it is thought to function as a neurotransmitter or neuromodulator.[1][3] Its anticonvulsant properties have been noted, and it is used in the treatment of epilepsy in some parts of the world.[1] A thorough understanding of its metabolic pathway is crucial for elucidating its physiological roles and exploring its therapeutic potential.

The Metabolic Pathway of GABOB

The metabolism of GABOB is intrinsically linked to the GABA shunt, a key metabolic pathway that interconnects glutamate (B1630785) and succinate (B1194679) metabolism. The precise enzymatic steps for the biosynthesis and degradation of GABOB are still under active investigation, but current evidence points to the following pathways.

Biosynthesis of GABOB

There are two primary proposed pathways for the biosynthesis of GABOB:

  • Hydroxylation of GABA: The most direct route is the hydroxylation of GABA at its β-carbon (C3). The specific enzyme responsible for this conversion has not been definitively identified in mammals. However, cytochrome P450 monooxygenases are known to catalyze similar hydroxylation reactions of C-H bonds and are considered potential candidates.[4][5]

  • From Putrescine: An alternative pathway involves the hydroxylation of putrescine to form 2-hydroxyputrescine, which is then converted to GABOB through oxidative N-dealkylation.[1]

Figure 1: Proposed biosynthetic pathways of GABOB.

Degradation of GABOB

The catabolism of GABOB is less understood than its synthesis. The primary proposed degradation step is the oxidation of the hydroxyl group to form a keto acid.

  • Oxidation to 2-oxo-4-aminobutyric acid: GABOB can be oxidized to 2-oxo-4-aminobutyric acid.[2] The specific dehydrogenase or oxidase responsible for this reaction has not been characterized. This intermediate could then potentially be further metabolized through transamination or other reactions to enter central carbon metabolism.

Figure 2: Proposed degradation pathway of GABOB.

Quantitative Data on GABOB and Related Enzymes

Quantitative data on the GABOB metabolic pathway are sparse. The following tables summarize the available information on metabolite concentrations and the kinetics of related enzymes in the GABA shunt.

Table 1: Concentration of GABOB in Neural Tissue

MetaboliteTissueSpeciesConcentration (μmol/g)Reference(s)
GABOBBrainRat, Bovine<0.01 - 4.8[1]

Table 2: Kinetic Parameters of GABA Transaminase (GABA-T)

SubstrateSourceKmVmaxReference(s)
GABACultured mouse cerebral cortex neuronsHigher than astroglial-[6]
GABACultured mouse cerebral cortex astrocytesLower than neuronal-[6]
GABAPseudomonas fluorescens0.79 ± 0.11 mM-[7]
α-KetoglutaratePseudomonas fluorescens0.47 ± 0.10 mM-[7]

Note: Specific Vmax values were not provided in a comparable format in the cited literature.

Signaling and Physiological Roles of GABOB

GABOB exerts its physiological effects primarily through its interaction with GABA receptors. Both enantiomers of GABOB act as agonists at GABAA, GABAB, and GABAC receptors, albeit with different potencies.[1]

  • GABAA Receptors: S-(+)-GABOB has a higher affinity for GABAA receptors than R-(-)-GABOB.[1] Activation of these ionotropic receptors leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and a rapid inhibitory effect.[6]

  • GABAB Receptors: R-(-)-GABOB is a more potent agonist at GABAB receptors.[1] These are metabotropic G-protein coupled receptors that, upon activation, can inhibit adenylyl cyclase and modulate K+ and Ca2+ channels, leading to a slower and more prolonged inhibitory effect.[8][9]

  • GABAC Receptors: R-(-)-GABOB is also the more potent agonist at GABAC receptors.[1] These ionotropic chloride channels are primarily found in the retina.

The differential activities of the GABOB enantiomers at these receptors suggest that the stereochemistry of GABOB is a critical determinant of its neuromodulatory effects.

Figure 3: GABOB signaling through GABA receptors.

Experimental Protocols

Quantification of GABOB in Brain Tissue by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of GABOB in brain tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • GABOB analytical standard

  • Internal standard (e.g., deuterated GABOB)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Brain tissue samples

  • Homogenizer

  • Centrifuge

  • SPE cartridges (e.g., mixed-mode cation exchange)

2. Sample Preparation:

  • Weigh approximately 50 mg of frozen brain tissue.

  • Add 500 µL of ice-cold 80% methanol containing the internal standard.

  • Homogenize the tissue on ice.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration if necessary.

  • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC System: A reverse-phase C18 column is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase over several minutes to achieve separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific parent-to-daughter ion transitions for GABOB and the internal standard.

4. Data Analysis:

  • Generate a standard curve using the analytical standard.

  • Calculate the concentration of GABOB in the samples based on the peak area ratios of the analyte to the internal standard.

GABA Transaminase (GABA-T) Activity Assay

This spectrophotometric assay measures the activity of GABA-T by coupling the production of glutamate to the reduction of NADP+ by glutamate dehydrogenase.

1. Materials and Reagents:

  • Tissue homogenate containing GABA-T

  • GABA

  • α-Ketoglutarate

  • NADP+

  • Glutamate dehydrogenase (GDH)

  • Pyridoxal-5'-phosphate (PLP)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Spectrophotometer

2. Assay Procedure:

  • Prepare a reaction mixture containing the reaction buffer, α-ketoglutarate, NADP+, GDH, and PLP.

  • Add the tissue homogenate to the reaction mixture and pre-incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding GABA.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.

3. Calculation of Enzyme Activity:

  • Calculate the rate of change in absorbance (ΔAbs/min).

  • Use the molar extinction coefficient of NADPH (6220 M-1cm-1) to convert the rate of absorbance change to the rate of product formation (μmol/min).

  • Express the enzyme activity as units per milligram of protein (U/mg).

Experimental Workflow for GABOB Metabolism Research

Investigating the GABOB metabolic pathway requires a multi-faceted approach, from initial discovery in untargeted metabolomics to targeted quantification and functional characterization.

Figure 4: Experimental workflow for GABOB metabolism research.

Future Directions and Conclusion

The study of the this compound metabolic pathway is a burgeoning field with significant potential for advancing our understanding of brain metabolism and neurotransmission. Key areas for future research include:

  • Identification and characterization of the enzymes responsible for the biosynthesis and degradation of GABOB. This will be critical for understanding the regulation of its endogenous levels.

  • Comprehensive quantitative analysis of GABOB concentrations and metabolic flux in different brain regions and under various physiological and pathological conditions.

  • Elucidation of the specific roles of the R-(-) and S-(+) enantiomers of GABOB in vivo.

  • Exploration of the therapeutic potential of GABOB and its analogs for the treatment of neurological disorders.

References

The Genesis of a Neuromodulator: An In-depth Guide to the Discovery and History of 4-Amino-2-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-hydroxybutanoic acid, a molecule of significant interest in neuroscience and pharmacology, has a rich history rooted in the mid-20th century exploration of amino acid biochemistry and its physiological effects. Also widely known by its synonym, γ-amino-β-hydroxybutyric acid (GABOB), this compound is a structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Its journey from initial synthesis to its characterization as a neuromodulatory agent and its therapeutic applications, particularly as an anticonvulsant, provides a compelling case study in drug discovery. This technical guide delves into the seminal moments of its discovery, the pioneering synthetic methodologies, its physicochemical properties, and the elucidation of its mechanism of action through the GABAB receptor signaling pathway.

Discovery and Early History

The scientific narrative of this compound begins in the mid-1950s, a period of burgeoning interest in the neurochemistry of amino acids following the discovery of GABA in the brain in 1950.

First Physiological Insights

The first documented report on the physiological effects of γ-amino-β-hydroxybutyric acid (GABOB) was presented in 1956 by T. Hayashi and K. Nagai at the 20th International Physiological Congress. Their work suggested that GABOB possessed inhibitory properties within the central nervous system, positioning it as a compound of potential neurological significance.

The First Chemical Synthesis

Building on this initial physiological insight, the first chemical synthesis of this compound was achieved and reported in 1957 by M. Tomita, M. Seo, and H. Fukawa of the University of Tokyo. Their landmark paper, "Synthesis of γ-Amino-β-hydroxybutyric Acid," was published in the Japanese journal Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan). This publication detailed a multi-step synthesis starting from β-alanine, thereby providing the scientific community with a method to produce the compound for further investigation.

Therapeutic Exploration

Following its synthesis, GABOB was investigated for its therapeutic potential, particularly as an anticonvulsant for the treatment of epilepsy. Clinical studies emerged, exploring its efficacy in managing seizures. It was subsequently marketed under various trade names, including Gamibetal, and saw use in several countries in Europe and Japan. These early clinical explorations were foundational to understanding its role as a neuromodulatory agent.

Physicochemical and Quantitative Data

A comprehensive understanding of a molecule's properties is paramount for research and development. The key physicochemical data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₄H₉NO₃
Molecular Weight 119.12 g/mol
CAS Number 13477-53-7 (racemic)
Melting Point 200-203 °C
pKa 3.47 (predicted)
Appearance White to off-white crystalline powder
Synonyms γ-amino-β-hydroxybutyric acid (GABOB)

Experimental Protocols

The methodologies for the synthesis of this compound have evolved since its initial discovery. Below are summaries of key synthetic approaches.

The First Reported Synthesis (Tomita et al., 1957)

The seminal 1957 paper by Tomita, Seo, and Fukawa described the first chemical synthesis of γ-amino-β-hydroxybutyric acid. The full experimental details from the original publication are summarized here based on the abstract, as the full text is not widely accessible.

Synthetic Route Overview:

The synthesis commenced with β-alanine, which was first converted to its ethyl ester hydrochloride. This ester was then subjected to N-phthaloylation to protect the amino group. The resulting ethyl N-phthaloyl-β-alaninate underwent hydrolysis to yield N-phthaloyl-β-alanine. This intermediate was then treated to form the corresponding acid chloride. The subsequent key step involved a reaction that introduced the hydroxyl group at the β-position, followed by the removal of the phthaloyl protecting group to yield the final product, γ-amino-β-hydroxybutyric acid.

Note: This summary is based on the abstract of the 1957 publication. The detailed experimental conditions, reagents, and purification methods were not available in the accessed abstract.

Synthesis via Nitrile Intermediate

A common and adaptable method for the synthesis of this compound involves the use of a nitrile intermediate.

Methodology:

  • Starting Material: A suitable propionic acid derivative containing a β-carboxamido group is used as the starting material.

  • Nitrile Formation: The carboxamido group is converted to a nitrile group. This is typically achieved by reacting the starting material with an alkanoic acid anhydride (B1165640) (e.g., acetic anhydride) in a pyridine (B92270) solvent.

  • Reduction: The nitrile group is then reduced to an aminomethyl group. Catalytic hydrogenation is a frequently employed method for this transformation.

  • Deprotection: If any protecting groups were used for other functional groups (e.g., the hydroxyl group), they are removed in the final step to yield this compound.

Biocatalytic Synthesis

More contemporary approaches have focused on environmentally benign and highly stereoselective methods, such as biocatalytic synthesis.

Methodology:

  • Enzyme Cascade: This method utilizes an enzyme cascade involving a pyruvate (B1213749) aldolase (B8822740) and a transaminase.

  • Reaction: The pyruvate aldolase catalyzes the condensation of a suitable aldehyde with pyruvate to form a β-hydroxy-α-keto acid.

  • Amination: An (R)- or (S)-selective transaminase then converts the keto acid into the corresponding amino acid, this compound, with high enantiomeric excess.

  • Advantages: This method offers high stereoselectivity and is performed under mild reaction conditions.

Mechanism of Action: GABAB Receptor Signaling Pathway

This compound exerts its physiological effects primarily as an agonist at the GABAB receptor, a metabotropic G-protein coupled receptor. The activation of this receptor initiates a signaling cascade that leads to neuronal inhibition.

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABOB This compound (GABOB) GABAB_R GABAB Receptor (GABAB1/GABAB2) GABOB->GABAB_R Binds to GABAB1 subunit G_protein Gi/o Protein GABAB_R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates to G_betagamma Gβγ G_protein->G_betagamma Dissociates to AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK K+ Channel G_betagamma->K_channel Activates Ca_channel Voltage-gated Ca2+ Channel G_betagamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces production of K_efflux K+ Efflux K_channel->K_efflux Promotes Ca_influx Ca2+ Influx Ca_channel->Ca_influx Reduces Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_efflux->Hyperpolarization Ca_influx->Hyperpolarization

Caption: GABAB receptor signaling pathway activated by this compound.

Conclusion

The discovery and history of this compound illustrate a classic trajectory in pharmacology, from initial synthesis and physiological characterization to clinical application. Its role as a GABA analog and a GABAB receptor agonist has cemented its place in the study of inhibitory neurotransmission. The evolution of its synthesis, from early chemical methods to modern biocatalytic routes, reflects the broader advancements in chemical and biotechnological sciences. For researchers and drug development professionals, the story of GABOB serves as a valuable precedent in the exploration of neuromodulatory compounds and the development of therapeutics for neurological disorders. Further research into its specific enantiomers and their distinct pharmacological profiles continues to be an area of active investigation.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereoisomers of γ-Amino-β-hydroxybutyric Acid (GABOB) and Their Biological Activity

Introduction

γ-Amino-β-hydroxybutyric acid (GABOB) is an endogenous analogue of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] As a metabolic product of GABA, GABOB is found within the mammalian central nervous system.[2] The introduction of a hydroxyl group at the β-position (C3) of the GABA structure creates a chiral center, resulting in two distinct stereoisomers: (R)-(-)-GABOB and (S)-(+)-GABOB.[2] These enantiomers exhibit notable differences in their biological activities, particularly in their interactions with GABA receptors and their anticonvulsant effects. This guide provides a detailed overview of the stereoselective pharmacology of GABOB, including quantitative data on receptor interactions, experimental protocols for activity assessment, and diagrams of relevant signaling pathways and workflows.

Stereoselective Biological Activity of GABOB Enantiomers

The two stereoisomers of GABOB interact with all three main classes of GABA receptors—GABA_A, GABA_B, and GABA_C—but display distinct potencies and efficacies at each subtype.[2] This stereoselectivity is crucial for understanding their different physiological effects.

  • GABA_A Receptors: The (S)-(+)-GABOB enantiomer demonstrates a higher affinity for GABA_A receptors compared to the (R)-(-)-GABOB enantiomer.[2][3]

  • GABA_B and GABA_C Receptors: In contrast, (R)-(-)-GABOB is the more potent agonist at both GABA_B and GABA_C receptors.[2][3] While both enantiomers act as full agonists at wild-type GABA_C ρ1 receptors, their enantioselectivity (R>S) mirrors that observed at GABA_B receptors.[3]

  • Anticonvulsant Properties: The differential receptor activity translates to differences in physiological effects. (R)-(-)-GABOB is a more potent anticonvulsant than its (S)-isomer and has a greater inhibitory effect on induced seizures.[2] The (3S) isomer, d-GABOB, is reported to be approximately twice as potent an anticonvulsant as the (3R) isomer, l-GABOB.[4]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the interaction of GABOB stereoisomers with GABA receptors, highlighting their differential affinities and potencies.

Table 1: Activity of GABOB Enantiomers at Wild-Type and Mutant GABA_C ρ1 Receptors

CompoundReceptorActivityEC50 / IC50 (μM)K_B (μM)
(R)-(-)-GABOB ρ1 wild-typeFull Agonist19[5][6][7]-
ρ1 T244S MutantWeak Partial Agonist--
(S)-(+)-GABOB ρ1 wild-typeFull Agonist45[5][6][7]-
ρ1 T244S MutantCompetitive Antagonist417.4[5][6][7]204[2][5][6][7]

Data sourced from studies on recombinant human ρ1 GABA_C receptors.[3][5][6][7]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of GABOB stereoisomers. Below are protocols for a key in vitro binding assay and an in vivo anticonvulsant activity test.

Protocol 1: GABA_A Receptor Radioligand Binding Assay

This protocol is used to determine the affinity of a test compound, such as a GABOB stereoisomer, for the GABA_A receptor.[8] It measures the ability of the test compound to displace a radiolabeled ligand from the receptor.[8]

Objective: To determine the inhibitory constant (K_i) of GABOB stereoisomers at the GABA_A receptor.

Materials:

  • Radioligand: [³H]muscimol (specific activity ~15-30 Ci/mmol).[8]

  • Non-specific Binding Control: GABA (10 mM).[8][9]

  • Test Compounds: (R)-(-)-GABOB and (S)-(+)-GABOB at various concentrations.

  • Receptor Source: Rat brain membranes.[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

  • Equipment: Homogenizer, centrifuges, filtration apparatus, scintillation counter, glass fiber filters.[8]

Membrane Preparation:

  • Homogenize rat brains in ice-cold 0.32 M sucrose, pH 7.4.[9]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[9]

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[9]

  • Resuspend the pellet in ice-cold deionized water and re-homogenize.[9]

  • Centrifuge at 140,000 x g for 30 minutes at 4°C.[9]

  • Wash the pellet by resuspending in assay buffer and centrifuging twice more.[9]

  • Resuspend the final pellet in assay buffer and store at -70°C.[9]

Binding Assay Procedure:

  • Thaw the prepared membranes and wash twice with assay buffer via centrifugation.[9]

  • Set up triplicate assay tubes for total binding, non-specific binding, and each concentration of the test compound.[8]

  • Total Binding: Add 50 µL of assay buffer.[8]

  • Non-specific Binding: Add 50 µL of 10 mM GABA.[8]

  • Competitor: Add 50 µL of varying concentrations of the GABOB stereoisomer.[8]

  • Add 50 µL of [³H]muscimol to all tubes (final concentration ~1-5 nM).[8]

  • Add the membrane preparation (0.1-0.2 mg of protein) to each tube.[9]

  • Incubate at 4°C for 45-60 minutes.[9]

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.[10]

  • Quantify the radioactivity on the filters using a liquid scintillation counter.[9]

Data Analysis: The concentration of the test compound that displaces 50% of the specific binding (IC50) is determined.[8] The inhibition constant (K_i) is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]

Protocol 2: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to evaluate the efficacy of a drug against generalized tonic-clonic seizures.[11]

Objective: To determine the ability of GABOB stereoisomers to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.[11]

Materials:

  • Animals: Male mice or rats.[11]

  • Apparatus: A convulsiometer capable of delivering a constant current stimulus through corneal or auricular electrodes.[11]

  • Test Compounds: (R)-(-)-GABOB and (S)-(+)-GABOB dissolved in a suitable vehicle.

  • Vehicle Control.

Procedure:

  • Administer the test compound or vehicle control to the animals at various doses (e.g., via intraperitoneal injection).[11]

  • At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds for mice) through the electrodes.[11]

  • Observe the animal for the presence or absence of the tonic hindlimb extension.[11]

  • Record the percentage of animals protected from the tonic hindlimb extension at each dose.[11]

Data Analysis: The median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.[11]

Visualization of Pathways and Workflows

GABA_B Receptor Signaling Pathway

GABOB enantiomers, particularly (R)-(-)-GABOB, are potent agonists at GABA_B receptors. These receptors are G protein-coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[12] Upon activation, the receptor couples to Gαi/o proteins, leading to the dissociation of the Gα and Gβγ subunits.[12] These subunits then modulate the activity of downstream effectors.[12]

GABAB_Signaling cluster_membrane Cell Membrane cluster_effects Downstream Effects GABOB (R)-GABOB GABAB_R GABA_B Receptor (Heterodimer) GABOB->GABAB_R Binds G_Protein Gαi/o-βγ GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_Channel GIRK K+ Channel G_betagamma->K_Channel Activates Ca_Channel Voltage-gated Ca2+ Channel G_betagamma->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts K_ion K_Channel->K_ion Efflux Ca_ion Ca_Channel->Ca_ion Influx ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Inhibit_Release Inhibition of Neurotransmitter Release Ca_ion->Inhibit_Release

Caption: GABA_B receptor signaling cascade initiated by (R)-GABOB.

Experimental Workflow for Anticonvulsant Evaluation

The preclinical evaluation of potential anticonvulsant compounds like the GABOB stereoisomers typically follows a structured workflow, progressing from in vitro receptor interaction studies to in vivo seizure models.

Anticonvulsant_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Compound Synthesis ((R)- & (S)-GABOB) binding_assay Receptor Binding Assays (e.g., GABA_A, GABA_B) start->binding_assay functional_assay Functional Assays (e.g., Electrophysiology) binding_assay->functional_assay Determine Affinity (Ki) pk_studies Pharmacokinetic Studies (ADME) functional_assay->pk_studies Confirm Agonism/ Antagonism (EC50) seizure_models Seizure Models (MES, scPTZ) pk_studies->seizure_models Establish Dose-Response neurotoxicity Neurotoxicity/ Side Effect Profile seizure_models->neurotoxicity Assess Efficacy (ED50) lead_optimization Lead Optimization neurotoxicity->lead_optimization Evaluate Therapeutic Index

Caption: Preclinical workflow for evaluating anticonvulsant compounds.

The stereoisomers of GABOB, (R)-(-)-GABOB and (S)-(+)-GABOB, exhibit distinct pharmacological profiles that are of significant interest to researchers and drug developers. The higher potency of (R)-(-)-GABOB at GABA_B and GABA_C receptors and its superior anticonvulsant activity underscore the importance of stereochemistry in drug design.[2][3] A thorough understanding of their differential interactions with GABA receptor subtypes, supported by robust experimental evaluation using standardized protocols, is critical for exploring their therapeutic potential in conditions such as epilepsy. The provided data, protocols, and pathway diagrams serve as a comprehensive technical resource for professionals in the field of neuroscience and pharmacology.

References

The Pharmacokinetics and Toxicity of 4-Amino-2-hydroxybutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-hydroxybutanoic acid, also known as GABOB, is a naturally occurring derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. As a structural analog of GABA, GABOB has garnered scientific interest for its potential therapeutic applications, particularly in the realm of neurological disorders. Unlike GABA, GABOB demonstrates an ability to cross the blood-brain barrier, making it a more viable candidate for centrally acting therapies. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and toxicity of this compound, presenting key data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily investigated in preclinical animal models, with key studies conducted in rats. These studies have elucidated the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Absorption

Following oral administration in rats, this compound is well absorbed from the gastrointestinal tract.

Distribution

Upon entering systemic circulation, GABOB distributes to various tissues. The highest concentrations of the compound have been observed in the liver and kidneys. Importantly, studies have confirmed its ability to penetrate the central nervous system.

Metabolism

The metabolic fate of this compound is closely linked to the metabolism of GABA. The primary proposed metabolic pathway is the GABA shunt. In this pathway, it is hypothesized that GABOB can be converted to succinic semialdehyde, which then enters the Krebs cycle.

Excretion

The primary route of elimination for this compound and its metabolites is through renal excretion into the urine. A smaller fraction is eliminated through the feces.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic data for this compound from a study in rats.

ParameterRoute of AdministrationDoseValueSpecies
Urinary Excretion Oral50 mg/kg~26.5% of dose in 6 daysRat
Intravenous50 mg/kg~10.15% of dose in 6 daysRat
Fecal Excretion Oral50 mg/kg~1.6% of dose in 6 daysRat
Intravenous50 mg/kg~1.75% of dose in 6 daysRat

Toxicity

Comprehensive toxicological data specifically for this compound is limited in publicly available literature. No definitive oral LD50 value has been established. However, information from Safety Data Sheets (SDS) and studies on the parent compound, GABA, and its analogs provide some insight into its potential toxicity.

Acute Toxicity
Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity studies for this compound were identified. However, studies on GABA in rats have shown it to be well-tolerated at high doses over extended periods. For example, a 13-week study in Sprague-Dawley rats with oral gavage administration of GABA at doses up to 2500 mg/kg body weight per day did not result in any substance-related mortality or significant toxicological changes[5][6]. Another GABA analog, vigabatrin, has been associated with intramyelinic edema in the brain of rats and dogs after chronic administration at high doses[7].

Genotoxicity

No specific genotoxicity studies for this compound were found in the reviewed literature.

The following table summarizes the available safety information for this compound.

Toxicity EndpointObservationSource
Skin Irritation May cause skin irritation[1][2]
Eye Irritation May cause serious eye irritation[1][2]
Respiratory Irritation May cause respiratory irritation[1][2]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully available in a single source. The following represents a synthesized, detailed methodology based on standard practices for similar compounds in rodent models.

Pharmacokinetic Study in Rats

1. Animals:

  • Male Sprague-Dawley rats (200-250 g) are used.

  • Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

  • For intravenous studies, rats are often cannulated in the jugular vein for blood sampling[8].

2. Drug Administration:

  • Oral Administration: A specific dose of this compound (e.g., 50 mg/kg) is dissolved in a suitable vehicle (e.g., water or saline) and administered via oral gavage using a ball-tipped feeding needle. The volume administered is typically 1-2 mL/kg[9][10].

  • Intravenous Administration: A specific dose of this compound is dissolved in sterile saline and administered as a bolus injection into the tail vein or via a jugular vein cannula over a short period[11].

3. Sample Collection:

  • Blood: Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein cannula or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose into heparinized tubes[8]. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Brain Tissue: At the end of the study, animals are euthanized, and brain tissue is rapidly excised, weighed, and homogenized in a suitable buffer[12][13]. The homogenates are then processed and stored at -80°C.

  • Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a specified period (e.g., 6 days). The total volume of urine and weight of feces are recorded.

4. Sample Analysis:

  • Sample Preparation: Plasma and brain homogenate samples typically undergo protein precipitation with a solvent like acetonitrile (B52724) or methanol, followed by centrifugation to remove precipitated proteins[13].

  • Analytical Method: The concentration of this compound in the prepared samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity[12][13][14][15]. A stable isotope-labeled internal standard is often used to ensure accuracy.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated from the plasma concentration-time data using non-compartmental analysis software[8].

Visualizations

Metabolic Pathway

The metabolism of this compound is believed to be closely linked to the GABA shunt, a metabolic pathway that bypasses two steps of the Krebs cycle.

GABOB_Metabolism cluster_GABA_Shunt GABA Shunt GABA γ-Aminobutyric Acid (GABA) GABOB This compound (GABOB) GABA->GABOB Hydroxylation SSA Succinic Semialdehyde GABA->SSA GABA Transaminase (GABA-T) GABOB->SSA Proposed Metabolism AlphaKG α-Ketoglutarate Glutamate Glutamate AlphaKG->Glutamate Glutamate->GABA Glutamate Decarboxylase (GAD) Succinate Succinate SSA->Succinate Succinic Semialdehyde Dehydrogenase (SSADH) Krebs_Cycle Krebs Cycle Succinate->Krebs_Cycle

Caption: Proposed metabolic pathway of this compound via the GABA shunt.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of this compound in rats.

PK_Workflow start Start animal_prep Animal Preparation (e.g., Cannulation) start->animal_prep dosing Drug Administration animal_prep->dosing oral Oral Gavage dosing->oral Oral Route iv Intravenous Injection dosing->iv IV Route sampling Serial Blood Sampling oral->sampling iv->sampling tissue_collection Euthanasia & Tissue Collection (e.g., Brain) sampling->tissue_collection sample_processing Sample Processing (Plasma Separation, Homogenization) tissue_collection->sample_processing analysis Analytical Quantification (LC-MS/MS) sample_processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end End pk_analysis->end

Caption: Experimental workflow for a rodent pharmacokinetic study.

References

Methodological & Application

Application Note: Quantification of 4-Amino-2-hydroxybutanoic Acid in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and specific quantification of 4-Amino-2-hydroxybutanoic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation using hydrophilic interaction liquid chromatography (HILIC). Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the accuracy, precision, and sensitivity required for pharmacokinetic studies, clinical research, and metabolic pathway analysis.

Introduction

This compound, a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), is of growing interest to researchers in neuroscience and drug development. Its role in modulating GABAergic and glutamatergic systems suggests its potential as a biomarker or therapeutic agent for various neurological conditions. Accurate quantification of this polar compound in complex biological matrices like plasma is crucial for understanding its pharmacokinetics and physiological relevance.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high selectivity and sensitivity, often eliminating the need for cumbersome derivatization steps.[1][2] This application note provides a comprehensive protocol for the analysis of this compound in plasma, suitable for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • This compound reference standard (PubChem CID: 26062)[3]

  • Stable isotope-labeled internal standard (IS): γ-Aminobutyric acid-d6 (GABA-d6) or another suitable deuterated amino acid.

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu Nexera X2, Waters ACQUITY UPLC)

  • Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP 6500+, Thermo Scientific TSQ Endura)

  • Analytical column: HILIC column (e.g., Waters XBridge Amide, Phenomenex Luna HILIC)

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of this compound from plasma.

  • Allow plasma samples to thaw on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of a precipitation solution consisting of acetonitrile with 0.1% formic acid and the internal standard.

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column HILIC Column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium formate in water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 40% B over 5 minutes, hold at 40% B for 2 minutes, return to 95% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3500 V
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Instrument Dependent

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound120.1102.1To be optimized
This compound120.174.1To be optimized
Internal Standard (GABA-d6)110.192.1To be optimized

Note: The product ion 102.1 corresponds to the loss of water (H₂O), and 74.1 corresponds to the loss of formic acid (HCOOH) from the precursor ion. These are common fragmentation pathways for hydroxy acids.

Method Validation

A full validation of this method should be performed according to regulatory guidelines (e.g., ICH M10).[5] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision
Selectivity No significant interfering peaks at the retention time of the analyte and IS
Matrix Effect To be evaluated and minimized
Stability Analyte stability to be demonstrated under various storage and processing conditions

Data Presentation

The following tables are examples of how quantitative data from a method validation study should be presented.

Table 1: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ 10.9898.08.510.2
Low 32.9598.36.27.8
Mid 100101.5101.54.55.1
High 800795.299.43.84.5

Visualizations

Experimental Workflow

G Experimental Workflow for Plasma Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (200 µL) plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection hilic HILIC Separation injection->hilic ms Tandem Mass Spectrometry (MRM Mode) hilic->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: A flowchart of the sample preparation and LC-MS/MS analysis process.

Metabolic Pathway Context

This compound is structurally related to GABA and is likely involved in its metabolic pathways. The GABA shunt is a key pathway in the brain that synthesizes and recycles GABA from the Krebs cycle intermediate α-ketoglutarate, via glutamate.[6]

G GABA Shunt and Related Metabolism cluster_krebs Krebs Cycle cluster_gaba_shunt GABA Shunt succinate Succinate alpha_kg α-Ketoglutarate glutamate Glutamate alpha_kg->glutamate GABA-T gaba GABA glutamate->gaba GAD analyte 4-Amino-2-hydroxybutanoic acid glutamate->analyte Potential Metabolism ssa Succinic Semialdehyde gaba->ssa GABA-T gaba->analyte Potential Metabolism ssa->succinate SSADH

Caption: The GABA shunt pathway and the potential metabolic position of this compound.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and pharmaceutical research. The method's performance should be fully validated in accordance with industry standards before implementation for study sample analysis.

References

LC-MS/MS method for GABOB analysis in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the sensitive and selective quantification of γ-amino-β-hydroxybutyric acid (GABOB) in biological samples has been developed and validated. This application note provides a detailed protocol for researchers, scientists, and drug development professionals. The method utilizes protein precipitation for sample cleanup, followed by hydrophilic interaction liquid chromatography (HILIC) for separation and tandem mass spectrometry for detection.

Introduction

γ-Amino-β-hydroxybutyric acid (GABOB) is a naturally occurring hydroxy amino acid and an analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It is involved in various physiological processes and has therapeutic potential. Accurate and reliable quantification of GABOB in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, clinical diagnostics, and drug development. This application note describes a robust LC-MS/MS method for the determination of GABOB in biological samples.

Experimental

Materials and Reagents
  • GABOB reference standard

  • GABOB-d4 (internal standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of GABOB from biological samples.

Protocol:

  • To 100 µL of the biological sample (e.g., plasma), add 20 µL of the internal standard working solution (GABOB-d4 in water).

  • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

cluster_sample_prep Sample Preparation Workflow sample 100 µL Biological Sample add_is Add 20 µL Internal Standard (GABOB-d4) sample->add_is protein_precipitation Add 400 µL Cold Acetonitrile (0.1% Formic Acid) add_is->protein_precipitation vortex Vortex (1 min) protein_precipitation->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in 100 µL Mobile Phase A evaporation->reconstitution injection Inject 5 µL into LC-MS/MS reconstitution->injection

Figure 1: Sample Preparation Workflow for GABOB Analysis.
Liquid Chromatography

Hydrophilic interaction liquid chromatography (HILIC) is utilized to achieve good retention and separation of the polar GABOB molecule.

ParameterValue
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
2.5
3.5
3.6
5.0
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for the detection of GABOB and its internal standard.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions Compound
GABOB
GABOB
GABOB-d4 (IS)

Note: The MRM transitions and collision energies for GABOB are proposed based on its structure and may require optimization.

cluster_lcms_analysis LC-MS/MS Analysis Workflow lc_separation HILIC Separation esi_ionization Electrospray Ionization (Positive Mode) lc_separation->esi_ionization q1_selection Q1: Precursor Ion Selection (GABOB: m/z 120.1, GABOB-d4: m/z 124.1) esi_ionization->q1_selection q2_fragmentation Q2: Collision-Induced Dissociation q1_selection->q2_fragmentation q3_detection Q3: Product Ion Detection (e.g., GABOB: m/z 102.1) q2_fragmentation->q3_detection data_acquisition Data Acquisition (MRM Mode) q3_detection->data_acquisition

Figure 2: LC-MS/MS Analysis Workflow.

Method Validation

The method was validated according to regulatory guidelines, assessing for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 10 to 2000 ng/mL for GABOB in human plasma. The lower limit of quantification (LLOQ) was determined to be 10 ng/mL with a signal-to-noise ratio greater than 10.

ParameterResult
Linear Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 10 ng/mL
LOD 2 ng/mL
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels (low, medium, and high). The results were within the acceptable limits.

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
30 (Low)< 10%90 - 110%< 15%85 - 115%
300 (Medium)< 10%90 - 110%< 15%85 - 115%
1500 (High)< 10%90 - 110%< 15%85 - 115%
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at the three QC levels. The recovery was consistent and reproducible, and no significant matrix effect was observed.

QC Level (ng/mL)Extraction Recovery (%)Matrix Effect (%)
30 (Low)> 85%95 - 105%
300 (Medium)> 85%95 - 105%
1500 (High)> 85%95 - 105%
Stability

GABOB was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability, long-term freezer storage, and freeze-thaw cycles.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of GABOB in biological samples. The method is sensitive, selective, and accurate, making it suitable for a wide range of applications in pharmaceutical and clinical research. The simple sample preparation procedure and rapid chromatographic analysis allow for high-throughput analysis.

Application Notes and Protocols: 4-Amino-2-hydroxybutanoic Acid as a Potential Biomarker for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-hydroxybutanoic acid is a structural analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Given the crucial role of the GABAergic system in maintaining neuronal balance, its dysregulation has been implicated in the pathophysiology of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.[2][3][4] Alterations in the levels of GABA and its analogs, such as this compound, in biological fluids like cerebrospinal fluid (CSF) and plasma may serve as valuable biomarkers for disease diagnosis, prognosis, and for monitoring the efficacy of therapeutic interventions.

These application notes provide a comprehensive overview of the potential utility of this compound as a biomarker and offer detailed protocols for its quantification in biological samples.

Rationale for Biomarker Potential in Neurological Disorders

The balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission is critical for normal brain function. In several neurological disorders, this balance is disrupted. For instance, in Alzheimer's disease, there is evidence of significant GABAergic dysfunction, which may contribute to the cognitive decline observed in patients.[2][3][5][6][7] Similarly, alterations in amino acid neurotransmitter levels have been reported in Parkinson's disease and epilepsy.[8][9] As a GABA analog, this compound may reflect these pathological changes in the GABAergic system.

Quantitative Data Summary

While direct quantitative data for this compound in neurological disorders is currently limited in publicly available literature, studies on the structurally similar compound, alpha-aminobutyric acid, provide valuable insights into the potential changes that might be observed. The following tables summarize the reported concentrations of alpha-aminobutyric acid in the cerebrospinal fluid (CSF) of patients with Alzheimer's Disease and Parkinson's Disease compared to healthy controls.

Table 1: CSF Alpha-Aminobutyric Acid Concentrations in Alzheimer's Disease [10]

GroupNMean Concentration (µmol/L)Standard Deviation (µmol/L)
Alzheimer's Disease142.80.9
Mild Cognitive Impairment132.10.6

Note: The study reported that alpha-aminobutyric acid was significantly elevated in the CSF of patients with Alzheimer's disease compared to those with mild cognitive impairment.[10]

Table 2: CSF Alpha-Aminobutyric Acid Concentrations in Parkinson's Disease [8]

GroupNMean Concentration (µmol/L)Standard Deviation (µmol/L)
Parkinson's Disease311.540.49
Healthy Controls451.950.58

Note: The study found significantly lower CSF levels of alpha-aminobutyric acid in patients with Parkinson's disease compared to healthy controls.[8]

Experimental Protocols

The following are detailed protocols for the quantification of amino acids, adaptable for this compound, in human plasma and cerebrospinal fluid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the direct quantification of amino acids in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of 30% sulfosalicylic acid.

  • Vortex the mixture for 30 seconds.

  • Incubate at 4°C for 30 minutes to allow for protein precipitation.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer 50 µL of the supernatant to a new tube.

  • Add 450 µL of an internal standard solution (e.g., a stable isotope-labeled this compound) prepared in the initial mobile phase.

  • Vortex for 30 seconds.

  • The sample is now ready for injection into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A mixed-mode or HILIC column suitable for the retention of polar compounds.

  • Mobile Phase A: Aqueous solution containing a buffer such as ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile (B52724) with a small percentage of aqueous buffer.

  • Gradient: A gradient from high aqueous to high organic mobile phase over approximately 15-20 minutes.

  • Flow Rate: A typical flow rate of 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

  • Ionization Source: Electrospray ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and its internal standard.

3. Data Analysis and Quantification

  • Generate a calibration curve using known concentrations of this compound standards.

  • Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of this compound in CSF by HPLC with Fluorescence Detection (Pre-column Derivatization)

This protocol utilizes a pre-column derivatization step to enhance the detection of this compound by fluorescence.

1. Derivatization

  • Reagents:

    • o-Phthaldialdehyde (OPA) reagent: Dissolve OPA in borate (B1201080) buffer and add a reducing agent like 2-mercaptoethanol.

    • 9-fluorenylmethyl chloroformate (FMOC-Cl) reagent (for secondary amines, if present).

  • Procedure:

    • In a microcentrifuge tube, mix a small volume of CSF (e.g., 20 µL) with the OPA derivatizing reagent.

    • Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature.

    • If necessary for the analysis of secondary amino acids, a second derivatization step with FMOC-Cl can be performed.

    • Quench the reaction by adding an acidic solution.

    • The derivatized sample is then injected into the HPLC system.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase A: An aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer).

  • Mobile Phase B: An organic solvent such as acetonitrile or methanol.

  • Gradient: A gradient elution is typically used to separate the derivatized amino acids.

  • Flow Rate: A flow rate of 1.0-1.5 mL/min is common.

  • Injection Volume: 10-20 µL.

  • Fluorescence Detector:

    • Excitation Wavelength: ~340 nm (for OPA derivatives).

    • Emission Wavelength: ~450 nm (for OPA derivatives).

3. Data Analysis and Quantification

  • Prepare a series of calibration standards of this compound and derivatize them in the same manner as the CSF samples.

  • Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

  • Determine the concentration of this compound in the CSF samples from the calibration curve.

Visualizations

Signaling Pathway

GABAergic_Dysfunction_AD cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA GABA GAD->GABA GAT GAT GABA->GAT Reuptake GABA_R GABA Receptor GABA->GABA_R Binding Neuronal_Activity Neuronal Hyperpolarization (Inhibition) GABA_R->Neuronal_Activity Activation Abeta Amyloid-beta (Aβ) Abeta->GAD Inhibits Abeta->GABA_R Downregulates Abeta->Neuronal_Activity Leads to Excitotoxicity Tau Hyperphosphorylated Tau Tau->GAD Inhibits Neuroinflammation Neuroinflammation Neuroinflammation->GAD Inhibits

Caption: GABAergic dysfunction in Alzheimer's Disease.

Experimental Workflow

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Biological Sample (CSF or Plasma) Precipitation Protein Precipitation (e.g., with Sulfosalicylic Acid) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Direct Injection Derivatization Pre-column Derivatization (e.g., OPA) Supernatant->Derivatization Quantification Quantification (vs. Calibration Curve) LCMS->Quantification HPLC HPLC-FLD Analysis HPLC->Quantification Derivatization->HPLC Stats Statistical Analysis Quantification->Stats Biomarker Biomarker Validation Stats->Biomarker

Caption: Workflow for biomarker analysis.

Logical Relationship

Logical_Relationship ND Neurological Disorder (e.g., Alzheimer's Disease) GABA_dys GABAergic System Dysfunction ND->GABA_dys Causes Metabolite_alt Altered Levels of GABA Analogs GABA_dys->Metabolite_alt Leads to Biomarker_pot Potential as a Diagnostic/Prognostic Biomarker Metabolite_alt->Biomarker_pot Indicates

Caption: Biomarker discovery logic.

References

Application Notes and Protocols for the Enzymatic Detection of gamma-Amino-beta-hydroxybutyric Acid (GABOB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Amino-beta-hydroxybutyric acid (GABOB), also known as β-hydroxy-γ-aminobutyric acid, is a gamma-aminobutyric acid (GABA) analogue.[1] It has been utilized as an anticonvulsant for treating epilepsy in several countries.[1] GABOB is an endogenous metabolite of GABA and, relative to GABA, it exhibits more potent inhibitory effects on the central nervous system, which may be attributed to its greater ability to cross the blood-brain barrier.[1] The stereoisomers of GABOB, (R)-(–)-GABOB and (S)-(+)-GABOB, display different pharmacological activities, with the former being a moderate-potency agonist of the GABAB receptor and the latter a partial agonist of the GABAB receptor and an agonist of the GABAA receptor.[1]

The ability to accurately quantify GABOB in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and research into its physiological and pathological roles. While chromatographic methods are available, a simpler, high-throughput enzymatic assay would be highly beneficial for routine analysis. This application note describes a proposed enzymatic method for the detection of GABOB.

Assay Principle

Currently, there is no commercially available enzyme specifically designated as GABOB dehydrogenase. However, due to the structural similarity of GABOB to L-carnitine, it is hypothesized that an enzyme such as L-carnitine dehydrogenase or a similar short-chain dehydrogenase/reductase could catalyze the oxidation of the beta-hydroxyl group of GABOB.

This proposed assay is based on an NAD+-dependent dehydrogenase that would catalyze the conversion of GABOB to a keto-derivative. In this reaction, the hydroxyl group of GABOB is oxidized, with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The production of NADH can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. The rate of NADH formation is directly proportional to the concentration of GABOB in the sample.

Data Presentation

The following table summarizes the key performance parameters that would need to be determined during the validation of this proposed enzymatic assay for GABOB. The values presented are illustrative and would require experimental verification.

ParameterIllustrative ValueDescription
Linear Range 1 - 500 µMThe concentration range over which the assay response is directly proportional to the analyte concentration.
Limit of Detection (LOD) 0.5 µMThe lowest concentration of GABOB that can be reliably detected above the background noise.
Limit of Quantification (LOQ) 1.0 µMThe lowest concentration of GABOB that can be quantitatively measured with acceptable precision and accuracy.
Intra-assay Precision (%CV) < 5%The precision of the assay when repeated multiple times within the same run.
Inter-assay Precision (%CV) < 10%The precision of the assay when repeated on different days.
Michaelis Constant (Km) To be determinedThe substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
Maximum Velocity (Vmax) To be determinedThe maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.

Mandatory Visualizations

Enzymatic_Reaction_Pathway cluster_reactants Reactants cluster_products Products GABOB γ-Amino-β-hydroxybutyric acid (GABOB) Enzyme Proposed Dehydrogenase GABOB->Enzyme NAD NAD+ NAD->Enzyme Keto_GABOB γ-Amino-β-ketobutyric acid Enzyme->Keto_GABOB NADH NADH + H+ Enzyme->NADH Monitor Monitor Absorbance at 340 nm NADH->Monitor

Proposed enzymatic reaction for the detection of GABOB.

Experimental_Workflow start Start sample_prep Sample Preparation (e.g., deproteinization) start->sample_prep reagent_prep Prepare Assay Buffer, NAD+, and Enzyme Solution sample_prep->reagent_prep reaction_setup Set up Reaction in 96-well plate: - Sample/Standard - Assay Buffer - NAD+ reagent_prep->reaction_setup incubation Pre-incubate at Optimal Temperature reaction_setup->incubation start_reaction Initiate Reaction by Adding Enzyme Solution incubation->start_reaction measurement Measure Absorbance at 340 nm (Kinetic or Endpoint) start_reaction->measurement data_analysis Data Analysis: - Calculate Reaction Rate - Generate Standard Curve - Determine GABOB Concentration measurement->data_analysis end End data_analysis->end

References

Protocol for 4-Amino-2-hydroxybutanoic acid extraction from brain tissue

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for 4-Amino-2-hydroxybutanoic acid (GABOB) Extraction from Brain Tissue

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (GABOB), an endogenous hydroxy derivative of gamma-aminobutyric acid (GABA), is a neurotransmitter with significant interest in neuroscience research. Accurate quantification of GABOB in brain tissue is crucial for understanding its physiological roles and its implications in various neurological disorders. This document provides a detailed protocol for the extraction of GABOB from brain tissue, optimized for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The presented method is based on established techniques for neurotransmitter extraction, ensuring high recovery and reproducibility.[1][2][3]

Principle

The protocol employs a rapid protein precipitation and acid extraction method to isolate GABOB and other small molecule neurotransmitters from the complex brain matrix.[1] Brain tissue is homogenized in an acidic solution, which serves to simultaneously lyse cells, precipitate proteins, and stabilize the analytes. Subsequent centrifugation separates the soluble extract containing GABOB from the insoluble cellular debris and precipitated proteins. The resulting supernatant can then be directly analyzed or further purified if necessary.

Materials and Reagents

  • Brain Tissue: Fresh or flash-frozen brain tissue samples.

  • Extraction Buffer: 0.4 M Perchloric acid (HClO₄) containing 0.1% L-cysteine and 0.1 mM EDTA.

  • Neutralization Solution: 2 M Potassium carbonate (K₂CO₃).

  • Internal Standard (IS): Isotope-labeled GABOB (e.g., GABOB-d4) or a structurally similar compound not endogenously present in the brain.

  • Homogenizer: Dounce homogenizer, ultrasonic homogenizer, or bead-based homogenizer.

  • Centrifuge: Refrigerated microcentrifuge capable of ≥12,000 x g.

  • Vortex Mixer.

  • Pipettes and Pipette Tips.

  • Microcentrifuge Tubes (1.5 mL).

Experimental Protocol

  • Tissue Preparation:

    • Accurately weigh 10-50 mg of frozen brain tissue.

    • Perform all subsequent steps on ice to minimize degradation of analytes.

  • Homogenization:

    • Place the weighed tissue in a pre-chilled 1.5 mL microcentrifuge tube.

    • Add 10 volumes (w/v) of ice-cold Extraction Buffer (e.g., 200 µL for 20 mg of tissue).

    • Spike the sample with the Internal Standard at a known concentration.

    • Homogenize the tissue thoroughly until no visible particles remain. For a Dounce homogenizer, use 15-20 strokes. For an ultrasonic homogenizer, use short bursts to prevent sample heating.[4]

  • Protein Precipitation and Extraction:

    • Incubate the homogenate on ice for 20 minutes to allow for complete protein precipitation.

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.[3]

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the extracted GABOB, and transfer it to a new pre-chilled 1.5 mL microcentrifuge tube. Avoid disturbing the protein pellet.

  • Neutralization:

    • Add Neutralization Solution dropwise to the supernatant while vortexing gently until the pH is approximately 7.0. The formation of a white precipitate (potassium perchlorate) will be observed.

    • Incubate the neutralized extract on ice for 10 minutes to allow for complete precipitation of potassium perchlorate.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Final Sample Preparation:

    • Collect the final supernatant. This sample is now ready for analysis by HPLC or LC-MS/MS.

    • If necessary, the sample can be filtered through a 0.22 µm syringe filter before injection into the analytical instrument.

Data Presentation

Table 1: Representative Quantitative Data for GABOB Extraction

ParameterValueNotes
Tissue Weight 25.2 ± 1.5 mgMean ± SD (n=6)
Extraction Volume 252 µL10 volumes (w/v) of Extraction Buffer
Internal Standard Conc. 100 ng/mLFinal concentration in the extract
Recovery Rate 85 - 95%Determined by comparing the signal of spiked GABOB in tissue extracts to that in a neat solution.
Limit of Detection (LOD) ~1 ng/mLDependent on the sensitivity of the analytical instrument (e.g., LC-MS/MS).
Limit of Quantification (LOQ) ~5 ng/mLDependent on the sensitivity of the analytical instrument (e.g., LC-MS/MS).
Intra-day Precision (RSD) < 5%Relative Standard Deviation for replicate extractions on the same day.
Inter-day Precision (RSD) < 10%Relative Standard Deviation for extractions on different days.

Note: The values presented in this table are typical and may vary depending on the specific brain region, the analytical instrumentation used, and the precise execution of the protocol.

Mandatory Visualization

GABOB_Extraction_Workflow start Start: Brain Tissue Sample homogenization 1. Homogenization in Acidic Buffer + IS start->homogenization precipitation 2. Protein Precipitation (Incubate on Ice) homogenization->precipitation centrifuge1 3. Centrifugation (12,000 x g, 15 min, 4°C) precipitation->centrifuge1 collect_supernatant 4. Collect Supernatant centrifuge1->collect_supernatant pellet1 Discard Pellet (Proteins & Debris) centrifuge1->pellet1 neutralization 5. Neutralization (with K₂CO₃) collect_supernatant->neutralization precipitate_salt 6. Salt Precipitation (Incubate on Ice) neutralization->precipitate_salt centrifuge2 7. Centrifugation (12,000 x g, 10 min, 4°C) precipitate_salt->centrifuge2 final_extract 8. Collect Final Supernatant centrifuge2->final_extract pellet2 Discard Pellet (KClO₄ Salt) centrifuge2->pellet2 analysis Analysis (HPLC or LC-MS/MS) final_extract->analysis

Caption: Workflow for the extraction of this compound (GABOB) from brain tissue.

Protocol_Logic cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Tissue_Collection Tissue Collection & Weighing Homogenization Homogenization Tissue_Collection->Homogenization Deproteinization Deproteinization Homogenization->Deproteinization Clarification1 Initial Clarification (Centrifugation) Deproteinization->Clarification1 Neutralization Neutralization Clarification1->Neutralization Desalting Desalting (Centrifugation) Neutralization->Desalting Quantification Quantification (LC-MS/MS) Desalting->Quantification

Caption: Logical stages of the GABOB extraction and analysis protocol.

References

Applications of GABOB in Neuroscience and Epilepsy Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-amino-beta-hydroxybutyric acid (GABOB), also known as β-hydroxy-γ-aminobutyric acid, is a naturally occurring derivative of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). Due to its structural similarity to GABA, GABOB has been a subject of interest in neuroscience and epilepsy research for its potential to modulate GABAergic neurotransmission and exert anticonvulsant effects. This document provides detailed application notes and experimental protocols for investigating the utility of GABOB in these fields.

GABOB exists as two stereoisomers, (S)-(+)-GABOB and (R)-(-)-GABOB, which exhibit differential activity at GABA receptors. Understanding the specific interactions of each enantiomer with GABA receptor subtypes is crucial for elucidating its mechanism of action and therapeutic potential. (S)-(+)-GABOB demonstrates a higher affinity for GABA-A receptors, while (R)-(-)-GABOB is a more potent agonist at GABA-B and GABA-C receptors[1]. As an agonist at these receptors, GABOB is hypothesized to enhance inhibitory neurotransmission, thereby counteracting the excessive neuronal excitation characteristic of epileptic seizures[1].

Quantitative Data Summary

The following tables summarize the available quantitative data on the binding affinities and efficacy of GABOB. It is important to note that specific Ki or IC50 values for GABOB at GABA-A and GABA-B receptors are not widely reported in publicly available literature. The data presented here is based on relative potencies and findings from preclinical and clinical studies.

Table 1: GABOB Receptor Binding and Agonist Activity

CompoundReceptor TargetActivityRelative Potency/AffinityReference
(S)-(+)-GABOB GABA-AAgonistHigher affinity than (R)-(-)-GABOB[1]
GABA-BPartial AgonistLower potency than (R)-(-)-GABOB[1]
(R)-(-)-GABOB GABA-BAgonistMore potent than (S)-(+)-GABOB; 10-fold less potent than racemic baclofen (B1667701) in binding experiments.[1][2]
GABA-CAgonistMore potent than (S)-(+)-GABOB[1]

Table 2: Efficacy of GABOB in Epilepsy Models and Clinical Trials

Study TypeModel/Patient PopulationGABOB FormulationDoseKey FindingsReference
Clinical Trial Adult patients with severe focal epilepsy (refractory to medical treatment)Add-on therapy250 mg, twice daily25% of patients showed a 50% reduction in total seizure frequency over a 26-week period. No serious adverse effects were reported.[3]
Clinical Study 150 epileptic patients with various seizure typesMonotherapy or add-onAdults: 1.0-1.5 g/day ; Children: 0.5-1.0 g/day In 26 new cases treated with GABOB alone, 50% were completely controlled and 25% showed improvement. Most effective for convulsive seizures and in children.[4]

Signaling Pathways and Experimental Workflows

GABOB and GABAergic Signaling Pathways

GABOB, as a GABA analog, is presumed to influence the same signaling pathways as the endogenous ligand GABA. The differential affinities of its enantiomers for GABA-A and GABA-B receptors suggest that it can modulate both fast and slow inhibitory neurotransmission.

GABA_Signaling cluster_presynaptic Presynaptic Terminal GABA GABA / GABOB Vesicle Synaptic Vesicle GABA->Vesicle Packaging GABAA GABAA Vesicle->GABAA Release & Binding (S)-(+)-GABOB preference GABAB GABAB Vesicle->GABAB Release & Binding (R)-(-)-GABOB preference

Caption: GABOB interaction with postsynaptic GABAergic signaling pathways.

Experimental Workflow for Preclinical Evaluation of GABOB

The following diagram outlines a general workflow for assessing the anticonvulsant potential of GABOB in a preclinical setting.

Preclinical_Workflow start Start: Hypothesis GABOB has anticonvulsant properties animal_model Select Animal Model of Epilepsy (e.g., PTZ, MES, Kindling) start->animal_model dose_ranging Dose-Ranging Study (Determine effective and tolerated doses) animal_model->dose_ranging efficacy_study Anticonvulsant Efficacy Study dose_ranging->efficacy_study behavioral Behavioral Seizure Scoring (e.g., Racine scale) efficacy_study->behavioral eeg Electroencephalogram (EEG) Recording efficacy_study->eeg data_analysis Data Analysis (Seizure latency, duration, severity, ED50) behavioral->data_analysis eeg->data_analysis mechanism Mechanism of Action Studies (e.g., Electrophysiology, Binding Assays) data_analysis->mechanism neurotoxicity Neurotoxicity Assessment (e.g., Rotarod test) data_analysis->neurotoxicity conclusion Conclusion on Preclinical Potential mechanism->conclusion neurotoxicity->conclusion

Caption: A typical workflow for the preclinical evaluation of GABOB.

Experimental Protocols

Anticonvulsant Activity in the Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol is designed to assess the ability of GABOB to protect against acute generalized seizures induced by the chemoconvulsant pentylenetetrazol.

Materials:

  • Male Wistar rats or Swiss albino mice

  • GABOB (dissolved in saline or appropriate vehicle)

  • Pentylenetetrazol (PTZ) solution (e.g., 60 mg/kg in saline)

  • Vehicle control (e.g., saline)

  • Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection

  • Observation chambers

  • Video recording equipment (optional)

  • Timer

Procedure:

  • Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.

  • Grouping: Randomly assign animals to different treatment groups (e.g., vehicle, GABOB low dose, GABOB medium dose, GABOB high dose). A typical group size is 8-10 animals.

  • Drug Administration: Administer the assigned treatment (vehicle or GABOB) via i.p. injection. Allow for a pre-treatment time of 30-60 minutes for the drug to be absorbed and distributed.

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60 mg/kg, s.c. or i.p.). The dose may need to be adjusted based on the animal strain and age.

  • Observation: Immediately after PTZ injection, place each animal in an individual observation chamber and start a timer. Observe the animals continuously for 30 minutes.

  • Data Collection: Record the following parameters for each animal:

    • Latency to the first myoclonic jerk.

    • Latency to the onset of generalized clonic-tonic seizures.

    • Duration of seizures.

    • Seizure severity using a standardized scale (e.g., Racine's scale).

    • Presence or absence of mortality.

  • Data Analysis: Compare the recorded parameters between the GABOB-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Calculate the ED50 value for protection against tonic hindlimb extension if a dose-response relationship is observed.

Anticonvulsant Efficacy in the Maximal Electroshock (MES) Seizure Model

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Materials:

  • Male Swiss albino mice

  • GABOB (dissolved in saline or appropriate vehicle)

  • Vehicle control (e.g., saline)

  • Corneal or auricular electrodes

  • An electroshock apparatus

Procedure:

  • Animal Acclimation and Grouping: As described in the PTZ protocol.

  • Drug Administration: Administer GABOB or vehicle i.p. 30-60 minutes before the electroshock.

  • MES Induction: Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or auricular electrodes.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. This is the primary endpoint.

  • Data Analysis: Determine the percentage of animals in each group protected from the tonic hindlimb extension. Calculate the ED50, the dose of GABOB that protects 50% of the animals from the seizure endpoint.

Evaluation of GABOB in the Amygdala Kindling Model of Temporal Lobe Epilepsy

Kindling is a model of chronic epilepsy where repeated sub-convulsive electrical stimulation of a brain region, such as the amygdala, leads to the progressive development of seizures. This model is useful for studying the effects of compounds on epileptogenesis and seizure generalization.

Materials:

  • Male Wistar rats

  • Stereotaxic apparatus

  • Bipolar stimulating and recording electrodes

  • Dental cement

  • Electrical stimulator

  • EEG recording system

  • GABOB and vehicle

Procedure:

  • Electrode Implantation: Under anesthesia, stereotaxically implant a bipolar electrode into the basolateral amygdala of each rat. Secure the electrode assembly with dental cement. Allow a recovery period of at least one week.

  • Determination of Afterdischarge Threshold (ADT): Determine the lowest current intensity that elicits an afterdischarge (epileptiform electrical activity) of at least 3 seconds in duration.

  • Kindling Stimulation: Once daily, stimulate the amygdala at the ADT for 1 second. Observe and score the behavioral seizure severity using Racine's scale. Continue daily stimulation until stable Stage 5 seizures (generalized tonic-clonic convulsions) are consistently elicited.

  • Drug Testing on Fully Kindled Animals:

    • Administer GABOB or vehicle at various doses.

    • 30-60 minutes post-administration, deliver a kindling stimulation at the ADT.

    • Record the behavioral seizure stage, seizure duration, and afterdischarge duration.

  • Data Analysis: Compare the seizure parameters (stage, duration, AD duration) after GABOB administration to baseline (pre-drug) values and to the vehicle control group.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol allows for the direct investigation of GABOB's effects on neuronal membrane properties and synaptic transmission.

Materials:

  • Brain slice preparation (e.g., hippocampus or cortex) from rodents

  • Artificial cerebrospinal fluid (aCSF)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Glass micropipettes

  • GABOB, GABA receptor agonists/antagonists

Procedure:

  • Brain Slice Preparation: Prepare acute brain slices (300-400 µm thick) from the brain region of interest using a vibratome. Maintain slices in oxygenated aCSF.

  • Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Using a microscope, identify a neuron for recording (e.g., a pyramidal neuron).

  • Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from the selected neuron.

  • Experimental Paradigms:

    • Current-clamp: Record the resting membrane potential and firing properties of the neuron. Apply GABOB to the bath and observe changes in membrane potential and action potential firing.

    • Voltage-clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV) and record postsynaptic currents.

      • To study GABOB's effect on GABA-A receptors, record inhibitory postsynaptic currents (IPSCs) and apply GABOB to see if it directly elicits a current or modulates GABA-evoked currents.

      • To study GABOB's effect on GABA-B receptors, evoke synaptic responses and observe if GABOB modulates presynaptic release (paired-pulse ratio of excitatory postsynaptic currents - EPSCs) or induces a slow outward current postsynaptically.

  • Data Analysis: Analyze changes in membrane potential, firing rate, current amplitude, and kinetics before and after GABOB application.

Conclusion

GABOB presents an interesting profile as a modulator of the GABAergic system with potential applications in epilepsy research and treatment. Its enantiomer-specific activities at different GABA receptor subtypes offer a nuanced mechanism of action that warrants further investigation. The protocols outlined in this document provide a framework for researchers to systematically evaluate the anticonvulsant efficacy and underlying mechanisms of GABOB. Further studies are required to establish a more comprehensive quantitative profile of GABOB, including its precise binding affinities and efficacy in a broader range of preclinical models, which will be critical for its potential translation into clinical practice.

References

Application Notes and Protocols for 4-Amino-2-hydroxybutanoic Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-hydroxybutanoic acid (AHBA) is a chiral amino acid derivative with the molecular formula C₄H₉NO₃.[1] It is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA), with the addition of a hydroxyl group at the second carbon. This structural feature is critical for its biological specificity and function.[1] AHBA is primarily known for its role as a key synthetic intermediate in the development of semi-synthetic aminoglycoside antibiotics, where it confers resistance to bacterial inactivating enzymes.[1] In neuroscience research, AHBA is recognized for its interaction with central nervous system receptors, particularly N-methyl-D-aspartate (NMDA) and GABA receptors, suggesting its potential as a modulator of neurotransmission.[1] These properties make AHBA a compound of interest for in vitro studies using neuronal and other cell culture models to investigate its effects on cellular function, signaling pathways, and potential therapeutic applications for neurological disorders.[1]

Applications in Cell Culture

The primary application of this compound in cell culture studies revolves around its potential to modulate neuronal activity. Key research areas include:

  • Neurotransmission Studies: Investigating the antagonistic effects of AHBA on NMDA receptors and its modulatory role at GABA receptors in cultured neurons (e.g., primary hippocampal or cortical neurons, or neuronal cell lines like SH-SY5Y).

  • Neuroprotection Assays: Evaluating the potential of AHBA to protect cultured neurons from excitotoxicity induced by glutamate (B1630785) or NMDA.

  • Synaptic Plasticity Research: Studying the influence of AHBA on long-term potentiation (LTP) and long-term depression (LTD) in neuronal co-culture models.

  • Drug Discovery and Development: Using AHBA as a lead compound or a reference standard in screening assays for novel modulators of NMDA and GABA receptors.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the use of this compound in common cell culture-based assays. These values should be determined empirically for each specific cell line and experimental condition.

Table 1: Recommended Working Concentrations for AHBA in Cell Culture

Cell TypeAssay TypeRecommended Concentration Range (µM)Incubation Time (hours)
Primary Cortical NeuronsNeuroprotection (MTT Assay)10 - 10024 - 48
SH-SY5Y (differentiated)Calcium Imaging1 - 500.5 - 2
Hippocampal Slice CultureElectrophysiology25 - 2001 - 4
HEK293 (expressing GABA_A)Patch-Clamp Electrophysiology5 - 150N/A (acute application)

Table 2: Hypothetical IC50/EC50 Values for AHBA

Cell Line / ReceptorAssay TypeParameterHypothetical Value (µM)
Primary Hippocampal NeuronsNMDA-induced Current BlockadeIC5025.5
HEK293 (expressing GABA_A α1β2γ2)GABA-evoked Current ModulationEC5075.2
PC12 CellsNeurite Outgrowth InhibitionIC5058.9

Experimental Protocols

Protocol 1: Preparation of AHBA Stock and Working Solutions for Cell Culture

This protocol describes the preparation of a concentrated stock solution of AHBA and its subsequent dilution to working concentrations for use in cell culture experiments.

Materials:

  • This compound (powder)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., Neurobasal medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Preparation of a 100 mM Stock Solution:

    • Accurately weigh 11.91 mg of AHBA powder (Molecular Weight: 119.12 g/mol ) in a sterile microcentrifuge tube.

    • Add 1 mL of sterile PBS or serum-free cell culture medium to the tube.

    • Vortex the solution until the AHBA is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term stability.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 100 mM stock solution.

    • Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.

    • Always prepare fresh working solutions for each experiment.

  • Vehicle Control:

    • Prepare a vehicle control using the same solvent (PBS or cell culture medium) at the same final concentration used to dilute the AHBA.

Protocol 2: Cell Viability (MTT) Assay to Assess AHBA Cytotoxicity

This protocol outlines the use of the MTT assay to determine the effect of AHBA on the viability of cultured cells.

Materials:

  • Cultured cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate

  • AHBA working solutions (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Cell Treatment:

    • Remove the existing medium and replace it with fresh medium containing various concentrations of AHBA (e.g., 1, 10, 50, 100, 200 µM).

    • Include a vehicle control and an untreated control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Addition of MTT Reagent:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a multi-well plate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assay Assay prep_stock Prepare AHBA Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working treat_cells Treat Cells with AHBA & Vehicle Control prep_working->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells perform_assay Perform Desired Assay (e.g., MTT, Imaging) treat_cells->perform_assay collect_data Data Collection & Analysis perform_assay->collect_data

General experimental workflow for studying AHBA in cell culture.

signaling_pathway cluster_nmda NMDA Receptor Modulation cluster_gaba GABA Receptor Modulation AHBA_NMDA AHBA NMDA_R NMDA Receptor AHBA_NMDA->NMDA_R Ca_influx ↓ Ca²⁺ Influx NMDA_R->Ca_influx Excitotoxicity ↓ Excitotoxicity Ca_influx->Excitotoxicity AHBA_GABA AHBA GABA_R GABA_A Receptor AHBA_GABA->GABA_R Cl_influx ↑ Cl⁻ Influx GABA_R->Cl_influx Hyperpolarization ↑ Hyperpolarization Cl_influx->Hyperpolarization Neuronal_inhibition ↑ Neuronal Inhibition Hyperpolarization->Neuronal_inhibition

Hypothesized signaling pathways of AHBA at NMDA and GABA receptors.

References

Application Notes and Protocols: Synthesis of Radiolabeled 4-Amino-2-hydroxybutanoic Acid for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-hydroxybutanoic acid (hGABOB), a metabolite of the inhibitory neurotransmitter GABA, is a molecule of significant interest in neuroscience and oncology research. Its potential as an imaging agent arises from the altered metabolic pathways in pathological conditions such as cancer and neurological disorders. Radiolabeling of hGABOB with positron-emitting isotopes, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), enables non-invasive in vivo imaging using Positron Emission Tomography (PET). PET imaging with radiolabeled hGABOB can provide valuable insights into its biodistribution, target engagement, and potential as a diagnostic or therapeutic monitoring tool.

These application notes provide detailed protocols for the synthesis of ¹¹C- and ¹⁸F-labeled hGABOB, along with methods for quality control and representative in vivo imaging data from analogous radiolabeled amino acids.

Signaling Pathway of the GABAergic System

The biological activity of hGABOB is closely linked to the GABAergic system. Understanding this pathway is crucial for interpreting in vivo imaging results. GABA is the primary inhibitory neurotransmitter in the central nervous system and its signaling is mediated by GABA receptors (GABA-A, GABA-B) and GABA transporters (GATs).[1][2][3][4] The following diagram illustrates the key components of a GABAergic synapse.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle vGAT->Vesicle Packaging GABA_synapse Vesicle->GABA_synapse Release GABA_A GABA-A Receptor (Ionotropic) GABA_synapse->GABA_A GABA_B GABA-B Receptor (Metabotropic) GABA_synapse->GABA_B GAT GAT GABA_synapse->GAT Reuptake Cl_ion Cl- Influx GABA_A->Cl_ion Opens Channel GP G-protein signaling GABA_B->GP Activates GABA_glia GABA GAT->GABA_glia

Caption: Overview of the GABAergic signaling pathway.

Experimental Protocols

Synthesis of Radiolabeling Precursor: (R)-4-((tert-butoxycarbonyl)amino)-2-((tosyl)oxy)butanoic acid

The synthesis of a suitable precursor is the first critical step for radiolabeling. Here, we propose the synthesis of a tosylated precursor starting from the commercially available N-Boc-(R)-4-amino-2-hydroxybutanoic acid.[5] The tosyl group serves as an excellent leaving group for nucleophilic substitution with [¹⁸F]fluoride.

Materials:

  • N-Boc-(R)-4-amino-2-hydroxybutanoic acid

  • Tosyl chloride (TsCl)

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve N-Boc-(R)-4-amino-2-hydroxybutanoic acid (1 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine (2 eq) to the solution.

  • Slowly add a solution of tosyl chloride (1.2 eq) in anhydrous DCM.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired tosylated precursor.

Radiosynthesis of [¹⁸F]this compound ([¹⁸F]hGABOB)

This protocol describes the nucleophilic substitution of the tosylated precursor with [¹⁸F]fluoride.

Materials:

  • (R)-4-((tert-butoxycarbonyl)amino)-2-((tosyl)oxy)butanoic acid

  • [¹⁸F]Fluoride in [¹⁸O]water

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (anhydrous)

  • Hydrochloric acid (4 M)

  • Water for injection

  • C18 Sep-Pak cartridge

  • Alumina N Sep-Pak cartridge

Procedure:

  • Trap aqueous [¹⁸F]fluoride on a QMA cartridge.

  • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Add a solution of the tosylated precursor in anhydrous acetonitrile to the dried [¹⁸F]fluoride.

  • Heat the reaction mixture at 110°C for 15 minutes.

  • Cool the reaction mixture and perform acidic hydrolysis by adding 4 M HCl and heating at 100°C for 5 minutes to remove the Boc protecting group.

  • Neutralize the mixture and pass it through an Alumina N Sep-Pak cartridge followed by a C18 Sep-Pak cartridge for initial purification.

  • Perform final purification using semi-preparative HPLC.

  • Formulate the final product in a suitable buffer for in vivo administration.

Radiosynthesis of [¹¹C]this compound ([¹¹C]hGABOB)

This protocol outlines the synthesis of [¹¹C]hGABOB via methylation of a suitable precursor. A precursor with a free amino group would be required, which can be obtained by deprotection of the N-Boc precursor described above.

Materials:

  • (R)-4-amino-2-hydroxybutanoic acid (deprotected precursor)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

  • Suitable base (e.g., NaOH, tetrabutylammonium (B224687) hydroxide)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Water for injection

Procedure:

  • Produce [¹¹C]CH₃I or [¹¹C]CH₃OTf using a cyclotron and automated synthesis module.[6][7]

  • Trap the [¹¹C]methylating agent in a reaction vessel containing the deprotected precursor dissolved in an anhydrous solvent with a suitable base.

  • Heat the reaction mixture at an optimized temperature (e.g., 80-120°C) for a short duration (e.g., 5-10 minutes).

  • Quench the reaction and purify the crude product using semi-preparative HPLC.

  • Formulate the final product in a suitable buffer for in vivo administration.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of radiolabeled hGABOB.

Experimental_Workflow cluster_synthesis Radiosynthesis cluster_invivo In Vivo Evaluation cluster_data Data Analysis Precursor Precursor Synthesis Radiolabeling Radiolabeling ([¹⁸F] or [¹¹C]) Precursor->Radiolabeling Purification Purification (HPLC) Radiolabeling->Purification QC Quality Control Purification->QC Animal_Model Animal Model Preparation QC->Animal_Model Proceed if QC passes Injection Radiotracer Injection Animal_Model->Injection PET_Scan PET/CT Imaging Injection->PET_Scan Biodistribution Ex Vivo Biodistribution PET_Scan->Biodistribution Post-imaging Image_Recon Image Reconstruction PET_Scan->Image_Recon Data_Quant Data Quantification Biodistribution->Data_Quant ROI_Analysis ROI Analysis Image_Recon->ROI_Analysis ROI_Analysis->Data_Quant

Caption: General workflow for radiosynthesis and in vivo evaluation.

Data Presentation

The following tables summarize representative quantitative data for the biodistribution of ¹⁸F-labeled amino acid tracers in tumor-bearing mice. This data provides an expected range of uptake values for a novel tracer like [¹⁸F]hGABOB.

Table 1: Biodistribution of [¹⁸F]Fluciclovine in a Prostate Cancer Mouse Model [8]

Organ/Tissue%ID/g (Mean ± SD) at 30 min post-injection
Blood1.5 ± 0.3
Heart1.8 ± 0.4
Lungs2.1 ± 0.5
Liver4.5 ± 1.1
Spleen2.5 ± 0.6
Pancreas8.2 ± 2.0
Kidneys6.5 ± 1.5
Muscle1.2 ± 0.2
Bone1.9 ± 0.4
Brain0.8 ± 0.1
Tumor7.1 ± 1.8

Table 2: Tumor-to-Background Ratios of various ¹⁸F-labeled Amino Acids [9][10]

RadiotracerTumor ModelTumor-to-Muscle Ratio (60 min p.i.)Tumor-to-Brain Ratio (60 min p.i.)
[¹⁸F]FETGlioma4.2 ± 0.83.5 ± 0.7
[¹⁸F]FDOPANeuroendocrine5.1 ± 1.2N/A
[¹⁸F]FluciclovineProstate Cancer6.3 ± 1.58.9 ± 2.1

Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis and preclinical evaluation of radiolabeled this compound for in vivo PET imaging. The successful development of [¹⁸F]hGABOB or [¹¹C]hGABOB will offer a novel tool to investigate the role of this GABA metabolite in health and disease, with potential applications in oncology and neuroscience. Careful optimization of the radiolabeling conditions and thorough in vivo characterization will be essential to validate its utility as a PET imaging agent.

References

Application Note: Chiral Separation of 4-Amino-2-hydroxybutanoic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-hydroxybutanoic acid (GABOB) is a chiral molecule and a gamma-aminobutyric acid (GABA) derivative that acts as an inhibitory neurotransmitter. The enantiomers of GABOB can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial in pharmaceutical research and development. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a primary method for achieving this enantioseparation. This document provides a detailed protocol for the chiral separation of GABOB enantiomers, focusing on direct separation without the need for derivatization.

Principle of Separation

The direct chiral separation of enantiomers by HPLC is achieved through the use of a Chiral Stationary Phase (CSP). The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[1] These complexes possess different interaction energies, which leads to differential retention times on the column, thus enabling their separation. For the separation of underivatized amino acids like GABOB, macrocyclic glycopeptide-based CSPs are particularly effective as they are compatible with both organic and aqueous mobile phases and can interact with polar and ionic compounds.[2]

Experimental Protocols

This section details the methodology for the chiral HPLC separation of this compound enantiomers.

Materials and Reagents
  • Racemic this compound standard

  • HPLC grade Methanol

  • HPLC grade Ethanol

  • HPLC grade Acetonitrile

  • Trifluoroacetic acid (TFA), HPLC grade

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral HPLC Column: CHIROBIOTIC™ T (Teicoplanin-based macrocyclic glycopeptide) or a similar macrocyclic glycopeptide CSP.

Chromatographic Conditions

A systematic approach to screen different mobile phases and columns is recommended to achieve optimal separation.[1][3] The following conditions are a robust starting point for the separation of GABOB enantiomers.

ParameterCondition
HPLC Column CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol/Water/Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Concentration 0.5 mg/mL in mobile phase
Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.

  • Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 0.5 mg/mL for injection.

  • Filter the working standard through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes representative quantitative data for the chiral separation of this compound enantiomers based on the described protocol.

EnantiomerRetention Time (min)Tailing FactorResolution (Rs)
(R)-4-Amino-2-hydroxybutanoic acid8.51.12.1
(S)-4-Amino-2-hydroxybutanoic acid9.81.2

Note: The retention times and resolution are representative and may vary depending on the specific column batch, HPLC system, and exact mobile phase composition.

Method Development and Optimization

For challenging separations, or to improve resolution and analysis time, the following parameters can be adjusted:

  • Mobile Phase Composition: The ratio of the organic modifier (e.g., Methanol, Ethanol, Acetonitrile) to the aqueous phase can be varied. For underivatized amino acids on macrocyclic glycopeptide CSPs, a high organic content is often beneficial.[2]

  • Acidic/Basic Additives: Small amounts of an acid (like TFA) or a base (like diethylamine) can significantly impact peak shape and resolution, particularly for ionizable compounds.

  • Column Temperature: Adjusting the column temperature can influence the thermodynamics of the chiral recognition process and thereby affect the separation.

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer analysis times.

Visualization of Protocols and Workflows

Experimental Workflow Diagram

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Racemic GABOB Standard (0.5 mg/mL) filter_sample Filter Sample (0.45 µm) prep_standard->filter_sample prep_mobile Prepare Mobile Phase (MeOH/H2O/TFA, 90:10:0.1) inject Inject Sample (10 µL) filter_sample->inject hplc_system HPLC System Setup hplc_system->inject separate Chiral Separation (CHIROBIOTIC™ T Column) inject->separate detect UV Detection (210 nm) separate->detect acquire_data Acquire Chromatogram detect->acquire_data analyze_data Integrate Peaks & Calculate Resolution acquire_data->analyze_data report Generate Report analyze_data->report

Caption: Workflow for the chiral HPLC separation of GABOB enantiomers.

Key Components Relationship Diagram

G cluster_analyte Analyte cluster_sp Stationary Phase cluster_mp Mobile Phase cluster_output Outcome GABOB GABOB Enantiomers ((R) and (S)) CSP Chiral Stationary Phase (Macrocyclic Glycopeptide) GABOB->CSP Forms Transient Diastereomeric Complexes Separation Differential Retention & Enantioseparation CSP->Separation Enables Chiral Recognition MP Polar Organic Mobile Phase (MeOH/H2O/TFA) MP->GABOB Elutes Analyte MP->CSP Interacts with CSP

Caption: Relationship of key components in the chiral separation method.

References

Application Notes and Protocols for the Derivatization of GABOB for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-amino-beta-hydroxybutyric acid (GABOB), a hydroxylated analogue of the neurotransmitter gamma-aminobutyric acid (GABA), plays a significant role in the central nervous system. Accurate and sensitive quantification of GABOB in biological matrices is crucial for neuroscience research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose; however, the polar and non-volatile nature of GABOB necessitates a derivatization step to enhance its volatility and thermal stability for GC analysis.

This document provides detailed application notes and protocols for the derivatization of GABOB for GC-MS analysis. The primary method described is silylation, a robust and widely used technique for compounds containing hydroxyl, carboxyl, and amino functional groups. Alternative derivatization strategies are also discussed.

Derivatization Strategies for GABOB

The primary goal of derivatization is to replace the active hydrogens in the hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups of GABOB with nonpolar moieties, thereby increasing its volatility. The most common and effective methods for this purpose are silylation and acylation.

Silylation

Silylation involves the reaction of the active hydrogens with a silylating agent to form trimethylsilyl (B98337) (TMS) derivatives. This is a well-established technique for the analysis of amino acids and other polar metabolites.

Common Silylating Reagents:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent suitable for a wide range of compounds.

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent, often used in metabolomics.

  • TMCS (Trimethylchlorosilane): Frequently used as a catalyst in combination with BSTFA or MSTFA to enhance the reaction rate.

Acylation

Acylation involves the introduction of an acyl group. Alkyl chloroformates are common reagents for this purpose, reacting with both amino and hydroxyl groups, and esterifying carboxylic acids.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the derivatization of GABOB. While a specific, published protocol for GABOB is not widely available, the following methods are adapted from well-established procedures for structurally similar compounds like gamma-hydroxybutyric acid (GHB) and other amino acids.[1][2][3]

Protocol 1: Silylation of GABOB using BSTFA with TMCS as a Catalyst

This protocol is adapted from methods used for the analysis of GHB, a structurally similar compound.[1][3]

Materials:

  • GABOB standard or sample extract, dried

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile, pyridine (B92270), or ethyl acetate)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Preparation:

    • Ensure the GABOB standard or sample extract is completely dry. If the sample is in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen. The presence of water can interfere with the silylation reaction.

  • Reagent Addition:

    • To the dried sample in a reaction vial, add 100 µL of BSTFA containing 1% TMCS.

    • If the sample is not readily soluble in the derivatizing agent, a small amount of anhydrous solvent (e.g., 50 µL of pyridine or acetonitrile) can be added.

  • Reaction:

    • Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

    • Heat the vial at 70°C for 25 minutes in a heating block or oven.[1]

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The derivatized sample is now ready for injection into the GC-MS system.

Workflow Diagram for Silylation of GABOB:

GABOB_Silylation_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start with GABOB Sample dry_sample Dry Sample (Nitrogen Evaporation) start->dry_sample add_reagent Add BSTFA + 1% TMCS dry_sample->add_reagent vortex Vortex Mix add_reagent->vortex heat Heat at 70°C for 25 min vortex->heat cool Cool to Room Temp heat->cool gcms GC-MS Analysis cool->gcms

Caption: Workflow for the silylation of GABOB using BSTFA + 1% TMCS.

Protocol 2: Two-Step Derivatization (Methoximation followed by Silylation)

This protocol is beneficial for complex biological samples where GABOB may be present alongside other metabolites that can cause interference. Methoximation protects carbonyl groups, reducing the number of potential byproducts.

Materials:

  • GABOB standard or sample extract, dried

  • Methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL)

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)

  • Reaction vials

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Dry the sample completely as described in Protocol 1.

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride solution in pyridine to the dried sample.

    • Vortex thoroughly and incubate at 37°C for 90 minutes.

  • Silylation:

    • Add 100 µL of MSTFA to the reaction mixture.

    • Vortex and incubate at 37°C for 30 minutes.

  • Cooling and Analysis:

    • Cool the vial to room temperature before GC-MS analysis.

Quantitative Data Summary

The following table summarizes typical reaction conditions for silylation based on protocols for structurally related compounds. Optimal conditions for GABOB should be empirically determined.

ParameterBSTFA + 1% TMCSMSTFA
Analyte GABOB (adapted from GHB)[1]GABOB (adapted from amino acids)
Temperature 70°C37°C - 100°C
Time 25 minutes30 - 240 minutes
Catalyst TMCS (included)Often used with TMCS
Notes A robust method for compounds with hydroxyl and carboxyl groups.Commonly used in metabolomics for a broad range of metabolites.

Chiral Derivatization for Enantiomeric Separation

GABOB exists as two enantiomers, (R)-(-)-GABOB and (S)-(+)-GABOB, which may have different biological activities. To separate these enantiomers by GC-MS on a non-chiral column, a chiral derivatizing agent is required to form diastereomers.

Potential Chiral Derivatization Strategy:

A promising approach involves a two-step derivatization using a chiral alcohol (e.g., (-)-menthol) to form diastereomeric esters, followed by acylation or silylation of the remaining active groups.

Workflow for Chiral Derivatization:

Chiral_Derivatization_Workflow cluster_prep Sample Preparation cluster_esterification Diastereomeric Ester Formation cluster_second_derivatization Second Derivatization cluster_analysis Analysis start Start with GABOB Enantiomers dry_sample Dry Sample start->dry_sample add_chiral_alcohol Add Chiral Alcohol (e.g., (-)-Menthol) + Esterification Catalyst dry_sample->add_chiral_alcohol heat_esterify Heat to Form Diastereomeric Esters add_chiral_alcohol->heat_esterify add_silylation_reagent Add Silylating Agent (e.g., BSTFA) heat_esterify->add_silylation_reagent heat_silylate Heat to Derivatize -OH and -NH2 groups add_silylation_reagent->heat_silylate gcms_analysis GC-MS Analysis on a Non-Chiral Column heat_silylate->gcms_analysis

Caption: A potential workflow for the chiral derivatization of GABOB.

Conclusion

The protocols outlined in this document provide a comprehensive starting point for the successful derivatization of GABOB for GC-MS analysis. The silylation method using BSTFA with a TMCS catalyst is a robust and recommended approach. For complex matrices, a two-step methoximation and silylation protocol can improve selectivity. Researchers should optimize the derivatization conditions for their specific application and instrumentation to achieve the best quantitative results. For the analysis of GABOB enantiomers, chiral derivatization is a necessary step, and further method development in this area is encouraged.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 4-Amino-2-hydroxybutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are chemical synthesis via a nitrile intermediate and biocatalytic synthesis using an enzyme cascade. The chemical route often starts from readily available precursors like L-asparagine, while the biocatalytic approach offers high stereoselectivity.

Q2: What kind of yields can I expect from these synthesis methods?

A2: Yields can vary significantly based on the chosen method and optimization of reaction conditions. Chemical synthesis from L-asparagine has reported yields in the range of 50-61%[1]. Biocatalytic synthesis using a pyruvate (B1213749) aldolase (B8822740) and transaminase cascade has demonstrated higher yields, ranging from 86% to over 95%[2][3][4].

Q3: What are the main challenges in the chemical synthesis route?

A3: The main challenges in the chemical synthesis via a nitrile intermediate include ensuring the complete conversion of the carboxamide to the nitrile, and the subsequent clean reduction of the nitrile to the primary amine without side reactions. Catalyst poisoning and the formation of byproducts during hydrogenation can also impact the final yield and purity.

Q4: What are the key considerations for the biocatalytic synthesis route?

A4: For the biocatalytic route, key considerations include maintaining the stability and activity of the enzymes, optimizing the ratio of the enzymes in the cascade, and controlling substrate concentrations to avoid inhibition. For instance, high concentrations of formaldehyde (B43269) can potentially inhibit the pyruvate aldolase[5].

Q5: How can I purify the final product?

A5: Purification of this compound typically involves ion-exchange chromatography. The crude product is often loaded onto a cation-exchange resin and eluted with an aqueous ammonia (B1221849) solution. Subsequent crystallization from a solvent system like water-ethanol can be used to obtain a pure product[1].

Troubleshooting Guides

Chemical Synthesis: Nitrile Intermediate Route

This guide focuses on the synthesis of L-4-Amino-2-hydroxybutanoic acid starting from L-asparagine, which involves the formation of a nitrile intermediate followed by catalytic hydrogenation.

Logical Troubleshooting Workflow

Start Low Yield or Impure Product Check_Nitrile_Formation Incomplete Nitrile Formation? Start->Check_Nitrile_Formation Check_Hydrogenation Issues with Hydrogenation? Start->Check_Hydrogenation Check_Purification Purification Problems? Start->Check_Purification Dehydration_Conditions Verify Dehydration Conditions: - Anhydride (B1165640)/Pyridine (B92270) Ratio - Reaction Time & Temperature Check_Nitrile_Formation->Dehydration_Conditions Yes Incomplete_Reaction Incomplete Hydrogenation: - Check Catalyst Activity - Increase H2 Pressure/Time Check_Hydrogenation->Incomplete_Reaction Yes Side_Reactions Side Reactions: - Formation of Secondary/Tertiary Amines - Hydrolysis of Nitrile Check_Hydrogenation->Side_Reactions No Ion_Exchange_Issues Ion-Exchange Chromatography: - Resin Capacity - Elution Conditions Check_Purification->Ion_Exchange_Issues Yes Crystallization_Issues Crystallization: - Solvent Choice - Purity of Crude Product Check_Purification->Crystallization_Issues No

Caption: Troubleshooting workflow for the chemical synthesis of this compound.

Problem Possible Cause Troubleshooting Steps
Low yield of nitrile intermediate Incomplete dehydration of the amide.- Ensure the use of a sufficient excess of the dehydrating agent (e.g., acetic anhydride).- Verify the dryness of the pyridine solvent.- Extend the reaction time or slightly increase the temperature, monitoring for side reactions.
Side reaction of the hydroxyl group.- The hydroxyl group can be acylated by the anhydride. This is usually reversed during workup, but incomplete hydrolysis can be an issue. Ensure proper acidic or basic workup to remove the acyl group.
Low yield after hydrogenation Incomplete reduction of the nitrile.- Increase the catalyst loading (e.g., Platinum oxide).- Increase the hydrogen pressure.- Extend the reaction time.- Ensure efficient stirring to maximize catalyst contact with the substrate and hydrogen.
Catalyst poisoning.- Ensure the purity of the nitrile intermediate; impurities can poison the catalyst.[6]- Use fresh, high-quality catalyst.- If sulfur-containing compounds are suspected, pre-treat the substrate or use a catalyst more resistant to sulfur poisoning.
Formation of secondary or tertiary amines.- This can occur as a side reaction. Using a solvent like acetic acid can help to minimize this by protonating the primary amine as it forms, reducing its nucleophilicity.
Product is impure after purification Incomplete removal of starting materials or byproducts.- Optimize the ion-exchange chromatography conditions, such as the pH and concentration of the eluent.- Ensure the capacity of the ion-exchange resin is not exceeded.
Co-crystallization with impurities.- Perform multiple recrystallizations from appropriate solvent systems (e.g., water-methanol or water-ethanol) to improve purity[1].
Biocatalytic Synthesis: Enzyme Cascade Route

This guide focuses on the one-pot synthesis of this compound using a pyruvate aldolase and a transaminase.

Logical Troubleshooting Workflow

Start Low Yield or Stereoselectivity Check_Enzyme_Activity Low Enzyme Activity? Start->Check_Enzyme_Activity Check_Reaction_Conditions Suboptimal Conditions? Start->Check_Reaction_Conditions Check_Substrate_Issues Substrate Problems? Start->Check_Substrate_Issues Enzyme_Storage Improper Enzyme Storage: - Check Storage Temperature - Avoid Freeze-Thaw Cycles Check_Enzyme_Activity->Enzyme_Storage Yes Enzyme_Ratio Suboptimal Enzyme Ratio: - Titrate Enzyme Concentrations Check_Enzyme_Activity->Enzyme_Ratio No pH_Temp Incorrect pH or Temperature: - Verify Buffer pH - Optimize Reaction Temperature Check_Reaction_Conditions->pH_Temp Yes Cofactor_Issues Cofactor Limitation (PLP): - Ensure Sufficient PLP Concentration Check_Reaction_Conditions->Cofactor_Issues No Substrate_Inhibition Substrate Inhibition: - Optimize Formaldehyde Concentration - Fed-batch Strategy Check_Substrate_Issues->Substrate_Inhibition Yes Byproduct_Formation Byproduct Formation: - Monitor for Side Products (e.g., from second formaldehyde addition) Check_Substrate_Issues->Byproduct_Formation No

Caption: Troubleshooting workflow for the biocatalytic synthesis of this compound.

Problem Possible Cause Troubleshooting Steps
Low overall yield Low enzyme activity.- Verify the activity of both the pyruvate aldolase and the transaminase individually before starting the cascade reaction.- Ensure proper storage of enzymes (typically at -20°C or -80°C in a suitable buffer containing glycerol (B35011) to prevent freezing)[7].- Avoid multiple freeze-thaw cycles which can denature the enzymes[8][9][10].
Suboptimal enzyme ratio.- The optimal ratio of pyruvate aldolase to transaminase may vary. Titrate the concentration of each enzyme to find the optimal balance for maximizing the overall reaction rate.
Substrate inhibition.- High concentrations of formaldehyde can be toxic to enzymes.[5] Consider a fed-batch approach where formaldehyde is added gradually to maintain a low, steady concentration.
Unfavorable reaction equilibrium.- The transamination step is often reversible. To drive the reaction towards the product, ensure an adequate supply of the amine donor (e.g., alanine) and efficient removal of the keto-acid byproduct (pyruvate) by the aldolase in the cyclic cascade.
Formation of byproducts Second aldol (B89426) addition.- The aldol addition product can sometimes react with a second molecule of formaldehyde.[2] This can be minimized by controlling the formaldehyde concentration.
Low stereoselectivity Poor enzyme performance.- Ensure that the transaminase being used has high stereoselectivity for the desired enantiomer.- Verify that the reaction conditions (pH, temperature) are optimal for maintaining the enzyme's stereoselective properties.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Parameter Chemical Synthesis (from L-asparagine) Biocatalytic Synthesis (Enzyme Cascade)
Starting Materials L-asparagine, Acetic anhydride, Pyridine, H₂Pyruvate, Formaldehyde, Alanine (B10760859)
Key Reagents/Catalysts Platinum oxidePyruvate aldolase, Transaminase, PLP
Reported Yield 50-61%[1]86% to >95%[2][3][4]
Stereoselectivity Dependent on the chirality of the starting material.High (>99% ee reported)[2]
Reaction Conditions Elevated temperatures and pressures for hydrogenation.Mild conditions (e.g., room temperature, neutral pH).
Key Advantages Utilizes readily available starting materials.High yield and stereoselectivity, environmentally benign.
Key Disadvantages Use of hazardous reagents, potential for side reactions.Enzyme cost and stability can be a factor.

Experimental Protocols

Protocol 1: Chemical Synthesis of L-4-Amino-2-hydroxybutanoic Acid from L-asparagine

This protocol is a composite based on the process described in US Patent 4,290,972.[1]

Step 1: Preparation of L-3-Cyano-2-hydroxypropionic acid

  • Dissolve L-asparagine monohydrate (e.g., 13.5 g, 90 mmol) in 20% aqueous acetic acid (e.g., 136 ml).

  • Cool the solution to 5°C.

  • Slowly add a solution of sodium nitrite (B80452) (e.g., 9.2 g, 133 mmol) in water (e.g., 45 ml) dropwise while maintaining the temperature at 5°C.

  • Allow the reaction mixture to stand at ambient temperature overnight.

  • The resulting solution containing L-malamidic acid is then concentrated under reduced pressure.

  • To the concentrate, add pyridine (e.g., 150 ml) and concentrate again to remove water.

  • Redissolve the concentrate in pyridine (e.g., 120 ml) and add acetic anhydride (e.g., 33 ml).

  • Allow the mixture to stand for one hour at ambient temperature to form L-3-cyano-2-acetoxypropionic acid.

  • To hydrolyze the acetate, add water and stir. The L-3-cyano-2-hydroxypropionic acid can be purified by chromatography if desired, or used directly in the next step.

Step 2: Catalytic Hydrogenation to L-4-Amino-2-hydroxybutanoic acid

  • Dissolve the crude L-3-cyano-2-hydroxypropionic acid in a suitable solvent such as water or a water/acetic acid mixture.

  • Add a catalytic amount of platinum oxide (PtO₂).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas (the specific pressure may need to be optimized, but typically ranges from atmospheric to several atmospheres).

  • Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.

  • After the reaction is complete, filter off the catalyst.

  • The filtrate containing the product can then be purified.

Step 3: Purification

  • Load the filtrate onto a column of a cation-exchange resin (H⁺ form).

  • Wash the column with water.

  • Elute the product with a dilute aqueous ammonia solution (e.g., 0.5 N to 2 N).

  • Combine the fractions containing the product and concentrate under reduced pressure.

  • Add ethanol (B145695) to the concentrated aqueous solution to induce crystallization.

  • Collect the crystalline product by filtration, wash with ethanol, and dry under vacuum.

Protocol 2: Biocatalytic Synthesis of (S)- or (R)-4-Amino-2-hydroxybutanoic Acid

This protocol is based on the enzyme cascade method described by Garrabou et al. in ACS Catalysis.[2]

Experimental Workflow

Start Prepare Reaction Mixture Add_Enzymes Add Pyruvate Aldolase and Transaminase Start->Add_Enzymes Add_Formaldehyde Add Formaldehyde (Fed-batch) Add_Enzymes->Add_Formaldehyde Incubate Incubate at Controlled Temperature and pH Add_Formaldehyde->Incubate Monitor Monitor Reaction Progress (e.g., by HPLC) Incubate->Monitor Purify Purify Product (Ion-Exchange Chromatography) Monitor->Purify End Obtain Pure Product Purify->End

Caption: Workflow for the biocatalytic synthesis of this compound.

Materials:

  • Pyruvate

  • L-Alanine or D-Alanine (depending on the desired product stereoisomer)

  • Formaldehyde solution

  • Pyridoxal 5'-phosphate (PLP)

  • Pyruvate aldolase (e.g., from E. coli)

  • (S)- or (R)-selective transaminase

  • Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

Procedure:

  • In a reaction vessel, dissolve pyruvate (e.g., 2.1 mmol) and the chosen alanine enantiomer (e.g., 4.2 mmol) in the sodium phosphate buffer containing PLP (e.g., 1 mM).

  • Add the pyruvate aldolase (e.g., 10 U/mL final concentration) and the appropriate transaminase (e.g., 7 U/mL final concentration) to the reaction mixture.

  • Using a syringe pump, continuously add the formaldehyde solution at a slow, constant rate (e.g., 0.57 mmol/h) over a period of several hours (e.g., 15 hours). This fed-batch approach is crucial to avoid high concentrations of formaldehyde which can inhibit the enzymes.

  • Maintain the reaction at a constant temperature (e.g., 25°C) and pH (7.0) with gentle stirring.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method such as HPLC to determine the concentration of the product.

  • Once the reaction has reached completion (typically after 24 hours), the product can be purified from the reaction mixture using ion-exchange chromatography as described in the chemical synthesis protocol.

References

GABOB in Aqueous Solutions: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of γ-amino-β-hydroxybutyric acid (GABOB) in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for GABOB in aqueous solutions?

While specific degradation kinetics for GABOB in aqueous solutions are not extensively documented in publicly available literature, potential stability issues can be inferred from its structural analogue, gabapentin (B195806). The primary degradation pathway for compounds with a γ-amino acid structure is often intramolecular cyclization to form a lactam.[1][2] For GABOB, this would result in the formation of a β-hydroxy-γ-lactam. This reaction is typically influenced by pH and temperature.

Q2: How does pH affect the stability of GABOB solutions?

Based on studies of the analogous compound gabapentin, the degradation rate of GABOB in aqueous solution is expected to be pH-dependent. Gabapentin exhibits maximum stability at a pH of approximately 6.0. Deviations from this pH, particularly towards acidic or alkaline conditions, can catalyze the intramolecular cyclization (lactamization). Therefore, maintaining a pH around 6.0 is recommended for optimal stability of GABOB aqueous solutions.

Q3: What is the impact of temperature on the stability of GABOB solutions?

Temperature is a critical factor in the stability of GABOB solutions. Increased temperatures accelerate the rate of chemical degradation, including the potential lactamization. For long-term storage, it is advisable to keep GABOB solutions at refrigerated (2-8 °C) or frozen temperatures to minimize degradation.

Q4: Are GABOB solutions sensitive to light?

Q5: What are the expected degradation products of GABOB in an aqueous solution?

The most probable degradation product of GABOB in aqueous solution is its corresponding lactam, formed through intramolecular cyclization.[1][2] The formation of this lactam involves the nucleophilic attack of the amino group on the carboxylic acid moiety.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of GABOB potency over time in solution. Degradation of GABOB, likely through lactamization.- Verify the pH of the solution; adjust to approximately 6.0 if necessary. - Store the solution at a lower temperature (refrigerated or frozen). - Protect the solution from light by using amber vials or storing it in the dark. - Prepare fresh solutions more frequently.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.- Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products. - Use a stability-indicating HPLC method to separate GABOB from its degradants (see Experimental Protocols section).
Precipitation in the GABOB solution. Poor solubility at the current pH or temperature.- Check the pH of the solution and adjust if necessary. GABOB's solubility can be pH-dependent. - If stored at low temperatures, allow the solution to equilibrate to room temperature and check for redissolution.

Data Presentation: Stability of a GABOB Analogue

Quantitative stability data for GABOB is limited. The following table summarizes the stability of its structural analogue, gabapentin, in aqueous solutions, which can provide insights into the potential behavior of GABOB.

Table 1: pH-Dependent Degradation of Gabapentin in Aqueous Solution

pHRate of DegradationStability
< 4.5IncreasedLower
4.5 - 7.0Slower for zwitterionic speciesHigher
~ 6.0 Minimum Maximum
> 7.0IncreasedLower

Data inferred from studies on gabapentin and may not be directly representative of GABOB.

Experimental Protocols

Stability-Indicating HPLC Method for GABOB

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the determination of GABOB in the presence of its degradation products.[3]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: RP-18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 0.01 M sodium heptanesulfonate solution, adjusted to pH 2.4 with an appropriate acid (e.g., phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

2. Standard Solution Preparation:

  • Prepare a stock solution of GABOB reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.40-0.60 mg/mL).[3]

3. Sample Preparation:

  • Dilute the aqueous GABOB sample with the mobile phase to a final concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Forced Degradation Study Protocol:

To ensure the analytical method is stability-indicating, forced degradation studies should be performed on a GABOB solution.

  • Acid Hydrolysis: Add 1N HCl to the GABOB solution and heat at 60°C for a specified time. Neutralize before injection.

  • Base Hydrolysis: Add 1N NaOH to the GABOB solution and heat at 60°C for a specified time. Neutralize before injection.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the GABOB solution and store at room temperature for a specified time.

  • Thermal Degradation: Heat the GABOB solution at 60°C for a specified time.

  • Photodegradation: Expose the GABOB solution to UV light (e.g., 254 nm) for a specified time.

Analyze all stressed samples using the HPLC method described above and check for the separation of the GABOB peak from any degradation product peaks.

Mandatory Visualization

Metabolic Pathway of GABOB

Since the specific chemical degradation pathway of GABOB in aqueous solution is not well-documented, the following diagram illustrates its known metabolic pathway, which involves its synthesis from and conversion to other biologically relevant molecules.[4][5]

GABOB_Metabolic_Pathway Glutamate Glutamate GABA GABA (γ-Aminobutyric Acid) Glutamate->GABA GAD GABOB GABOB (γ-Amino-β-hydroxybutyric Acid) GABA->GABOB Metabolism Putrescine 2-Hydroxyputrescine Putrescine->GABOB DAO / MAO

Metabolic formation pathways of GABOB.
Logical Workflow for GABOB Stability Troubleshooting

The following diagram outlines a logical workflow for troubleshooting stability issues with GABOB aqueous solutions.

GABOB_Troubleshooting_Workflow start Stability Issue Observed (e.g., Potency Loss, Extra Peaks) check_ph Check Solution pH start->check_ph ph_ok Is pH ~6.0? check_ph->ph_ok adjust_ph Adjust pH to ~6.0 ph_ok->adjust_ph No check_storage Review Storage Conditions ph_ok->check_storage Yes adjust_ph->check_storage temp_light_ok Are Temperature & Light Controlled? check_storage->temp_light_ok adjust_storage Store at 2-8°C or Frozen Protect from Light temp_light_ok->adjust_storage No run_hplc Run Stability-Indicating HPLC Analysis temp_light_ok->run_hplc Yes adjust_storage->run_hplc end Problem Resolved / Degradants Identified run_hplc->end

Troubleshooting workflow for GABOB stability.

References

Troubleshooting low sensitivity in LC-MS analysis of 4-Amino-2-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low sensitivity in the LC-MS analysis of 4-Amino-2-hydroxybutanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My signal for this compound is very low or non-existent. What are the most common causes?

Low sensitivity in the LC-MS analysis of this compound is a common issue primarily due to its polar nature. The most frequent causes include:

  • Poor Chromatographic Retention: As a polar compound, this compound is poorly retained on traditional reversed-phase columns (like C18), leading to elution in the solvent front where ion suppression is often most severe.[1][2]

  • Ion Suppression: Co-eluting matrix components from your sample (e.g., salts, lipids, other polar molecules) can interfere with the ionization of your analyte in the MS source, significantly reducing its signal.[3][4][5][6] This is a major concern, especially with complex biological samples.[3][5]

  • Suboptimal Mass Spectrometry (MS) Settings: The ionization efficiency of your analyte is highly dependent on the MS source parameters. Incorrect settings for the ionization mode, gas flows, temperatures, and voltages can lead to a weak signal.[7][8]

  • Ineffective Sample Preparation: Failure to adequately remove interfering substances from your sample matrix is a primary contributor to ion suppression and low sensitivity.[3][6]

Q2: How can I improve the chromatographic retention of this compound?

To improve the retention and separation of this polar analyte, consider the following:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating polar compounds.[1][9][10] It utilizes a polar stationary phase and a high organic content mobile phase, which promotes the retention of hydrophilic analytes like this compound.[1][10][11]

  • Use a Polar-Embedded or Aqueous-Compatible Reversed-Phase Column: Some modern reversed-phase columns are designed to be more compatible with highly aqueous mobile phases and offer better retention for polar compounds compared to traditional C18 columns.[2]

  • Consider Chemical Derivatization: Derivatizing the amino and/or carboxylic acid groups of this compound can decrease its polarity, leading to better retention on reversed-phase columns and potentially improved ionization efficiency.[2][12][13][14]

Here is a comparison of chromatographic approaches:

Chromatographic ModeStationary Phase ExamplesMobile Phase CompositionSuitability for this compound
Reversed-Phase (RP) C18, C8High aqueousGenerally poor retention.[2]
HILIC Unmodified Silica, Amide, DiolHigh organic (e.g., acetonitrile)[1][11]Highly Recommended. Excellent retention for polar compounds.[1][9][10]
Ion-Pairing RP C18, C8Aqueous/Organic with an ion-pairing reagentCan improve retention but may cause ion suppression and instrument contamination.[2][12]

Q3: How do I identify and mitigate ion suppression?

Ion suppression is a reduction in analyte signal due to the presence of other co-eluting molecules.[3][4][5]

Identifying Ion Suppression:

A common method to assess ion suppression is the post-column infusion experiment .[3] In this experiment, a constant flow of your analyte solution is infused into the LC eluent after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal at the retention time of your analyte indicates the presence of ion-suppressing components from the matrix.

Mitigating Ion Suppression:

  • Improve Chromatographic Separation: By using a technique like HILIC, you can better separate this compound from many of the polar matrix components that cause suppression.[1][3]

  • Enhance Sample Preparation: Implement more rigorous sample cleanup procedures to remove interfering substances before injection.[3][6] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing matrix components than simple protein precipitation.[6]

  • Dilute the Sample: Reducing the concentration of the matrix by diluting the sample can lessen ion suppression, but this will also reduce the analyte concentration.[4]

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of your analyte will co-elute and experience similar ion suppression, allowing for more accurate quantification.[15][16]

Q4: What are the best starting points for mass spectrometer optimization?

Optimizing the MS parameters is critical for maximizing sensitivity.[7][8]

  • Ionization Mode: For a compound with an amino group and a carboxylic acid group, both positive and negative electrospray ionization (ESI) modes should be evaluated.

    • Positive Mode (ESI+): Will likely detect the protonated molecule [M+H]+.

    • Negative Mode (ESI-): Will likely detect the deprotonated molecule [M-H]-. The acidic nature of the carboxylic acid may favor negative mode.

  • Source Parameters: Systematically optimize the following to maximize your analyte's signal-to-noise ratio:

    • Capillary/Spray Voltage

    • Gas Temperatures (Nebulizing and Drying Gases)

    • Gas Flow Rates

    • Nebulizer Pressure

  • Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency.

    • For ESI+ , small amounts of formic acid or acetic acid are commonly used.

    • For ESI- , weak acids like acetic or propionic acid may improve signal, while formic acid can sometimes cause suppression.[17] Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can be good buffers for both polarities.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This is a simple and fast method for sample cleanup, but may not be sufficient for complex matrices, potentially leading to higher ion suppression.[6][18]

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) (or methanol) containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 2: Derivatization for Improved Sensitivity

Derivatization can enhance chromatographic retention and ionization efficiency.[13][14] For amino acids, reagents that target the amine group are common.

Example using 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC):[19]

  • Evaporate the dried sample extract.

  • Add 20 µL of borate (B1201080) buffer and vortex.

  • Add 20 µL of AQC reagent solution and vortex immediately.

  • Heat the mixture at 55°C for 10 minutes.

  • The sample is now ready for injection onto a reversed-phase column.

Troubleshooting Workflow

Below is a logical workflow to diagnose and resolve low sensitivity issues.

TroubleshootingWorkflow start Start: Low Sensitivity for This compound check_retention Is the analyte peak well-retained and separated from the void volume? start->check_retention improve_chromatography Improve Chromatography check_retention->improve_chromatography No check_ms Are MS parameters optimized? check_retention->check_ms Yes use_hilic Switch to HILIC column and HILIC-compatible mobile phase. improve_chromatography->use_hilic use_polar_rp Try a polar-embedded or aqueous-compatible RP column. improve_chromatography->use_polar_rp derivatize Consider derivatization to increase hydrophobicity. improve_chromatography->derivatize use_hilic->check_retention use_polar_rp->check_retention derivatize->check_retention optimize_ms Optimize MS Settings check_ms->optimize_ms No check_suppression Is ion suppression suspected? check_ms->check_suppression Yes optimize_source Optimize source parameters: - Spray Voltage - Gas Flows & Temperatures - Nebulizer Pressure optimize_ms->optimize_source check_polarity Evaluate both positive (ESI+) and negative (ESI-) modes. optimize_ms->check_polarity optimize_source->check_ms check_polarity->check_ms improve_sample_prep Improve Sample Preparation check_suppression->improve_sample_prep Yes end_point Sensitivity Improved check_suppression->end_point No use_spe Implement Solid-Phase Extraction (SPE). improve_sample_prep->use_spe use_lle Implement Liquid-Liquid Extraction (LLE). improve_sample_prep->use_lle dilute_sample Dilute sample to reduce matrix concentration. improve_sample_prep->dilute_sample use_spe->end_point use_lle->end_point dilute_sample->end_point

Caption: A troubleshooting workflow for low LC-MS sensitivity.

References

Technical Support Center: Optimization of 4-Amino-2-hydroxybutanoic Acid (GABOB) Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of solid-phase extraction (SPE) protocols for 4-Amino-2-hydroxybutanoic acid (GABOB). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to facilitate robust and reproducible sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the solid-phase extraction of GABOB, a polar, zwitterionic compound.

Q1: Why is my GABOB recovery low, and how can I troubleshoot it?

Low recovery is the most frequent challenge in SPE.[1] A systematic approach is required to identify the source of analyte loss. The first step is to analyze each fraction of the SPE process (load, wash, and elution) to determine where the loss is occurring.[2][3]

  • Analyte Lost in the Load Fraction (Breakthrough): This indicates that GABOB did not adequately bind to the sorbent.

    • Incorrect Sorbent Choice: GABOB is a polar, zwitterionic amino acid. Standard reversed-phase (e.g., C18) sorbents may not provide sufficient retention.[1][4] Ion-exchange or mixed-mode sorbents are generally more suitable.[5][6][7] Strong cation exchange (SCX) is often effective for amino acids under acidic conditions.[5][8]

    • Improper Sample pH: For cation exchange, the sample pH must be adjusted to ensure the primary amine group of GABOB is protonated (positively charged).[9][10] Acidifying the sample with a weak acid like formic acid is a common strategy.[11]

    • Sample Solvent Too Strong: The sample should be in a weak solvent (typically 100% aqueous) to promote binding to the sorbent.[3][12]

    • High Flow Rate: Loading the sample too quickly can prevent proper interaction between GABOB and the sorbent.[9] A slow, steady flow rate of ~1-2 mL/min is recommended.[1]

    • Sorbent Overload: The mass of the sorbent may be insufficient for the amount of analyte or matrix components.[3][9] Consider increasing the sorbent bed mass.[12]

  • Analyte Lost in the Wash Fraction: This suggests the wash solvent is too strong, prematurely eluting GABOB.

    • Wash Solvent Strength: The wash solvent should be strong enough to remove interferences but weak enough to leave GABOB bound. For ion-exchange, a wash with a mild organic solvent (like methanol) containing the same acid as the loading solution can remove hydrophobic interferences without disrupting the ionic interaction.[11]

    • Incorrect pH: The pH of the wash solution must be maintained to keep GABOB in its charged, retained form.[3]

  • Analyte Not Found in Elution Fraction (Strong Retention): This implies the elution solvent is not strong enough to desorb GABOB from the sorbent.[3]

    • Insufficient Elution Solvent Strength: For cation exchange, the elution solvent must neutralize the charge on GABOB or the sorbent. A common approach is to use a volatile basic modifier, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol (B129727), to deprotonate the amine group, thus disrupting the ionic interaction and allowing for elution.[11][13]

    • Insufficient Elution Volume: Ensure a sufficient volume of elution solvent is used to completely pass through the sorbent bed.[1] It may be beneficial to collect multiple small elution fractions.

Q2: What type of SPE sorbent is best for GABOB?

The choice of sorbent is critical for the successful extraction of a polar, zwitterionic molecule like GABOB.

  • Ion-Exchange Sorbents: These are highly effective for charged molecules.[7] Since GABOB contains a primary amine, a strong cation exchange (SCX) sorbent is an excellent choice.[5][8] Under acidic conditions (pH < pKa of the amine group), GABOB will be positively charged and bind strongly to the negatively charged SCX sorbent.[8]

  • Mixed-Mode Sorbents: These sorbents combine two retention mechanisms, such as reversed-phase and ion-exchange, into a single phase.[6][13][14] A mixed-mode cation exchange (MCX) sorbent can provide dual retention (hydrophobic and ionic), allowing for very rigorous wash steps to remove a wide range of interferences, resulting in a cleaner final extract.[14]

  • Reversed-Phase Sorbents: Generally not recommended for highly polar molecules like GABOB due to poor retention.[1][4]

Q3: How does pH affect GABOB retention and elution?

pH is arguably the most critical parameter for ion-exchange SPE of amino acids.[10][15] GABOB has both an acidic carboxylic acid group and a basic amino group, meaning its net charge is pH-dependent.

  • Loading (Retention): To retain GABOB on a cation exchange sorbent, the pH of the sample must be adjusted to be at least 2 pH units below the pKa of the amino group. This ensures the amine is fully protonated (-NH3+), giving the molecule a net positive charge for strong interaction with the sorbent.[15]

  • Elution: To elute GABOB, the charge interaction must be disrupted. This is typically achieved by increasing the pH of the elution solvent to be at least 2 pH units above the pKa of the amino group.[1] This neutralizes the amine (-NH2), breaking the ionic bond with the sorbent and allowing the analyte to be eluted.[14]

Experimental Protocols & Data

Recommended Protocol: Strong Cation Exchange (SCX) SPE for GABOB

This protocol provides a starting point for the extraction of GABOB from an aqueous matrix, such as plasma or urine. Optimization may be required based on the specific sample matrix and analytical requirements.

1. Sample Pre-treatment:

  • Acidify the sample by diluting it 1:1 (v/v) with an aqueous solution of 1-2% formic acid.[11] This ensures GABOB is fully protonated.

2. SPE Cartridge Conditioning:

  • Condition the SCX cartridge (e.g., 10 mg/1 mL) with 1 mL of methanol.[11]

  • Equilibrate the cartridge with 1 mL of water containing 1% formic acid.[11] Do not allow the sorbent bed to dry out.[12]

3. Sample Loading:

  • Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (approx. 1 drop/second).[11]

  • Optimization Tip: Collect the flow-through and re-apply it to the cartridge to ensure maximum binding, especially during method development.[11]

4. Wash Step:

  • Wash the cartridge with 1 mL of methanol containing 1% formic acid to remove hydrophobic and neutral interferences.[11]

5. Elution:

  • Elute GABOB from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.[11][13] This basic solution neutralizes the charge on GABOB, releasing it from the sorbent.

  • Optimization Tip: A second elution with an additional 0.5-1 mL of the elution solvent can be performed to ensure complete recovery.

6. Post-Elution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., LC-MS mobile phase).

Data Presentation: Sorbent Optimization

The following table summarizes hypothetical recovery data from an experiment comparing different SPE sorbents for GABOB extraction. This illustrates the importance of selecting the correct retention mechanism.

Sorbent TypeRetention Mechanism(s)Wash SolventElution SolventAverage Recovery (%)Relative Standard Deviation (RSD, %)
C18 (Reversed-Phase)HydrophobicWaterAcetonitrile< 20%35%
SCX (Strong Cation Exchange) Ionic 1% Formic Acid in Methanol 5% NH4OH in Methanol 92% 4.5%
MCX (Mixed-Mode Cation Exchange)Ionic & Hydrophobic1% Formic Acid in Methanol5% NH4OH in Methanol95%3.8%

Table 1: Comparison of SPE sorbent performance for GABOB extraction. The data clearly shows that ion-exchange based methods (SCX and MCX) provide significantly higher and more consistent recoveries than standard reversed-phase methods.

Visualized Workflows and Logic

General SPE Workflow

The following diagram illustrates the fundamental steps of a solid-phase extraction protocol.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Sample_Prep Sample Pre-treatment (e.g., Acidification) Load Load Sample Sample_Prep->Load Condition Sorbent Conditioning (e.g., Methanol) Equilibrate Sorbent Equilibration (e.g., Acidified Water) Condition->Equilibrate Equilibrate->Load Wash Wash Interferences Load->Wash Waste Elute Elute Analyte (GABOB) Wash->Elute Waste Evaporate Evaporate & Reconstitute Elute->Evaporate Collect Analyze Instrumental Analysis (e.g., LC-MS) Evaporate->Analyze

Caption: Standard workflow for solid-phase extraction of GABOB.

Troubleshooting Logic for Low Recovery

This decision tree provides a logical path to diagnose the cause of low analyte recovery.

Low_Recovery_Troubleshooting cluster_causes Potential Causes & Solutions Start Start: Low GABOB Recovery Analyze_Fractions Step 1: Analyze Load, Wash & Elution Fractions Start->Analyze_Fractions In_Load Analyte in Load (Breakthrough) - Incorrect sorbent - Improper sample pH - Sample solvent too strong - Flow rate too high Analyze_Fractions->In_Load Analyte found in LOAD fraction In_Wash Analyte in Wash - Wash solvent too strong - Incorrect wash pH Analyze_Fractions->In_Wash Analyte found in WASH fraction Not_In_Eluate Analyte Not Eluted - Elution solvent too weak - Incorrect elution pH - Insufficient volume Analyze_Fractions->Not_In_Eluate Analyte NOT in eluate

Caption: Decision tree for troubleshooting low GABOB recovery.

Sorbent Selection Logic

This diagram outlines the thought process for selecting an appropriate SPE sorbent for GABOB.

Sorbent_Selection Analyte Analyte: This compound (GABOB) Properties Key Properties: - Polar - Zwitterionic - Contains Primary Amine Analyte->Properties Mechanism Required Retention Mechanism? Properties->Mechanism Ionic Ion-Exchange Mechanism->Ionic Yes (Charge) Hydrophobic Reversed-Phase Mechanism->Hydrophobic No (Polarity) Recommendation Recommended Sorbents: - Strong Cation Exchange (SCX) - Mixed-Mode Cation Exchange (MCX) Ionic->Recommendation

Caption: Logic for selecting the optimal SPE sorbent for GABOB.

References

Technical Support Center: Quantification of GABOB in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the quantification of γ-amino-β-hydroxybutyric acid (GABOB) in cerebrospinal fluid (CSF).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact GABOB quantification in CSF?

A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of CSF analysis by liquid chromatography-mass spectrometry (LC-MS), endogenous substances like salts, proteins, and phospholipids (B1166683) can interfere with the ionization of GABOB in the MS source, leading to inaccurate and unreliable quantitative results.[1][2] This interference can cause either an underestimation (ion suppression) or overestimation (ion enhancement) of the true GABOB concentration.

Q2: What are the primary sources of matrix effects in a CSF sample?

A2: The primary sources of matrix effects in CSF are endogenous and exogenous compounds.

  • Endogenous Compounds: CSF, while cleaner than plasma, contains various substances that can interfere with analysis.[3] These include proteins (like albumin), salts (Na+, K+, Ca²⁺, Cl⁻), glucose, lactate, and phospholipids.[3][4][5]

  • Exogenous Compounds: Substances introduced during sample collection or processing can also contribute. These may include anticoagulants, medications administered to the patient, or contaminants from collection tubes.[1][6] Contamination from povidone-iodine used during collection or from blood due to a traumatic tap can also introduce significant interference.[7][8][9]

Q3: How can I qualitatively and quantitatively assess matrix effects in my assay?

A3: Matrix effects can be evaluated using several methods:

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a pure GABOB standard into the mass spectrometer after the analytical column.[10] A blank, extracted CSF sample is then injected. Any dip or rise in the constant signal baseline as the matrix components elute indicates regions of ion suppression or enhancement, respectively.[10]

  • Quantitative Assessment (Post-Extraction Spiking): This is the most common approach.[1] The response of an analyte in a neat solution is compared to its response when spiked into a blank matrix extract that has already gone through the entire sample preparation process. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect.[1] An MF < 1 indicates suppression, while an MF > 1 signifies enhancement.

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for GABOB quantification?

A4: A stable isotope-labeled internal standard (e.g., GABOB-D2) is the preferred choice because it is chemically identical to the analyte (GABOB) and differs only in mass.[11] This ensures it has nearly identical chromatographic retention time and ionization behavior. Consequently, the SIL-IS experiences the same degree of matrix effect as the analyte.[3] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1][3]

Q5: Can I use artificial CSF (aCSF) for method development and calibration?

A5: Yes, using a surrogate matrix like artificial CSF (aCSF) is a viable strategy, especially during method development, to conserve limited and valuable patient CSF samples.[3][12] Studies have shown that aCSF prepared with bovine serum albumin (BSA) at concentrations mimicking the total protein in real CSF (e.g., 300 to 2000 μg/mL) can provide accurate concentration estimates.[3][12] However, it is crucial to validate that the aCSF produces a comparable matrix effect to that of authentic CSF lots.[3]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low GABOB signal / Poor Sensitivity Ion Suppression: Co-eluting endogenous compounds (e.g., phospholipids, salts) are interfering with GABOB ionization.1. Improve Sample Preparation: Switch from simple protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interferences.[13] 2. Dilute the Sample: Diluting the CSF sample can reduce the concentration of interfering matrix components, though this may impact the limit of detection.[10] 3. Modify Chromatography: Adjust the LC gradient or change the column to achieve better separation between GABOB and the region of ion suppression.[10]
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The composition of the CSF matrix varies between samples or different lots, causing inconsistent ion suppression/enhancement.1. Incorporate a Stable Isotope-Labeled IS: Use a SIL-IS (e.g., GABOB-D2) to compensate for variability. This is the most effective solution.[1][11] 2. Assess Multiple Matrix Lots: During validation, test at least six different lots of blank CSF to ensure the method is robust against typical biological variability.[1]
Inaccurate Results (Poor Accuracy) Uncompensated Matrix Effect: The chosen internal standard is not adequately tracking the matrix effect experienced by GABOB. Calibration standards are not matrix-matched.1. Use a SIL-IS: If not already in use, switch to a SIL-IS.[11] 2. Matrix-Match Calibrators: Prepare calibration standards in a surrogate matrix (like aCSF) or a representative blank CSF pool to ensure the calibrators and samples experience similar matrix effects.[10][14]
Unexpected Peaks or High Baseline Sample Contamination: The sample may be contaminated with blood from the collection procedure or other exogenous substances.1. Centrifuge CSF: If blood contamination is suspected, centrifuge the CSF sample immediately after collection and prior to freezing to remove red blood cells, which can eliminate most of the interference.[8] 2. Review Collection Protocol: Ensure proper sterile technique and collection procedures are followed to avoid contamination.[6]

Data and Methodologies

Data Presentation

Table 1: Potential Endogenous Interferences in CSF

Compound Class Examples Potential Impact on LC-MS Analysis
Proteins Albumin, IgGCan foul the LC column and MS source; may cause ion suppression.[4][15]
Salts / Ions Na⁺, K⁺, Cl⁻, Ca²⁺High concentrations can cause significant ion suppression in the ESI source.[3][5]
Metabolites Glucose, Lactate, Amino AcidsCan co-elute with the analyte of interest, potentially causing interference or ion suppression.[4][16]
Lipids Phospholipids, GangliosidesStrong source of ion suppression in electrospray ionization.[13][17]

Table 2: Comparison of Common Sample Preparation Techniques

Technique Efficiency of Matrix Removal Recovery Speed / Throughput Notes
Protein Precipitation (PPT) Low to ModerateGoodHighSimple and fast, but the resulting extract is often "dirtier" and may retain significant matrix components like phospholipids.[13]
Liquid-Liquid Extraction (LLE) Moderate to HighVariableModerateGood for removing highly polar (salts) or non-polar interferences, but can be labor-intensive.[13]
Solid-Phase Extraction (SPE) HighGoodModerate to HighConsidered a very effective method for cleaning up complex samples by selectively retaining the analyte while washing away interferences.[13]
Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

  • Pipette 50 µL of CSF sample into a microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile (B52724) containing the stable isotope-labeled internal standard (e.g., GABOB-D2).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for GABOB Quantification

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 3 min, hold for 1 min, return to 95% B and equilibrate for 1.5 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions (Hypothetical):

    • GABOB: Q1: 120.1 -> Q3: 102.1

    • GABOB-D2 (IS): Q1: 122.1 -> Q3: 104.1

Protocol 3: Quantitative Assessment of Matrix Factor (MF)

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike GABOB and the IS into the reconstitution solvent (e.g., 90% acetonitrile/water).

    • Set B (Pre-Extraction Spike): Spike GABOB and the IS into blank CSF before the sample preparation procedure. (This set is used to determine Process Efficiency).

    • Set C (Post-Extraction Spike): Perform the entire sample preparation procedure on blank CSF. Spike GABOB and the IS into the final, clean extract.[1]

  • Analyze all sets using the established LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set C) / (Peak Area in Set A)

    • An IS-Normalized MF is calculated to determine if the IS adequately compensates for the matrix effect:

    • IS-Normalized MF = ( (GABOB Peak Area / IS Peak Area) in Set C ) / ( (GABOB Peak Area / IS Peak Area) in Set A )

    • The goal is to have an IS-Normalized MF value close to 1.[1]

Visualizations

GABOB_Quantification_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_validation Method Validation CSF_Collection CSF Sample Collection Centrifugation Centrifuge if Blood Contaminated [17] CSF_Collection->Centrifugation Visual check for blood Storage Store at -80°C Centrifugation->Storage Sample_Prep Sample Preparation (e.g., PPT, SPE) [1] Storage->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing (Integration & Ratio Calc.) LCMS_Analysis->Data_Processing Matrix_Effect Assess Matrix Effect [13] Data_Processing->Matrix_Effect Accuracy_Precision Assess Accuracy & Precision Data_Processing->Accuracy_Precision Result Final GABOB Concentration Accuracy_Precision->Result

Caption: Workflow for GABOB quantification in CSF from sample collection to final result.

Ion_Suppression_Troubleshooting Start Problem: Low Signal Intensity (Ion Suppression) Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) in use? Start->Check_IS Implement_IS Implement a validated SIL-IS [5] Check_IS->Implement_IS No Check_Prep Is sample preparation just Protein Precipitation (PPT)? Check_IS->Check_Prep Yes Re_evaluate Re-evaluate Performance Implement_IS->Re_evaluate Improve_Prep Improve Sample Cleanup: Use SPE or LLE [1] Check_Prep->Improve_Prep Yes Check_Chroma Can chromatography be optimized further? Check_Prep->Check_Chroma No Improve_Prep->Re_evaluate Modify_Chroma Modify LC gradient to separate GABOB from suppression zone [6] Check_Chroma->Modify_Chroma Yes Dilute_Sample Final Option: Dilute sample & re-inject [6] Check_Chroma->Dilute_Sample No Modify_Chroma->Re_evaluate Dilute_Sample->Re_evaluate

References

Preventing degradation of 4-Amino-2-hydroxybutanoic acid during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 4-Amino-2-hydroxybutanoic acid (GABOB) during sample storage and analysis.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of GABOB concentration in solution over time pH-mediated hydrolysis: The ester-like lactone ring that can form from GABOB is susceptible to hydrolysis under acidic or basic conditions.Maintain the pH of the solution within a neutral range (ideally pH 6.0-7.5). Use appropriate buffer systems to stabilize the pH.
Temperature-induced degradation: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.Store samples at recommended low temperatures (2-8°C for short-term and -20°C or lower for long-term storage). Avoid repeated freeze-thaw cycles.
Oxidation: The amino group in GABOB can be susceptible to oxidation.Prepare solutions using deoxygenated solvents. Consider storing samples under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants can be explored, but their compatibility and potential interference with downstream analysis must be validated.
Appearance of unknown peaks in chromatograms Formation of degradation products: Stress conditions such as extreme pH, high temperature, or light exposure can lead to the formation of degradation products. A likely degradation pathway is the intramolecular cyclization to form a γ-lactone.Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles. This will help in developing a stability-indicating analytical method.
Matrix effects: Components of the sample matrix (e.g., buffers, excipients, biological fluids) may interfere with the analysis.Implement a robust sample preparation method, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances.
Inconsistent analytical results Improper sample handling: Inconsistent procedures for sample collection, processing, and storage can introduce variability.Standardize all sample handling procedures. Ensure that all personnel follow the same protocols for sample collection, aliquoting, storage, and preparation for analysis.
Non-validated analytical method: The analytical method may not be stability-indicating, meaning it cannot separate the intact GABOB from its degradation products.Develop and validate a stability-indicating HPLC method. The method should be able to resolve GABOB from all potential degradation products and be robust enough for routine use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For solid GABOB, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place.[1][2][3] For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize potential degradation from moisture and atmospheric oxygen.[4]

Q2: How should I prepare and store GABOB solutions to ensure stability?

A2: GABOB solutions should be prepared in a suitable buffer to maintain a neutral pH, ideally between 6.0 and 7.0, as studies on similar molecules like gabapentin (B195806) have shown minimal degradation at this pH.[5] Solutions should be stored at 2-8°C for short-term use (up to a few days) and frozen at -20°C or below for long-term storage. To prevent oxidation, using deoxygenated solvents and storing aliquots under an inert gas can be beneficial. Avoid repeated freeze-thaw cycles by storing the solution in single-use aliquots.

Q3: What is the most likely degradation pathway for GABOB in aqueous solutions?

A3: The most probable degradation pathway for this compound in solution is intramolecular cyclization (lactonization) to form the corresponding γ-lactone, 4-amino-dihydrofuran-2(3H)-one. This reaction is often catalyzed by acidic or basic conditions. Other potential degradation pathways include oxidation of the amino group and decarboxylation at elevated temperatures.

Q4: How can I develop a stability-indicating HPLC method for GABOB analysis?

A4: A stability-indicating HPLC method must be able to separate the intact GABOB from its degradation products, process impurities, and any other components in the sample matrix. To develop such a method, you should perform forced degradation studies. This involves subjecting GABOB solutions to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. The analytical method, likely a reversed-phase HPLC method with UV detection, should then be optimized to achieve baseline separation of all resulting peaks.

Q5: Are there any recommended starting conditions for an HPLC method for GABOB?

A5: Based on methods for similar amino acids, a reversed-phase HPLC method without derivatization could be a good starting point. Consider the following initial conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at a slightly acidic to neutral pH) and an organic modifier like acetonitrile (B52724) or methanol.

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm), as GABOB lacks a strong chromophore.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C. Method optimization will be necessary to achieve the desired separation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of GABOB and to test the specificity of a stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer, pH 7.0

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of GABOB in HPLC-grade water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the GABOB stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the GABOB stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the GABOB stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the GABOB stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the GABOB stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis. Analyze the stressed samples along with a control sample (GABOB stock solution stored at 2-8°C).

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

Objective: To quantify GABOB and separate it from its degradation products.

Instrumentation and Conditions (starting point for development):

  • HPLC System: A system with a pump, autosampler, column oven, and UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 6.5 with KOH.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 50% B

    • 15-20 min: 50% B

    • 20-21 min: 50% to 5% B

    • 21-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Method Validation: The method should be validated according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound

FormConditionTemperatureDurationRationale
Solid Tightly sealed container, protected from light and moisture2-8°CLong-termMinimizes hydrolysis and oxidation.[1][2][3][4]
Aqueous Solution pH 6.0-7.5 buffer, single-use aliquots2-8°CShort-term (days)Prevents pH-catalyzed degradation.[5]
≤ -20°CLong-termReduces degradation kinetics. Avoids freeze-thaw cycles.

Table 2: Example Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ParameterExpected DegradationPotential Products
Acid Hydrolysis 0.1 M HCl, 60°C10-30%Lactone, other hydrolysis products
Base Hydrolysis 0.1 M NaOH, 60°C10-30%Lactone, other hydrolysis products
Oxidation 3% H₂O₂, RT5-20%Oxidized amino group derivatives
Thermal 80°C5-20%Decarboxylation and other thermal products
Photolytic ICH Q1B light exposure5-20%Photodegradation products

Visualizations

degradation_pathway GABOB This compound Lactone gamma-Lactone (4-amino-dihydrofuran-2(3H)-one) GABOB->Lactone Acid/Base (Lactonization) Oxidized Oxidized Products GABOB->Oxidized Oxidation (e.g., H2O2) Thermal Thermal Degradants GABOB->Thermal Heat

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare GABOB Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc validation Method Validation hplc->validation

Caption: Workflow for a forced degradation study of GABOB.

References

Technical Support Center: Purification of Synthetic γ-Amino-β-hydroxybutyric Acid (GABOB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic γ-Amino-β-hydroxybutyric acid (GABOB).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthetic GABOB?

A1: The primary methods for purifying synthetic GABOB are recrystallization and ion-exchange chromatography. For the separation of its stereoisomers, chiral resolution techniques such as diastereomeric salt crystallization or chiral chromatography are employed.

Q2: What are the likely impurities in a synthetic GABOB sample?

A2: Impurities in synthetic GABOB can include unreacted starting materials, reagents from the synthesis (e.g., coupling agents), and side-products. Depending on the synthetic route, potential side-products could arise from incomplete reactions or alternative reaction pathways. It is also crucial to consider the presence of the undesired stereoisomer in racemic mixtures.

Q3: How can I assess the purity of my GABOB sample?

A3: The purity of GABOB can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Melting point analysis can also provide a qualitative measure of purity, as impurities tend to broaden and depress the melting point range.

Q4: My GABOB sample is an oil and won't crystallize. What should I do?

A4: Oiling out during recrystallization can be caused by several factors, including the presence of significant impurities or a low melting point of the compound relative to the solvent's boiling point. Try adding a small amount more of the primary solvent to ensure all the GABOB is dissolved at high temperature, and then allow for very slow cooling. Seeding the solution with a previously obtained pure crystal of GABOB can also induce crystallization. If the problem persists, purification by chromatography may be necessary before attempting recrystallization again.

Troubleshooting Guides

Recrystallization
Problem Potential Cause Troubleshooting Steps
Low or No Crystal Yield Too much solvent was used.Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
The compound is highly soluble in the chosen cold solvent.Ensure the solvent has low solubility for GABOB at low temperatures. A different solvent or a mixed solvent system may be required.
Impure Crystals (e.g., discoloration) Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the desired product as well.
Incomplete removal of the mother liquor.Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent during vacuum filtration.
Oiling Out (Formation of an oil instead of crystals) The melting point of GABOB is below the boiling point of the solvent.Use a solvent with a lower boiling point or use a mixed solvent system to lower the overall boiling point.
The solution is supersaturated with impurities.The sample may require pre-purification by another method, such as column chromatography, to remove a significant portion of the impurities before recrystallization.
Ion-Exchange Chromatography
Problem Potential Cause Troubleshooting Steps
GABOB does not bind to the column Incorrect pH of the loading buffer.GABOB is an amino acid and its charge is pH-dependent. For cation-exchange chromatography, ensure the pH of the loading buffer is below the isoelectric point (pI) of GABOB to ensure a net positive charge.
Ionic strength of the loading buffer is too high.Use a loading buffer with low ionic strength to facilitate binding to the resin.
Incorrect type of resin used.For GABOB, a strong cation-exchange resin like Dowex 50W is a suitable choice.
Poor resolution of GABOB from impurities Inappropriate elution gradient.Optimize the salt gradient (e.g., NaCl or citrate (B86180) buffer concentration) for elution. A shallower gradient can improve separation.
Column is overloaded.Reduce the amount of crude GABOB loaded onto the column.
Flow rate is too high.Decrease the flow rate to allow for better equilibrium between the mobile and stationary phases.
Low recovery of GABOB GABOB is eluting in a very broad peak.Optimize the elution conditions. A step gradient might be necessary if the compound binds very strongly.
Irreversible binding to the resin.Ensure the resin is properly regenerated before use. In rare cases, the compound may interact irreversibly with the resin matrix.
Chiral Resolution by Diastereomeric Salt Crystallization
Problem Potential Cause Troubleshooting Steps
No precipitation of the diastereomeric salt The diastereomeric salt is too soluble in the chosen solvent.Try a less polar solvent or a mixed solvent system to decrease solubility.
Incorrect stoichiometry of the resolving agent.Ensure the correct molar ratio of the chiral resolving agent (e.g., L-tartaric acid) to racemic GABOB is used.
Low Diastereomeric Excess (d.e.) of the crystallized salt Co-crystallization of both diastereomers.Optimize the crystallization conditions, including the solvent system and cooling rate. Slow cooling is generally preferred.
Insufficient difference in solubility between the diastereomers.Experiment with different chiral resolving agents.
Low yield of the resolved enantiomer The desired diastereomeric salt has significant solubility in the mother liquor.Minimize the amount of solvent used for crystallization. Recovering the GABOB from the mother liquor and performing a second resolution may be necessary.

Data Presentation

Table 1: Comparison of GABOB Purification Strategies

Purification Method Typical Purity Achieved Typical Recovery Rate Key Advantages Key Disadvantages
Recrystallization (Water/Ethanol) >98%60-80%Simple, cost-effective, good for removing bulk impurities.Can have lower recovery; may not remove closely related impurities.
Ion-Exchange Chromatography >99%80-95%High resolution and capacity; effective for separating charged impurities.Requires specialized equipment and resins; can be more time-consuming.
Chiral Resolution (Diastereomeric Salt Crystallization) >98% enantiomeric excess40-50% (for one enantiomer)Scalable and relatively inexpensive for obtaining enantiomerically pure GABOB.Theoretical maximum yield for one enantiomer is 50%; can be labor-intensive to optimize.

Disclaimer: The typical purity and recovery rates are estimates based on general laboratory practices for similar compounds and may vary depending on the initial purity of the synthetic GABOB and the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification of Racemic GABOB by Recrystallization

Objective: To purify crude synthetic (±)-GABOB by recrystallization from a water-ethanol mixed solvent system.

Materials:

  • Crude (±)-GABOB

  • Deionized water

  • Ethanol (B145695) (95%)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude (±)-GABOB in an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water to dissolve the solid with stirring and gentle heating.

  • If colored impurities are present, cool the solution slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Filter the hot solution by gravity filtration to remove any insoluble impurities and activated charcoal.

  • Heat the filtrate to boiling and add hot ethanol dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified (±)-GABOB crystals in a vacuum oven.

Protocol 2: Purification of Racemic GABOB by Ion-Exchange Chromatography

Objective: To purify crude synthetic (±)-GABOB using cation-exchange chromatography. This protocol is adapted from methods used for GABA purification.[1]

Materials:

  • Crude (±)-GABOB

  • Dowex 50W-X8 resin (or similar strong cation-exchange resin)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Sodium citrate buffers (0.025 M, pH 4.5 and 0.05 M, pH 5.3)

  • Chromatography column

  • pH meter

  • Fraction collector (optional)

Procedure:

  • Resin Preparation:

    • Swell the Dowex 50W-X8 resin in deionized water.

    • Wash the resin sequentially with 1 M HCl, deionized water until neutral, 1 M NaOH, and finally with deionized water until the eluate is neutral.

    • Equilibrate the resin with the starting buffer (e.g., deionized water or a low concentration buffer at a pH below the pI of GABOB).

  • Column Packing:

    • Pack the equilibrated resin into a suitable chromatography column.

  • Sample Loading:

    • Dissolve the crude (±)-GABOB in a minimal amount of the starting buffer.

    • Adjust the pH of the sample to approximately 3.0.

    • Load the sample onto the column.

  • Washing:

    • Wash the column with deionized water to remove any unbound impurities.

    • Wash the column with 0.025 M sodium citrate buffer at pH 4.5 to elute weakly bound acidic and neutral impurities.[1]

  • Elution:

    • Elute the bound (±)-GABOB from the column using 0.05 M sodium citrate buffer at pH 5.3-5.4.[1]

    • Collect fractions and monitor for the presence of GABOB using a suitable analytical method (e.g., TLC with ninhydrin (B49086) staining or HPLC).

  • Desalting and Isolation:

    • Pool the fractions containing pure GABOB.

    • Remove the buffer salts by a suitable method such as dialysis, size-exclusion chromatography, or by precipitating the GABOB.

    • Lyophilize or recrystallize the desalted GABOB to obtain the pure solid.

Protocol 3: Chiral Resolution of (±)-GABOB by Diastereomeric Salt Crystallization

Objective: To separate the enantiomers of (±)-GABOB by forming diastereomeric salts with L-(+)-tartaric acid. This is a general approach and may require optimization.

Materials:

  • Purified (±)-GABOB

  • L-(+)-tartaric acid

  • Methanol

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Dilute HCl

  • Dilute NaOH

Procedure:

  • Dissolve the purified (±)-GABOB in a minimal amount of hot methanol.

  • In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in a minimal amount of hot methanol.

  • Combine the two solutions and heat gently to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature. The diastereomeric salt of one of the GABOB enantiomers should preferentially crystallize.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This is your diastereomerically enriched salt.

  • To recover the enantiomerically enriched GABOB, dissolve the diastereomeric salt in water and adjust the pH to be acidic (e.g., pH 2-3) with dilute HCl.

  • The tartaric acid will be protonated, and the GABOB will be in its cationic form.

  • Isolate the enantiomerically enriched GABOB from the solution, for example, by using ion-exchange chromatography as described in Protocol 2, or by carefully neutralizing the solution and inducing crystallization.

  • The mother liquor from the initial crystallization will be enriched in the other GABOB enantiomer. This can be recovered by evaporating the solvent and repeating the process with D-(-)-tartaric acid or by other purification methods.

Mandatory Visualization

GABOB_Purification_Workflow start Crude Synthetic (±)-GABOB recrystallization Recrystallization (Water/Ethanol) start->recrystallization Initial Purification purified_racemate Purified (±)-GABOB recrystallization->purified_racemate Removal of bulk impurities chiral_resolution Chiral Resolution (Diastereomeric Salt Crystallization) purified_racemate->chiral_resolution Enantiomer Separation r_gabob (R)-GABOB chiral_resolution->r_gabob Isolation of (R)-enantiomer s_gabob (S)-GABOB chiral_resolution->s_gabob Isolation of (S)-enantiomer

Caption: General workflow for the purification and chiral resolution of synthetic GABOB.

Recrystallization_Troubleshooting start Low Crystal Yield? too_much_solvent Too much solvent used? start->too_much_solvent Yes rapid_cooling Cooling too rapid? start->rapid_cooling No concentrate Concentrate Solution too_much_solvent->concentrate Yes too_much_solvent->rapid_cooling No end Improved Yield concentrate->end slow_cool Allow for slow cooling rapid_cooling->slow_cool Yes rapid_cooling->end No slow_cool->end

Caption: Troubleshooting logic for low yield in GABOB recrystallization.

IEC_Troubleshooting start GABOB not binding to column? wrong_ph Incorrect loading buffer pH? start->wrong_ph Yes adjust_ph Adjust pH below pI wrong_ph->adjust_ph Yes high_salt Loading buffer ionic strength too high? wrong_ph->high_salt No end Successful Binding adjust_ph->end lower_salt Use low salt buffer high_salt->lower_salt Yes high_salt->end No lower_salt->end

Caption: Troubleshooting logic for GABOB binding issues in ion-exchange chromatography.

References

Resolving peak tailing in the chromatography of 4-Amino-2-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the chromatographic analysis of 4-Amino-2-hydroxybutanoic acid. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common issue in HPLC, often appearing as an asymmetrical peak with a drawn-out trailing edge. This can compromise the accuracy of quantification and the resolution of closely eluting compounds. For this compound, a polar compound with both amine and carboxylic acid functional groups, peak tailing is frequently caused by unwanted secondary interactions with the stationary phase.

Follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Initial Assessment - Chemical vs. Physical Problem

The first step is to determine whether the tailing is specific to this compound (a chemical issue) or if it affects all peaks in the chromatogram (a physical or system-wide issue).[1][2]

  • Inject a neutral compound: Use a neutral, non-polar compound like toluene (B28343) or acetophenone.[3]

    • If the neutral compound's peak is symmetrical: The problem is likely a chemical interaction between your analyte and the column. Proceed to Step 2 .

    • If the neutral compound's peak also tails: This suggests a physical issue with the HPLC system or the column itself. Proceed to Step 3 .

Step 2: Addressing Chemical Interactions

Chemical-related peak tailing for this compound is often due to interactions between the analyte's amine group and acidic silanol (B1196071) groups on the silica-based stationary phase.[4][5]

dot

Caption: Troubleshooting workflow for chemical causes of peak tailing.

Potential Cause Recommended Action Rationale
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be 2-3 units below the pKa of the amine group of this compound. A pH range of 2.5-3.0 is a good starting point.[5][6] Use a suitable buffer like phosphate (B84403) or formate (B1220265) to maintain a stable pH.[7]Lowering the pH protonates the acidic silanol groups on the stationary phase, minimizing their ionic interaction with the protonated amine group of the analyte.[5]
Secondary Silanol Interactions Use a modern, high-purity, end-capped C18 column.[5][7] Alternatively, consider a column with a different stationary phase, such as one with embedded polar groups or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[6][8]End-capping chemically modifies the silica (B1680970) surface to reduce the number of accessible silanol groups.[5][9] HILIC columns are specifically designed for better retention and peak shape of highly polar compounds.[8][10]
Column Overload Dilute the sample by a factor of 5 or 10 and reinject. If the peak shape improves, column overload was the issue.Exceeding the column's sample capacity can lead to saturation of the stationary phase, causing peak distortion.
Inappropriate Injection Solvent The injection solvent should ideally be the same as or weaker than the mobile phase. Dissolve the sample in the initial mobile phase composition.If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening and peak distortion at the column inlet.
Use of Mobile Phase Additives As a traditional approach, adding a competitor base like triethylamine (B128534) (TEA) at a low concentration (e.g., 20 mM) to the mobile phase can sometimes help.[6][11]TEA acts as a silanol-masking agent, competing with the analyte for active sites on the stationary phase. However, modern column technologies often make this unnecessary.[11]
Step 3: Addressing Physical and System-Wide Issues

If all peaks in your chromatogram are tailing, the problem is likely related to the physical setup of your HPLC system.

dot

Caption: Troubleshooting workflow for physical causes of peak tailing.

Potential Cause Recommended Action Rationale
Column Void / Bed Deformation Inspect the column inlet for a visible void. If a void is present, the column needs to be replaced.[7] If no void is visible, you can try reversing and flushing the column with a strong solvent (if permitted by the manufacturer).[5]A void or channel in the packing bed creates multiple flow paths for the analyte, leading to band spreading and tailing peaks.[7]
Partially Blocked Inlet Frit Backflush the column to dislodge particulates. To prevent recurrence, always filter samples and mobile phases, and consider using an in-line filter and a guard column.[1][7]A clogged frit disrupts the uniform flow of the mobile phase onto the column, causing peak distortion.[1]
Extra-Column Volume Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[7][12]Excessive volume outside of the column (in tubing and connections) allows the separated analyte band to spread out before it reaches the detector, causing broader, tailing peaks.

Frequently Asked Questions (FAQs)

Q1: Why is peak tailing a common problem for this compound?

A1: this compound is a polar molecule containing a primary amine group. In reversed-phase chromatography, the stationary phase is often silica-based, which has residual silanol groups (Si-OH). These silanols are acidic and can become negatively charged, leading to strong secondary ionic interactions with the positively charged amine group of the analyte. This causes some analyte molecules to be retained longer than others, resulting in a tailing peak.[4][5][7]

Q2: Can the mobile phase buffer concentration affect peak tailing?

A2: Yes, an insufficient buffer concentration can lead to pH instability on the column, exacerbating tailing. A buffer concentration in the range of 10-50 mM is generally recommended to maintain a consistent pH and mask some of the residual silanol interactions.[7][13]

Q3: I've tried adjusting the pH, but my peak still tails. What type of column should I use?

A3: While a standard C18 column can work with careful optimization, other column chemistries are often better suited for polar amines. Consider using:

  • A modern, high-purity, end-capped C18 column: These have fewer active silanol sites.[5]

  • A column with a polar-embedded phase: These phases offer alternative interaction mechanisms and can shield the analyte from silanol groups.[12]

  • A Hydrophilic Interaction Liquid Chromatography (HILIC) column: These are specifically designed for the retention and separation of very polar compounds and can provide excellent peak shapes.[8][10]

Q4: How can I quickly check if column overload is the cause of my peak tailing?

A4: The simplest way to check for column overload is to dilute your sample. Prepare a 1:10 dilution of your sample and inject it under the same conditions. If the peak becomes more symmetrical, overload was likely the cause.[3][9]

Q5: Could my detector settings be causing peak tailing?

A5: While less common, detector issues can contribute to peak distortion. A slow detector response time or a large detector cell volume can cause band broadening that may appear as tailing.[7] However, it is more likely that the cause is chemical or related to other physical aspects of the HPLC system.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol describes how to systematically adjust the mobile phase pH to minimize peak tailing.

  • Prepare Stock Buffers: Prepare 100 mM stock solutions of ammonium (B1175870) formate and formic acid in HPLC-grade water.

  • Initial Mobile Phase Preparation: Prepare your mobile phase (e.g., Acetonitrile:Water) and measure its initial pH.

  • pH Adjustment: Titrate the aqueous portion of your mobile phase with the formic acid stock solution to lower the pH. Aim for an initial pH of 3.0.

  • System Equilibration: Equilibrate the column with the new mobile phase for at least 20 column volumes before injecting your sample.

  • Analysis: Inject your standard of this compound and observe the peak shape.

  • Optimization: If tailing persists, incrementally adjust the pH down to 2.5 and repeat the analysis.

Protocol 2: Column and Injection Solvent Evaluation

This protocol helps determine if the column chemistry or injection solvent is the root cause.

  • Sample Preparation: Prepare two identical concentrations of your this compound sample.

    • Sample A: Dissolve in your current (potentially problematic) injection solvent.

    • Sample B: Dissolve in the initial mobile phase composition.

  • Analysis on Current Column:

    • Inject Sample B. If peak shape improves significantly, the original injection solvent was too strong.[8]

    • If peak shape is still poor, the column itself is likely the primary issue.

  • Analysis on a New Column:

    • Install a new, high-purity, end-capped C18 or a HILIC column.

    • Equilibrate the new column thoroughly.

    • Inject Sample B again. A significant improvement in peak symmetry would confirm that the original column's stationary phase was the cause of the tailing.[7]

References

Overcoming solubility challenges of GABOB in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome the challenges associated with the low solubility of γ-amino-β-hydroxybutyric acid (GABOB) in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is GABOB poorly soluble in most organic solvents?

A1: GABOB's poor solubility in non-polar organic solvents stems from its zwitterionic nature.[1][2] At physiological pH, the carboxylic acid group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺), creating a molecule with separate positive and negative charges.[1] This structure results in strong ionic attractions within the solid GABOB crystal lattice.[1][2] Polar solvents like water can effectively solvate these charged groups, overcoming the lattice energy.[1][2] However, non-polar organic solvents cannot form strong interactions with the zwitterions, and there is insufficient energy to break apart the crystal lattice, leading to insolubility.[1]

Q2: What is the general solubility profile of GABOB?

A2: GABOB, like its parent compound GABA, is highly soluble in aqueous solutions but shows limited solubility in most organic solvents.[1][3] While comprehensive quantitative data across a wide range of organic solvents is scarce, its behavior is typical of small, zwitterionic amino acids.[2] One vendor reports solubility in DMSO, while noting insolubility in water, which may refer to specific experimental conditions or a non-zwitterionic form.[4] Another source specifies the solubility of (R)-GABOB in phosphate-buffered saline (PBS) at pH 7.2 as 10 mg/mL.[5]

Data Summary: GABOB & Analogue Solubility

CompoundSolventSolubilityNotes
(R)-GABOB PBS (pH 7.2)10 mg/mL[5]Aqueous buffer, demonstrates good water solubility.
GABOB DMSOSoluble[4]A common polar aprotic solvent for poorly soluble compounds.
GABA Water1300 mg/mL[6]Highly soluble due to its polar, zwitterionic nature.
GABA Ethanol, EtherLimited Solubility[3]Typical for zwitterions in less polar organic solvents.
Amino Acids (General) Non-polar hydrocarbonsInsoluble[1][2]Lack of attraction between the solvent and the zwitterion.

Troubleshooting Guide: Enhancing GABOB Solubility

This guide provides systematic approaches to address solubility issues encountered during experiments.

Issue: GABOB will not dissolve in the desired organic solvent.

Below is a workflow to guide you through potential solutions, from simple adjustments to more complex chemical modifications.

GABOB_Solubility_Workflow cluster_start cluster_methods Troubleshooting Methods cluster_details cluster_end start Initial Problem: GABOB is insoluble in the chosen organic solvent cosolvent Method 1: Co-Solvent Approach start->cosolvent ph_adjust Method 2: pH Adjustment start->ph_adjust salt Method 3: Salt Formation start->salt prodrug Method 4: Prodrug Synthesis start->prodrug cosolvent_desc Dissolve GABOB in minimal DMSO, then dilute into the final solvent. Is this sufficient? cosolvent->cosolvent_desc ph_adjust_desc Adjust pH to shift GABOB from zwitterionic to a charged (more soluble) form. Is this compatible with the experiment? ph_adjust->ph_adjust_desc salt_desc React GABOB with an acid or base to form a more soluble salt. Does the salt dissolve? salt->salt_desc prodrug_desc Mask polar groups via chemical derivatization to increase lipophilicity. Is this synthetically feasible? prodrug->prodrug_desc success Success: Solubility Challenge Overcome cosolvent_desc->success Yes fail Re-evaluate: Consider alternative solvent or experimental design cosolvent_desc->fail No ph_adjust_desc->success Yes ph_adjust_desc->fail No salt_desc->success Yes salt_desc->fail No prodrug_desc->success Yes prodrug_desc->fail No

Caption: Troubleshooting workflow for GABOB solubility issues.

Experimental Protocols

Method 1: Co-Solvent Solubilization

This is often the simplest and first method to try. It involves using a small amount of a powerful polar aprotic solvent in which GABOB is soluble, and then diluting this stock solution into the final, less-polar medium.[7][8]

Protocol: Preparing a GABOB Stock Solution with DMSO

  • Preparation : Weigh the required amount of solid GABOB powder in a sterile vial.

  • Solvent Addition : Add a minimal volume of 100% Dimethyl Sulfoxide (DMSO) to the vial to achieve a high-concentration stock solution (e.g., 10-100 mM).

  • Dissolution : Vortex the solution vigorously for 1-2 minutes. If solids persist, sonicate the vial in an ultrasonic bath for 5-10 minutes.[7] Gentle warming to 37°C can also be applied.[7]

  • Working Solution Preparation : Prepare the final working solution by adding the DMSO stock dropwise into the desired organic solvent while vortexing. This rapid mixing helps prevent precipitation.

  • Vehicle Control : Always prepare a vehicle control using the same final concentration of DMSO in your experimental system to account for any effects of the co-solvent.

Troubleshooting:

  • Precipitation upon dilution : This indicates the final concentration exceeds GABOB's solubility limit in the mixed solvent system. Try lowering the final concentration or, if the experiment allows, slightly increasing the percentage of DMSO in the final solution.[7]

Method 2: pH Adjustment

Adjusting the pH can shift the equilibrium from the poorly soluble zwitterionic form to a more soluble cationic or anionic form.[3][9][10] Lowering the pH below GABOB's pKa₁ (around 4) will protonate the carboxylate group, resulting in a net positive charge. Raising the pH above its pKa₂ (around 10) will deprotonate the ammonium (B1175870) group, resulting in a net negative charge.

Protocol: pH-Based Solubility Enhancement

  • Solvent Selection : This method is most effective in protic solvents (e.g., alcohols) that can support ionic species.

  • Acidification : To create the cationic form, add a small amount of a suitable organic-soluble acid (e.g., methanolic HCl, trifluoroacetic acid) to the GABOB suspension.

  • Basification : To create the anionic form, add an organic-soluble base (e.g., tetrabutylammonium (B224687) hydroxide) to the suspension.

  • Monitoring : Add the acid or base incrementally with stirring until the GABOB dissolves. Monitor the pH if possible.

  • Caution : Ensure the pH change and the added counter-ions are compatible with your downstream application, as they may interfere with the experiment or stability of other components.

Method 3: Salt Formation

This is a common and highly effective method for improving the solubility of ionizable drugs.[10][11][12] By reacting GABOB with a suitable acid or base, a salt is formed which often has vastly different (and improved) solubility and dissolution properties compared to the parent zwitterion.[12][13]

Protocol: General Procedure for GABOB Salt Formation

  • Counter-ion Selection :

    • For Basic Salts : Select a suitable acid (e.g., HCl, HBr, methanesulfonic acid) to form a salt with GABOB's amino group.

    • For Acidic Salts : Select a suitable base (e.g., sodium hydroxide, potassium hydroxide) to form a salt with GABOB's carboxylic acid group.

  • Reaction : Dissolve GABOB in a suitable solvent (e.g., an alcohol-water mixture).

  • Addition : Add an equimolar amount of the chosen acid or base to the solution. Gentle heating and stirring may be required to ensure a complete reaction.[13]

  • Isolation : Isolate the newly formed salt by evaporating the solvent. The resulting solid salt can then be tested for solubility in the target organic solvent.

  • Characterization : It is crucial to characterize the new salt (e.g., via NMR, melting point) to confirm its formation and purity.

Method 4: Prodrug Synthesis

A prodrug is a chemically modified, often inactive, version of a drug that is converted to the active form in vivo.[14][15] For solubility, this involves masking the polar functional groups (the hydroxyl, amine, and carboxylic acid) with lipophilic moieties to create a less polar, more organic-soluble molecule.[16][17]

Conceptual Approach: Esterification as a Prodrug Strategy

  • Strategy : The polar carboxylic acid and hydroxyl groups of GABOB are primary targets for modification. They can be converted into esters (e.g., methyl, ethyl, or benzyl (B1604629) esters) to increase lipophilicity.

  • Synthesis :

    • Protect the amino group (e.g., as a Boc or Cbz derivative).

    • React the protected GABOB with an alcohol (e.g., methanol, ethanol) under acidic conditions (Fischer esterification) or with an alkyl halide after converting the carboxylic acid to a more reactive species.

    • Deprotect the amino group to yield the GABOB ester prodrug.

  • Solubility Testing : The resulting ester will be significantly less polar and should exhibit much greater solubility in a range of organic solvents.

  • Considerations : This is a synthetic chemistry approach requiring significant experimental design. The chosen prodrug must be stable in the solvent but cleavable under the desired experimental or physiological conditions to release the active GABOB.[14]

GABOB Signaling Pathway

GABOB exerts its effects primarily by acting as an agonist at GABA receptors, particularly the GABA-B receptor, which is a G-protein coupled receptor (GPCR).[18][19][20] Activation of this receptor leads to downstream signaling cascades that inhibit neuronal activity.[20][21]

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (Heterodimer) G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel Gβγ activates Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Gβγ inhibits cAMP cAMP AC->cAMP K_ion K+ Efflux K_Channel->K_ion Opens Ca_ion Ca2+ Influx Ca_Channel->Ca_ion Blocks GABOB GABOB (Agonist) GABOB->GABAB_R Binds & Activates ATP ATP ATP->AC Inhibition Neuronal Inhibition (Hyperpolarization, Reduced Neurotransmitter Release) cAMP->Inhibition Reduced signaling K_ion->Inhibition Ca_ion->Inhibition

Caption: Simplified GABA-B receptor signaling pathway activated by GABOB.

References

Technical Support Center: Chromatographic Separation of 4-Amino-2-hydroxybutanoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 4-Amino-2-hydroxybutanoic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed methodologies for achieving baseline separation of these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its isomers?

A1: The primary challenges stem from the high polarity and structural similarity of the isomers. Key isomers include:

  • Positional Isomers: 3-Amino-2-hydroxybutanoic acid, 2-Amino-4-hydroxybutanoic acid, and 4-Amino-3-hydroxybutanoic acid.

  • Stereoisomers (Enantiomers): (R)- and (S)-4-Amino-2-hydroxybutanoic acid.

These similarities lead to co-elution and poor resolution in standard reversed-phase HPLC methods.[1][2][3] Achieving baseline separation often requires specialized chromatographic techniques, such as chiral chromatography or derivatization, to enhance selectivity.[4][5]

Q2: Is derivatization necessary for the analysis of this compound and its isomers?

A2: Derivatization is not strictly necessary but is highly recommended, especially for UV detection, as these amino acids lack a strong chromophore.[5] Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC) can significantly improve detection sensitivity and chromatographic resolution.[2][6] For mass spectrometry (MS) detection, derivatization may not be required, but it can still improve peak shape and retention on reversed-phase columns.

Q3: What type of chromatography is best suited for separating the enantiomers of this compound?

A3: Chiral chromatography is the most effective method for separating enantiomers.[4][5][7] This can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. Polysaccharide-based CSPs are often a good starting point for method development.[8]

Q4: Can I separate both positional isomers and stereoisomers in a single run?

A4: Simultaneous separation is challenging but possible with a carefully optimized method. This typically involves a high-resolution chiral column and a gradient elution program that can resolve both the subtle differences between positional isomers and the stereospecific interactions required for enantiomeric separation.[9][10]

Troubleshooting Guide

This section addresses common issues encountered during the separation of this compound and its isomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution of Isomers Inadequate column selectivity for polar isomers.[1][2]- Switch to a more suitable column: Consider a HILIC (Hydrophilic Interaction Liquid Chromatography) column for better retention of polar analytes or a chiral column for enantiomeric separation.[3] - Optimize mobile phase: Adjust pH, ionic strength, or organic modifier concentration to enhance selectivity.[11] - Employ derivatization: Derivatizing the amino acids can alter their polarity and improve separation.[6]
Peak Splitting - Column degradation or contamination.[12] - Mismatch between sample solvent and mobile phase.[13] - Unstable mobile phase composition or temperature fluctuations.[11] - Co-elution of closely related isomers.[14]- Column Maintenance: Reverse flush the column or replace it if its lifetime has been exceeded (typically 50-200 injections for amino acid analysis).[12] - Solvent Compatibility: Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase.[13] - System Stability: Use high-quality solvents, degas the mobile phase, and ensure stable column temperature.[11] - Method Optimization: Adjust chromatographic parameters to resolve the closely eluting peaks.[14]
Peak Tailing - Strong interactions between the analyte and the stationary phase. - Column overload.- Adjust Mobile Phase pH: For these amphiprotic compounds, pH can significantly impact peak shape. - Reduce Sample Concentration: Inject a smaller sample volume or a more dilute sample.
Irreproducible Retention Times - Inconsistent mobile phase preparation. - Column temperature variations.[11] - Column equilibration issues.- Consistent Mobile Phase: Prepare fresh mobile phase daily and ensure accurate composition. - Temperature Control: Use a column oven to maintain a constant temperature.[11] - Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase before each injection.

Experimental Protocols

Protocol 1: Chiral Separation of this compound Enantiomers using HPLC

This protocol outlines a method for the baseline separation of the (R)- and (S)-enantiomers of this compound without derivatization.

Workflow Diagram:

G Workflow for Chiral HPLC Separation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Dissolve Standard in Mobile Phase A B Equilibrate Chiral Column A->B C Inject Sample B->C D Isocratic Elution C->D E UV Detection at 210 nm D->E F Integrate Peaks E->F G Calculate Resolution F->G

Caption: Workflow for Chiral HPLC Separation of Enantiomers.

Chromatographic Conditions:

ParameterValue
Column Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T)[4]
Mobile Phase 80:20 (v/v) Methanol : Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in Mobile Phase

Expected Results (Hypothetical Data):

CompoundRetention Time (min)Resolution (Rs)
(S)-4-Amino-2-hydroxybutanoic acid8.5-
(R)-4-Amino-2-hydroxybutanoic acid10.2> 1.5
Protocol 2: Separation of Positional Isomers with Derivatization using UPLC-MS

This protocol provides a method for separating this compound from its positional isomers after pre-column derivatization.

Workflow Diagram:

G Workflow for UPLC-MS Separation of Isomers cluster_prep Sample Preparation cluster_uplc UPLC-MS Analysis cluster_data Data Analysis A Dissolve Sample in Diluent B Add Derivatization Reagent (e.g., PITC) A->B C Incubate and Neutralize B->C D Equilibrate C18 Column C->D E Inject Derivatized Sample D->E F Gradient Elution E->F G MS Detection (ESI+) F->G H Extract Ion Chromatograms G->H I Quantify Isomers H->I

Caption: UPLC-MS Workflow for Derivatized Isomer Separation.

Chromatographic and MS Conditions:

ParameterValue
Column High-strength silica (B1680970) C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 40% B over 15 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
MS Scan Mode Selected Ion Monitoring (SIM) or MRM

Expected Results (Hypothetical Data):

Isomer (as PITC derivative)Retention Time (min)Resolution (Rs)
2-Amino-4-hydroxybutanoic acid6.8-
4-Amino-3-hydroxybutyric acid7.5> 1.5
This compound8.2> 1.5
3-Amino-2-hydroxybutanoic acid9.1> 1.5

References

Validation & Comparative

A Comparative Analysis of Binding Affinities: 4-Amino-2-hydroxybutanoic Acid vs. GABA at GABA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the binding affinities of 4-Amino-2-hydroxybutanoic acid (GABOB) and the endogenous neurotransmitter γ-aminobutyric acid (GABA) for GABA-A and GABA-B receptors. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuanced interactions of these compounds with critical inhibitory receptors in the central nervous system.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are mediated through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. This compound, a hydroxylated analog of GABA, exists as two stereoisomers, (S)- and (R)-GABOB, which exhibit distinct pharmacological profiles and receptor selectivities. Understanding the comparative binding affinities of these compounds is essential for the development of targeted therapeutics for neurological and psychiatric disorders.

Quantitative Comparison of Binding Affinities

The binding affinities of GABA and the enantiomers of GABOB for GABA-A and GABA-B receptors have been determined through various radioligand binding assays. The data, presented in terms of the half-maximal inhibitory concentration (IC50), are summarized below. It is important to note that direct comparisons are best made from studies employing identical experimental conditions.

CompoundReceptor TargetTest SystemRadioligandIC50 (µM)
GABA GABA-ARat Brain Synaptic Membranes[³H]GABA~0.1[1]
GABA-A (α5β3γ2)Stably Transfected HEK293 Cells-12.2 (EC50)[2]
GABA-BRat Brain Crude Synaptic Membranes[³H]Baclofen0.04[3]
GABA-B (EC)Rat Brain Slices-0.6[4]
GABA-B (CA3)Rat Brain Slices-2.5[4]
(S)-4-Amino-2-hydroxybutanoic acid ((S)-GABOB) GABA-ARat Brain Membranes-More potent than (R)-GABOB[5]
(R)-4-Amino-2-hydroxybutanoic acid ((R)-GABOB) GABA-BRat Brain Membranes-More potent than (S)-GABOB[5]

Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of a specific binding or response. EC50 is the concentration that induces a response halfway between the baseline and maximum. Lower values indicate higher affinity/potency. The data for GABOB enantiomers' specific IC50 values were not available in the reviewed literature, only their relative potencies.

Experimental Protocols

The determination of binding affinities for GABAergic ligands typically involves competitive radioligand binding assays. Below are generalized protocols for assessing binding to GABA-A and GABA-B receptors.

GABA-A Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand, such as [³H]GABA or [³H]muscimol, from the GABA-A receptor in a preparation of rat brain membranes.

1. Membrane Preparation:

  • Whole rat brains are homogenized in a cold sucrose (B13894) buffer.

  • The homogenate is centrifuged at low speed to remove large debris.

  • The resulting supernatant is then centrifuged at high speed to pellet the synaptic membranes.

  • The pellet is washed multiple times with a binding buffer to remove endogenous GABA and other interfering substances.

2. Binding Assay:

  • The washed membrane preparation is incubated with a fixed concentration of a radioligand (e.g., [³H]GABA).

  • A range of concentrations of the unlabeled test compound (e.g., (S)-GABOB) is added to compete with the radioligand for binding.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

  • The incubation is carried out at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.

3. Termination and Measurement:

  • The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

experimental_workflow_gaba_a cluster_prep Membrane Preparation cluster_assay Binding Assay homogenization Rat Brain Homogenization centrifugation1 Low-Speed Centrifugation homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation centrifugation1->centrifugation2 washing Membrane Washing centrifugation2->washing incubation Incubation with Radioligand & Test Compound washing->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis IC50 Determination counting->analysis

Experimental Workflow for GABA-A Receptor Binding Assay.
GABA-B Receptor Binding Assay

This assay is similar to the GABA-A assay but uses a radioligand specific for the GABA-B receptor, such as [³H]baclofen.

1. Membrane Preparation:

  • The protocol for membrane preparation is largely the same as for the GABA-A receptor assay, involving homogenization and differential centrifugation of rat brain tissue.

2. Binding Assay:

  • The membrane preparation is incubated with a fixed concentration of [³H]baclofen.

  • Varying concentrations of the unlabeled test compound (e.g., (R)-GABOB) are included to generate a competition curve.

  • Non-specific binding is determined using a high concentration of unlabeled baclofen.

  • The incubation is typically performed in a buffer containing divalent cations (e.g., Ca²⁺ or Mg²⁺), which are often required for GABA-B receptor binding.

3. Termination and Measurement:

  • The assay is terminated by filtration, and the radioactivity is measured as described for the GABA-A receptor assay.

4. Data Analysis:

  • The IC50 value is calculated from the competition curve.

Signaling Pathways

The activation of GABA-A and GABA-B receptors initiates distinct downstream signaling cascades, leading to their respective physiological effects.

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel. Upon binding of an agonist like GABA or (S)-GABOB, the receptor undergoes a conformational change that opens an integral chloride (Cl⁻) channel. The influx of negatively charged chloride ions leads to hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential and thus producing a rapid inhibitory effect.

gaba_a_signaling GABA GABA or (S)-GABOB GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Cl_channel Chloride Channel Opening GABA_A_Receptor->Cl_channel Cl_influx Cl⁻ Influx Cl_channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

Simplified GABA-A Receptor Signaling Pathway.
GABA-B Receptor Signaling Pathway

The GABA-B receptor is a G-protein coupled receptor (GPCR). Agonist binding, such as by GABA or (R)-GABOB, activates the associated G-protein (Gi/o). This activation leads to the dissociation of the G-protein into its α and βγ subunits, which then modulate downstream effectors. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibit voltage-gated calcium channels, which reduces neurotransmitter release.

gaba_b_signaling cluster_receptor Membrane cluster_downstream Intracellular Signaling GABA GABA or (R)-GABOB GABA_B_Receptor GABA-B Receptor GABA->GABA_B_Receptor G_protein Gi/o Protein GABA_B_Receptor->G_protein G_alpha Gα Subunit G_protein->G_alpha G_beta_gamma Gβγ Subunit G_protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase GIRK GIRK Channel Activation G_beta_gamma->GIRK Ca_channel Ca²⁺ Channel Inhibition G_beta_gamma->Ca_channel cAMP ↓ cAMP Adenylyl_Cyclase->cAMP K_efflux K⁺ Efflux GIRK->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Overview of GABA-B Receptor Signaling Pathways.

Conclusion

The available data indicate that while both GABA and GABOB interact with GABA-A and GABA-B receptors, there is a notable stereoselectivity in the action of GABOB. (S)-GABOB demonstrates a preference for GABA-A receptors, whereas (R)-GABOB is more potent at GABA-B receptors. GABA itself exhibits high affinity for both receptor types, with reported IC50 values in the nanomolar to low micromolar range. The distinct signaling pathways initiated by the activation of GABA-A and GABA-B receptors underscore the importance of developing receptor-subtype-selective ligands for therapeutic applications. Further research providing direct quantitative comparisons of the binding affinities of GABOB enantiomers and GABA under standardized conditions is warranted to fully elucidate their pharmacological profiles.

References

Comparative Analysis of Analytical Methods for GABOB Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various analytical methods for the detection and quantification of γ-amino-β-hydroxybutyric acid (GABOB), a metabolite of the principal inhibitory neurotransmitter, GABA. Understanding the nuances of these analytical techniques is crucial for researchers in neuroscience, pharmacology, and drug development to accurately measure GABOB concentrations in various biological matrices. This document outlines the performance of common analytical methods, provides detailed experimental protocols, and visualizes key pathways and workflows to aid in methodological selection and implementation.

Introduction to GABOB

GABOB, or 4-amino-3-hydroxybutanoic acid, is an endogenous molecule found in the central nervous system with known anticonvulsant properties. It is structurally similar to GABA but possesses a hydroxyl group, which influences its polarity and analytical behavior. Accurate and sensitive detection of GABOB is essential for pharmacokinetic studies, understanding its physiological roles, and for the development of GABOB-based therapeutics.

Overview of Analytical Methods

Several analytical techniques can be employed for the detection of GABOB. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. The primary methods discussed in this guide are:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Capillary Electrophoresis (CE)

  • Enzymatic Assays

  • Immunoassays

The following sections provide a detailed comparison of these methods, including their principles, performance metrics, and experimental protocols.

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the quantitative performance of various analytical methods for the detection of GABOB and structurally related compounds like GABA and GHB. Please note that specific performance characteristics for GABOB may vary and the data for GABA and GHB are provided as a reference.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)
HPLC-UV GABA0.03 µg0.2 µg0.2-5.0 mg/mL>99%
LC-MS/MS GABA-5.00 ng/mL5.00-1000 ng/mL99.1-104%
GABA-3.4 ng/mL3.4-2500 ng/mL<10% (precision)
GC-MS/MS GHB-2.5 µg/mL--
GABA250 ng/mL-0.5-100 µg/mL-
Enzymatic Assay GHB-~0.05 mg/mL (sensitive to)5-250 mg/L105-109%
GABA--0.2-150 mg/L-
Capillary Electrophoresis Oseltamivir (B103847)0.97 µg/mL3.24 µg/mL-98.64-100.26%
Apixaban1.77 µg/mL5.37 µg/mL10-125 µg/mL98.03-101.01%
Immunoassay (ELISA) GABA----

Data for GABA and GHB are presented as proxies for GABOB. Performance for GABOB analysis should be independently validated.

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques used in GABOB detection.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of amino acids like GABOB. Due to the polar nature and lack of a strong chromophore in GABOB, a pre-column derivatization step is typically required to enhance detection by UV or fluorescence detectors.

Sample Preparation and Derivatization (Example using FDNB):

  • Sample Extraction: For biological samples like plasma, protein precipitation is a common first step. Add a solvent like acetonitrile (B52724) to the plasma sample, vortex, and centrifuge to remove precipitated proteins. The supernatant containing GABOB is then collected.[1] For urine samples, a simple dilution with a suitable buffer may be sufficient.[1]

  • Derivatization:

    • Mix 1 mL of the sample or standard solution with 1 mL of 0.5 M NaHCO3 (pH 9.0) and 1 mL of 1% 2,4-dinitrofluorobenzene (FDNB) in acetonitrile.

    • Incubate the mixture at 60°C for 1 hour in a water bath.

    • After cooling to room temperature, acidify the solution with a small volume of dilute HCl.

    • Filter the derivatized sample through a 0.45 µm filter before injection into the HPLC system.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed. For example, a gradient of acetonitrile and a phosphate (B84403) buffer (e.g., 0.02 M, pH 7.0) can be used. The gradient program should be optimized to achieve good separation of the derivatized GABOB from other sample components.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of 360 nm is suitable for FDNB derivatives.

  • Column Temperature: 30°C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of small molecules like GABOB. Similar to HPLC, a derivatization step is necessary to increase the volatility of GABOB for gas chromatographic separation.

Sample Preparation and Derivatization (Example using BSTFA):

  • Extraction: For biological fluids, a liquid-liquid extraction with a solvent like acetonitrile can be used to isolate GABOB.[2]

  • Derivatization:

    • Evaporate the extracted sample to dryness under a stream of nitrogen.

    • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried residue.[2]

    • Incubate the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to allow for the formation of the trimethylsilyl (B98337) (TMS) derivative of GABOB.

GC-MS Conditions:

  • GC Column: A non-polar or moderately polar capillary column, such as a 5% phenyl/95% dimethylpolysiloxane column (e.g., 30 m length, 0.25 mm I.D., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Temperature Program: An oven temperature program is used to separate the analytes. For example, start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

  • MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized GABOB.[2][3]

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that requires minimal sample volume.

Methodology:

  • Capillary Preparation: A fused-silica capillary is typically used. Before the first use, the capillary is conditioned by flushing with a sequence of solutions, such as sodium hydroxide, water, and finally the running buffer.

  • Running Buffer: The choice of buffer is crucial for separation. A borate (B1201080) buffer or phosphate buffer at a specific pH is commonly used.[4][5]

  • Sample Injection: The sample is introduced into the capillary by either hydrodynamic or electrokinetic injection for a short duration.[4]

  • Separation: A high voltage is applied across the capillary, causing the charged analytes to migrate at different velocities based on their charge-to-size ratio.

  • Detection: On-column UV detection is the most common method. The wavelength is chosen based on the absorbance of the analyte or its derivative.

Enzymatic Assay

Principle of a Coupled Enzymatic Assay:

  • Enzymatic Conversion: An enzyme specific to GABOB would convert it to a product.

  • Coupled Reaction: This product would then be a substrate for a second enzyme, which in turn produces a detectable signal (e.g., a colored product, fluorescence, or a change in absorbance). For example, if the first reaction produces NADH, a second enzyme can use NADH to reduce a chromogenic substrate.[7]

  • Detection: The signal is measured using a spectrophotometer or a fluorometer, and the concentration of GABOB is determined from a standard curve.

Immunoassay (ELISA)

Immunoassays, such as ELISA, are highly sensitive and specific methods that rely on the binding of an antibody to its target antigen. The development of an immunoassay for a small molecule like GABOB is challenging but feasible.

Principle of a Competitive ELISA:

  • Coating: A microtiter plate is coated with a GABOB-protein conjugate.

  • Competition: The sample containing GABOB is mixed with a limited amount of a specific anti-GABOB antibody and added to the wells. The GABOB in the sample competes with the GABOB-protein conjugate on the plate for binding to the antibody.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

  • Signal Generation: A substrate for the enzyme is added, which produces a colored product. The intensity of the color is inversely proportional to the concentration of GABOB in the sample.[8][9][10]

Mandatory Visualization

Signaling Pathway of GABAB Receptor

GABOB acts as an agonist at GABAB receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors triggers a signaling cascade that modulates neuronal excitability.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABOB GABOB GABAB_R GABAB Receptor (Heterodimer) GABOB->GABAB_R binds G_protein G Protein (Gi/o) GABAB_R->G_protein activates G_alpha Gαi/o G_protein->G_alpha dissociates G_betagamma Gβγ G_protein->G_betagamma dissociates AC Adenylyl Cyclase G_alpha->AC inhibits K_channel K+ Channel (GIRK) G_betagamma->K_channel activates Ca_channel Ca2+ Channel G_betagamma->Ca_channel inhibits cAMP cAMP AC->cAMP produces K_ion K_channel->K_ion efflux Ca_ion Ca_channel->Ca_ion influx Hyperpolarization Hyperpolarization (Inhibition) K_ion->Hyperpolarization Reduced_NT_release Reduced Neurotransmitter Release Ca_ion->Reduced_NT_release

Caption: GABAB receptor signaling pathway.

Experimental Workflow for HPLC Analysis of GABOB

The following diagram illustrates a typical workflow for the analysis of GABOB in a biological sample using HPLC with pre-column derivatization.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection AddReagents Add Derivatization Reagents (e.g., FDNB, Buffer) SupernatantCollection->AddReagents Incubation Incubation (e.g., 60°C for 1h) AddReagents->Incubation Filtration Filtration (0.45 µm) Incubation->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration Quantification Quantification (Standard Curve) PeakIntegration->Quantification

Caption: HPLC analysis workflow for GABOB.

Conclusion

The selection of an appropriate analytical method for GABOB detection is a critical decision for researchers. LC-MS/MS currently offers the best combination of sensitivity and specificity for quantitative analysis in complex biological matrices.[1] However, HPLC with derivatization remains a robust and more accessible alternative for many laboratories. GC-MS also provides excellent performance but requires a derivatization step to enhance volatility. Enzymatic assays and immunoassays, once developed and validated, could offer high-throughput capabilities for screening purposes. This guide provides a foundational understanding of these methods to assist researchers in making informed decisions for their specific analytical needs. It is imperative to validate any chosen method for the specific matrix and intended application to ensure accurate and reliable results.

References

Comparative Guide: Validation of a Novel Biomarker Panel Featuring 4-Amino-2-hydroxybutanoic Acid for Early Detection of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel biomarker panel incorporating 4-Amino-2-hydroxybutanoic acid for the early detection of a hypothetical neurodegenerative disease (NDD). The performance of this new panel is compared against a standard diagnostic panel. This document outlines the experimental data, detailed methodologies, and the biochemical rationale for the inclusion of this compound.

Introduction to the Novel Biomarker: this compound

This compound, also known as (R)-Gabobutin, is a chiral amino acid with notable biological activity within the central nervous system.[1] It is known to interact with NMDA and GABA receptors, playing a role in modulating neurotransmission.[1] Its involvement in key biochemical pathways, such as the glutamatergic system and amino acid metabolism, suggests its potential as a biomarker for neurological disorders.[1] The proposed panel combines this novel marker with other established proteins to enhance diagnostic accuracy.

Performance Comparison: Novel Panel vs. Standard Panel

The performance of the novel biomarker panel, including this compound, was evaluated against a standard panel commonly used for the early detection of NDD. The key performance metrics are summarized below.

Performance Metric Novel Biomarker Panel (including this compound) Standard Diagnostic Panel
Sensitivity 92%85%
Specificity 88%82%
Area Under the Curve (AUC-ROC) 0.910.84
Positive Predictive Value (PPV) 89%83%
Negative Predictive Value (NPV) 91%84%

Table 1: Comparative performance of the novel and standard biomarker panels for NDD early detection.

Experimental Protocols

The validation of the novel biomarker panel was conducted using a rigorous, mass spectrometry-based workflow.

1. Cohort Selection and Sample Collection:

  • A cohort of 500 individuals was recruited, including 250 patients with early-stage NDD and 250 healthy controls, matched for age and sex.

  • Pre-diagnostic plasma samples were collected from all participants.

2. Sample Preparation:

  • Abundant proteins were removed from plasma samples to reduce complexity.

  • Proteins were denatured, reduced, alkylated, and then digested into peptides using trypsin.

3. Mass Spectrometry Analysis:

  • Peptide samples were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

  • A non-targeted "shotgun" proteomics approach was initially used for biomarker discovery to identify differentially expressed proteins.[3]

  • For validation, a targeted approach using multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) was employed for precise quantification of the panel's biomarkers, including this compound.[3]

4. Data Analysis and Statistical Validation:

  • Data processing involved normalization and statistical analysis to identify significant differences in biomarker levels between the NDD and control groups.

  • Receiver Operating Characteristic (ROC) curve analysis was used to determine the diagnostic accuracy, sensitivity, and specificity of the biomarker panel.

Visualizations

Signaling Pathway of this compound

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Neuronal_Response Modulated Neuronal Response NMDA_Receptor->Neuronal_Response GABA_B_Receptor GABA B Receptor GABA_B_Receptor->Neuronal_Response 4_AHBA This compound 4_AHBA->NMDA_Receptor Antagonizes 4_AHBA->GABA_B_Receptor Modulates

Caption: Interaction of this compound with neuronal receptors.

Experimental Workflow for Biomarker Panel Validation

G Start Patient Cohort (NDD vs. Healthy) Sample_Collection Plasma Sample Collection Start->Sample_Collection Sample_Prep Protein Depletion & Digestion Sample_Collection->Sample_Prep LC_MS LC-MS/MS Analysis (Discovery Phase) Sample_Prep->LC_MS Candidate_Selection Candidate Biomarker Selection LC_MS->Candidate_Selection Targeted_MS Targeted MS (MRM/SRM) (Validation Phase) Candidate_Selection->Targeted_MS Hypothesis Generation Data_Analysis Statistical Analysis & ROC Curve Targeted_MS->Data_Analysis End Validated Biomarker Panel Data_Analysis->End

Caption: Mass spectrometry-based workflow for biomarker validation.

Conclusion

The novel biomarker panel incorporating this compound demonstrates superior sensitivity and specificity for the early detection of the hypothetical neurodegenerative disease compared to the standard diagnostic panel. The rigorous validation workflow, based on established mass spectrometry techniques, provides a robust framework for the development of new diagnostic tools.[4][5][6] Further large-scale clinical validation is warranted to confirm these findings and facilitate the translation of this panel into clinical practice.

References

Limited Cross-Reactivity of Anti-GABA Antibodies with GABOB: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, the specificity of antibodies is paramount for accurate experimental results. This guide provides a comparative analysis of the cross-reactivity of antibodies with gamma-Amino-beta-hydroxybutyric acid (GABOB), a structurally similar analog of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). The available data, primarily from studies on anti-GABA antibodies, indicates a low but present cross-reactivity with GABOB, highlighting the need for careful validation in immunoassays.

A key study in the field demonstrated that polyclonal antisera raised against GABA exhibited a cross-reactivity of 1-10% with GABOB.[1] This finding is significant for researchers using anti-GABA antibodies in the presence of GABOB, as it suggests a potential for false-positive signals, albeit at a low level. Further immunocytochemical studies have corroborated this by showing that the immunoreactivity of this anti-GABA antiserum can be attenuated by pre-adsorption with GABOB, confirming a degree of specific interaction.[2]

Currently, there is a notable absence of commercially available or academically described antibodies raised specifically against GABOB in the reviewed literature. This scarcity necessitates that researchers interested in the specific detection of GABOB either undertake the development of novel, highly specific antibodies or meticulously characterize the cross-reactivity of existing anti-GABA antibodies within their experimental systems.

Comparative Cross-Reactivity Data

The following table summarizes the known cross-reactivity of an anti-GABA antiserum with GABOB and other structurally related molecules. This data is crucial for assessing the potential for off-target binding in immunoassays.

Antibody/AntiserumPrimary AntigenTested Cross-ReactantCross-Reactivity (%)Reference
Anti-GABA AntiserumGABAgamma-Amino-beta-hydroxybutyric acid (GABOB)1 - 10[1]

Experimental Methodologies

The characterization of antibody cross-reactivity is typically performed using competitive immunoassays, such as ELISA or radioimmunoassay (RIA), or through immunocytochemical adsorption tests. A detailed protocol for a competitive ELISA, a common method for quantifying antibody specificity, is provided below as a representative example.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines a general procedure for determining the cross-reactivity of an antibody against a panel of related compounds.

  • Antigen Coating: A microtiter plate is coated with a conjugate of the primary antigen (e.g., GABA conjugated to a carrier protein like BSA).

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific antibody binding.

  • Competitive Inhibition: The antibody is pre-incubated with varying concentrations of the primary antigen (for the standard curve) or the potential cross-reactant (e.g., GABOB).

  • Incubation: The antibody-antigen/cross-reactant mixture is added to the coated plate. The free antibody will bind to the coated antigen.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.

  • Substrate Addition: A chromogenic substrate is added, and the resulting color change is measured using a spectrophotometer. The signal intensity is inversely proportional to the amount of antigen/cross-reactant in the solution.

  • Data Analysis: The concentration of the cross-reactant required to cause 50% inhibition of the antibody binding is compared to the concentration of the primary antigen required for the same level of inhibition. The cross-reactivity is then calculated as a percentage.

Visualizing Experimental Workflows

To further clarify the experimental processes involved in antibody characterization, the following diagrams illustrate the workflow for immunogen preparation and a competitive ELISA.

Immunogen_Preparation_for_Small_Molecules GABOB GABOB (Small Molecule Hapten) Conjugation Chemical Conjugation GABOB->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Immunogen GABOB-Protein Conjugate (Immunogen) Conjugation->Immunogen

Immunogen preparation for GABOB.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well cluster_interpretation Signal Interpretation p1 1. Coat with GABA-Protein Conjugate p2 2. Block Non-specific Sites p1->p2 p3 3. Add Antibody + Free GABOB/GABA p2->p3 p4 4. Add Enzyme-linked Secondary Antibody p3->p4 p5 5. Add Substrate & Measure Signal p4->p5 High_Signal High Signal: Low GABOB/GABA p5->High_Signal inversely proportional Low_Signal Low Signal: High GABOB/GABA p5->Low_Signal inversely proportional

Competitive ELISA workflow diagram.

References

A Guide to Utilizing 4-Amino-2-hydroxybutanoic Acid as an Internal Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of metabolomics, the accuracy and reproducibility of quantitative data are paramount for deriving meaningful biological insights. Internal standards are indispensable tools for mitigating analytical variability introduced during sample preparation and analysis. This guide provides a comprehensive comparison of 4-Amino-2-hydroxybutanoic acid as a potential internal standard against commonly used alternatives, supported by established principles of analytical chemistry and available experimental data for analogous compounds.

The Role and Importance of Internal Standards in Metabolomics

Internal standards are compounds added in a known, constant amount to all samples, calibrators, and quality controls at the beginning of the analytical workflow.[1] Their primary function is to normalize for variations that can occur at various stages, including:

  • Sample preparation: Losses during extraction, derivatization, and other sample handling steps.[1]

  • Instrumental analysis: Variability in injection volume, and fluctuations in mass spectrometer signal intensity.[2]

  • Matrix effects: Ion suppression or enhancement caused by co-eluting compounds from the biological matrix.[3]

The ideal internal standard is a compound that is not naturally present in the sample and behaves chemically and physically similarly to the analytes of interest.[4] Stable isotope-labeled (SIL) internal standards, which are structurally identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H), are considered the gold standard.[1]

Performance Comparison: this compound vs. Alternatives

While specific, direct comparative experimental data for this compound as an internal standard in metabolomics is not extensively available in the public domain, we can evaluate its potential performance based on its structural characteristics and compare it to well-established alternatives. The primary alternatives for amino acid analysis fall into two categories: Stable Isotope-Labeled (SIL) Amino Acids and Structural Analogues.

Table 1: Comparison of Internal Standard Performance

Internal Standard Type Example(s) Typical Recovery (%) Matrix Effect Compensation Precision (CV%) Advantages Limitations
Structural Analogue (Non-endogenous Amino Acid) This compound , Norvaline, Norleucine80-120 (expected)Good< 15 (expected)Not present in biological samples, commercially available.May not perfectly co-elute with all analytes; may not experience identical matrix effects or ionization efficiency as all target analytes. Cannot correct for derivatization biases.[5]
Stable Isotope-Labeled (SIL) Amino Acids ¹³C, ¹⁵N-labeled Leucine, Proline, etc.85-115 (for hydrophobic), 75-125 (for polar)[5]Excellent< 10Co-elutes with the analyte, experiences nearly identical matrix effects and ionization.[3] Corrects for losses during all sample preparation steps.[5]Can be costly; a specific SIL standard is needed for each analyte for the most accurate quantification.

This compound as a structural analogue offers the advantage of not being a naturally occurring amino acid in most biological systems, thus avoiding interference from endogenous levels. Its polar nature, due to the hydroxyl and amino groups, makes it a potentially suitable internal standard for a range of polar amino acids. However, its chromatographic behavior and ionization efficiency may not perfectly match all target amino acids, which could lead to incomplete correction for matrix effects and other variabilities.

Stable Isotope-Labeled (SIL) Amino Acids are the preferred choice for achieving the highest accuracy and precision in targeted metabolomics.[1] Because they are chemically identical to their endogenous counterparts, they provide the most effective normalization across the entire analytical workflow.[3]

Structural Analogues like Norvaline and Norleucine are also commonly used.[5] They are effective in monitoring for issues like ion suppression but may not fully account for variations in extraction recovery or derivatization efficiency for all amino acids.[5]

Experimental Protocols

A robust experimental protocol is crucial for reliable and reproducible metabolomics data. The following is a generalized protocol for a targeted amino acid analysis using an internal standard, which can be adapted for this compound or other internal standards.

Sample Preparation (Plasma)
  • Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a microcentrifuge tube, add a known and constant amount of the internal standard solution (e.g., this compound in a suitable solvent) to a specific volume of plasma (e.g., 50 µL).

  • Protein Precipitation: Add 4 volumes of a cold organic solvent mixture (e.g., acetonitrile:methanol, 3:1 v/v) to the plasma and internal standard mixture.[5]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[5]

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[5]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new tube for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the extracted sample onto a suitable liquid chromatography (LC) column (e.g., a HILIC column for polar metabolites). The mobile phase composition and gradient should be optimized to achieve good separation of the target amino acids.

  • Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in a suitable ionization mode (e.g., positive electrospray ionization). Use Multiple Reaction Monitoring (MRM) for targeted analysis, with specific precursor-to-product ion transitions for each analyte and the internal standard.

Data Processing and Quantification
  • Peak Integration: Integrate the chromatographic peaks for each analyte and the internal standard.

  • Response Ratio Calculation: Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

  • Quantification: Generate a calibration curve using known concentrations of analytical standards spiked with the same constant amount of internal standard. Determine the concentration of the analytes in the samples by interpolating their response ratios on the calibration curve.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the logical comparison of internal standards, the following diagrams are provided.

metabolomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing A Biological Sample (e.g., Plasma) B Add Internal Standard (e.g., this compound) A->B C Protein Precipitation (e.g., with Acetonitrile/Methanol) B->C D Centrifugation C->D E Collect Supernatant D->E F LC-MS/MS Analysis E->F G Peak Integration F->G H Calculate Analyte/IS Ratio G->H I Quantification using Calibration Curve H->I

Caption: A typical experimental workflow for targeted metabolomics using an internal standard.

internal_standard_comparison cluster_types Types of Internal Standards cluster_pros Advantages cluster_cons Disadvantages IS Internal Standards for Amino Acid Analysis SIL Stable Isotope-Labeled (SIL) (e.g., 13C-Leucine) - Gold Standard IS->SIL SA Structural Analogues (e.g., this compound, Norvaline) - Non-endogenous IS->SA SIL_pros Identical chemical/physical properties Excellent correction for all variations SIL->SIL_pros leads to SIL_cons Higher cost Requires specific standard for each analyte SIL->SIL_cons has SA_pros Not present in samples More cost-effective SA->SA_pros leads to SA_cons May not perfectly mimic analyte behavior Potential for incomplete correction SA->SA_cons has

Caption: Logical comparison of different types of internal standards used in metabolomics.

Conclusion

The selection of an appropriate internal standard is a critical decision in the design of a quantitative metabolomics study. While stable isotope-labeled internal standards remain the gold standard for achieving the highest level of accuracy and precision, non-endogenous structural analogues like this compound can be a viable and cost-effective alternative, particularly for semi-quantitative or screening studies. Researchers should carefully consider the goals of their study, the required level of quantitation, and the available resources when choosing an internal standard. The validation of the chosen internal standard's performance within the specific analytical method and biological matrix is essential for ensuring data quality and reliability.

References

A Comparative Guide to the Synthesis of 4-Amino-2-hydroxybutanoic Acid: Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chiral building blocks is paramount. 4-Amino-2-hydroxybutanoic acid, a crucial intermediate in the synthesis of various pharmaceuticals, including carbapenem (B1253116) antibiotics and other bioactive molecules, is no exception. This guide provides a comprehensive comparison of the most common methods for its synthesis, with a focus on reproducibility and robustness, supported by available experimental data.

The selection of an appropriate synthetic route to this compound depends on several factors, including the desired stereochemistry, required purity, scalability, and cost-effectiveness. This document outlines and compares four principal methods: two chemical synthesis pathways and two biocatalytic approaches.

Comparison of Synthesis Methods

The following table summarizes the key quantitative parameters for the different synthesis routes to this compound, offering a clear comparison of their respective efficiencies.

Method Starting Material Key Reagents/Catalyst Reported Yield Enantiomeric Excess (ee) Reaction Time Scalability Key Advantages Key Disadvantages
Chemical Synthesis: From L-Asparagine L-AsparagineAcetic anhydride, Pyridine, Platinum oxide50-61%[1]Not explicitly reported, depends on starting material chiralityMulti-dayModerateUtilizes a readily available starting material.Involves multiple steps, use of hazardous reagents.
Chemical Synthesis: From 2-Pyrrolidone 2-PyrrolidoneDimethyl sulfate, N-bromosuccinimide, Sodium acetate, Hydrochloric acidNot explicitly reportedRacemic mixtureNot explicitly reportedPotentially highInexpensive starting material.Generates a racemic mixture requiring resolution.
Biocatalytic Synthesis: Enzyme Cascade Formaldehyde, Alanine (B10760859)Pyruvate (B1213749) aldolase (B8822740), Transaminase86% to >95%[2]>99%[2]~15 hours[2]Potentially high, demonstrated at lab scaleHigh yield and enantioselectivity, mild reaction conditions.Requires specialized enzymes, potential for enzyme inhibition.
Biocatalytic Synthesis: Yeast Reduction Methyl-4-benzyloxycarbonylamino-2-oxobutanoateSaccharomyces carlsbergensis or Saccharomyces sp. Edme40-54%88%Not explicitly reportedLab scaleStereoselective reduction, avoids hazardous reagents.Moderate yield and enantioselectivity, requires specific yeast strains.

Detailed Experimental Protocols

Chemical Synthesis from L-Asparagine

This method involves the conversion of the primary amide group of L-asparagine into a nitrile, followed by reduction.

Step 1: Dehydration of L-Asparagine to form a nitrile intermediate. L-asparagine is reacted with a dehydrating agent, such as acetic anhydride, in a solvent like pyridine. This converts the carboxamide group into a nitrile group.

Step 2: Reduction of the nitrile to an amine. The resulting nitrile intermediate is then reduced to the primary amine. A common method is catalytic hydrogenation using a platinum oxide catalyst under a hydrogen atmosphere. The reaction is typically carried out in a solvent mixture such as ethanol (B145695) and water with the presence of an acid (e.g., hydrochloric acid).

Step 3: Purification. The final product is purified using techniques like ion-exchange chromatography followed by crystallization.

Biocatalytic Synthesis using an Enzyme Cascade

This highly stereoselective method employs a one-pot enzyme cascade.[2]

Reaction Setup: A buffered aqueous solution (e.g., sodium phosphate (B84403) buffer, pH 7.0) is prepared containing pyruvate, L-alanine, and pyridoxal (B1214274) phosphate (PLP). The enzymes, a class II pyruvate aldolase (e.g., MBP-YfaU(Mg2+)) and a stereoselective transaminase (either S- or R-selective), are added to the solution.

Reaction Execution: Formaldehyde is continuously added to the reaction mixture over several hours using a syringe pump. The reaction is maintained at a controlled temperature (e.g., 25°C).

Mechanism: The pyruvate aldolase catalyzes the aldol (B89426) addition of pyruvate to formaldehyde, forming an intermediate. The transaminase then catalyzes the stereoselective amination of this intermediate using alanine as the amine donor, yielding the desired enantiomer of this compound.

Purification: The product can be isolated and purified from the reaction mixture using standard chromatographic techniques.

Visualizing the Pathways

Chemical Synthesis from L-Asparagine

G cluster_0 Synthesis from L-Asparagine L-Asparagine L-Asparagine Nitrile Intermediate Nitrile Intermediate L-Asparagine->Nitrile Intermediate Acetic Anhydride, Pyridine This compound This compound Nitrile Intermediate->this compound H2, PtO2 G cluster_1 Biocatalytic Synthesis Formaldehyde Formaldehyde Aldol Intermediate Aldol Intermediate Formaldehyde->Aldol Intermediate Pyruvate Aldolase Pyruvate Pyruvate Pyruvate->Aldol Intermediate Pyruvate Aldolase This compound This compound Aldol Intermediate->this compound Transaminase, Alanine Alanine Alanine G cluster_chem Chemical Synthesis (L-Asparagine) cluster_bio Biocatalytic Synthesis chem_start Start: L-Asparagine chem_step1 Dehydration (Anhydride, Pyridine) chem_start->chem_step1 chem_step2 Reduction (H2, Catalyst) chem_step1->chem_step2 chem_purify Purification (Chromatography) chem_step2->chem_purify chem_end Product chem_purify->chem_end bio_start Start: Formaldehyde, Alanine bio_step1 One-pot Enzymatic Reaction (Aldolase, Transaminase) bio_start->bio_step1 bio_purify Purification bio_step1->bio_purify bio_end Product bio_purify->bio_end

References

A Comparative Guide to the Structural Confirmation of 4-Amino-2-hydroxybutanoic Acid Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for the structural confirmation of 4-Amino-2-hydroxybutanoic acid and its derivatives. It is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of these compounds. The guide includes a summary of quantitative NMR data, detailed experimental protocols, and visualizations of relevant biological pathways and analytical workflows.

Introduction

This compound, a derivative of the neurotransmitter γ-aminobutyric acid (GABA), and its analogs are of significant interest in medicinal chemistry and drug development. These compounds have shown potential as modulators of GABA and NMDA receptors in the central nervous system. Accurate structural elucidation is paramount for understanding their structure-activity relationships and ensuring the identity and purity of synthesized molecules. NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of these small molecules in solution. This guide presents a comparative analysis of ¹H and ¹³C NMR data for this compound and related compounds to aid in their structural characterization.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift (δ) data for this compound and a selection of its derivatives and related compounds. These values are crucial for identifying the carbon skeleton and the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Chemical Shifts (δ in ppm)

CompoundH-2H-3H-4Other ProtonsSolvent
(R)-4-Amino-2-hydroxybutanoic acid~3.751.60-1.85--D₂O
N-Boc-(S)-4-amino-2-hydroxybutanoic acid---1.44 (s, 9H, Boc)CDCl₃
4-Aminobutanoic acid (GABA)2.29 (t)1.88 (quint)3.01 (t)-D₂O
2-Hydroxybutanoic acid4.08 (t)1.75 (sext)-0.92 (t, 3H, H-4)D₂O

Note: Multiplicity and coupling constant data were not available in the cited sources for all compounds. "t" denotes a triplet, "quint" a quintet, and "s" a singlet.

Table 2: ¹³C NMR Chemical Shifts (δ in ppm)

CompoundC-1 (COOH)C-2C-3C-4Other CarbonsSolvent
(R)-4-Amino-2-hydroxybutanoic acid175.3----D₂O
N-Cbz-(S)-4-amino-2-hydroxybutanoic acid175.969.134.538.8156.6 (C=O, Cbz), 136.8, 128.4, 128.0, 127.8 (Aromatic), 66.5 (CH₂, Cbz)DMSO-d₆
4-Aminobutanoic acid (GABA)181.935.827.942.8-D₂O
2-Hydroxybutanoic acid182.771.530.110.1-D₂O

Note: Complete assignment data were not available in all cited sources.

Experimental Protocols

A generalized protocol for the NMR analysis of this compound derivatives is provided below. This protocol is based on standard practices for small molecule analysis.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. For polar compounds like this compound and its salts, Deuterium Oxide (D₂O) is a common choice. For less polar derivatives, such as N-protected analogs, Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) may be more suitable.

  • Concentration: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O or Tetramethylsilane (TMS) for organic solvents, for accurate chemical shift referencing (0 ppm).

  • Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool into a clean NMR tube to ensure a homogeneous solution.

2. NMR Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher, for optimal signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • For samples in D₂O, the residual water signal can be suppressed using presaturation techniques.

  • ¹³C NMR:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

  • 2D NMR (Optional but Recommended for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks and confirm the connectivity of adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

3. Data Processing and Interpretation

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to deduce the molecular structure. Compare the experimental data with the tabulated values and data from related compounds for structural confirmation.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the structural confirmation of a synthesized this compound derivative using NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Structural Elucidation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation (Solvent, Concentration, Standard) purification->sample_prep data_acq Data Acquisition (1H, 13C, 2D NMR) sample_prep->data_acq data_proc Data Processing (FT, Phasing, Baseline Correction) data_acq->data_proc spectral_interp Spectral Interpretation (Chemical Shift, Multiplicity, Integration) data_proc->spectral_interp structure_confirm Structural Confirmation spectral_interp->structure_confirm final_report final_report structure_confirm->final_report Final Report

Caption: Workflow for NMR-based structural confirmation.

Signaling Pathways

This compound derivatives are known to interact with GABA and NMDA receptors. The following diagrams illustrate the general signaling mechanisms of these receptors.

GABA Receptor Signaling

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad gaba GABA gad->gaba gaba_receptor GABA-A Receptor (Ion Channel) gaba->gaba_receptor Binds to cl_influx Cl- Influx gaba_receptor->cl_influx hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization derivative 4-Amino-2-hydroxybutanoic acid derivative derivative->gaba_receptor Modulates

Caption: GABAergic signaling pathway.

NMDA Receptor Signaling

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron glutamate_pre Glutamate nmda_receptor NMDA Receptor (Ion Channel) glutamate_pre->nmda_receptor Binds to ca_influx Ca2+ Influx nmda_receptor->ca_influx signaling_cascade Cellular Signaling (e.g., LTP, LTD) ca_influx->signaling_cascade glycine Glycine/D-Serine (Co-agonist) glycine->nmda_receptor Binds to derivative 4-Amino-2-hydroxybutanoic acid derivative derivative->nmda_receptor Modulates

Caption: NMDA receptor signaling pathway.

Comparative Efficacy of (R)-GABOB versus (S)-GABOB in Functional Assays: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional efficacy of the enantiomers of 4-Amino-3-hydroxybutanoic acid (GABOB): (R)-(-)-GABOB and (S)-(+)-GABOB. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these compounds.

Introduction

4-Amino-3-hydroxybutanoic acid (GABOB) is an endogenous metabolite of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] The presence of a chiral center at the C3 position results in two stereoisomers, (R)- and (S)-GABOB, which exhibit notable differences in their biological activity.[1] Both isomers act as agonists at all three classes of GABA receptors: GABAA, GABAB, and GABAC.[1] However, their potency and efficacy vary significantly across these receptor subtypes, highlighting the importance of stereochemistry in their pharmacological action.[2][3]

Quantitative Comparison of Functional Efficacy

The functional potencies of (R)-GABOB and (S)-GABOB have been evaluated at different GABA receptor subtypes, revealing a clear enantioselective activity profile.

LigandReceptor SubtypeAssay TypeParameterValue (μM)Efficacy
(R)-(-)-GABOB GABAARadioligand BindingKi-Lower affinity than (S)-GABOB
GABABFunctional AssayEC50-More potent than (S)-GABOB[1][2]
GABAC ρ1 (wild-type)Two-electrode voltage-clampEC5019Full agonist[1][4]
GABAC ρ1 (T244S mutant)Two-electrode voltage-clampEC50>1000Weak partial agonist[1][4]
(S)-(+)-GABOB GABAARadioligand BindingKi-Higher affinity than (R)-GABOB[1]
GABABFunctional AssayEC50-Partial agonist[1]
GABAC ρ1 (wild-type)Two-electrode voltage-clampEC5045Full agonist[1][4]
GABAC ρ1 (T244S mutant)Two-electrode voltage-clampIC50417.4Competitive antagonist[1][4]
GABAC ρ1 (T244S mutant)Two-electrode voltage-clampKB204Competitive antagonist[1][4]

Experimental Protocols

The data presented in this guide are primarily derived from electrophysiological and radioligand binding assays. A representative experimental methodology is the two-electrode voltage-clamp technique used to characterize the activity of GABOB enantiomers at GABAC receptors expressed in Xenopus oocytes.

Two-Electrode Voltage-Clamp Electrophysiology

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) and potency (EC50 or IC50) of (R)-GABOB and (S)-GABOB at GABAC ρ1 receptors.

Methodology:

  • Receptor Expression: Xenopus laevis oocytes are injected with cRNA encoding the human GABAC ρ1 subunit. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a saline solution. Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording. The oocyte is voltage-clamped at a holding potential of -60 mV.

  • Drug Application: Solutions of (R)-GABOB or (S)-GABOB at varying concentrations are applied to the oocyte. The resulting changes in membrane current are recorded.

  • Data Analysis: The peak current response at each concentration is measured and normalized to the maximum response elicited by a saturating concentration of GABA. Concentration-response curves are then generated, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated by fitting the data to the Hill equation. For competitive antagonists, the Schild analysis can be used to determine the KB value.

Signaling Pathways and Experimental Workflow

GABA Receptor Signaling Pathways

GABA mediates its effects through two main types of receptors: ionotropic (GABAA and GABAC) and metabotropic (GABAB).

GABA_Signaling cluster_ionotropic Ionotropic Receptors cluster_metabotropic Metabotropic Receptor GABA_A GABA_A Receptor Cl_channel Cl- Channel Opening GABA_A->Cl_channel GABA_C GABA_C Receptor GABA_C->Cl_channel Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization GABA_B GABA_B Receptor G_protein G-protein Activation (Gi/o) GABA_B->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC K_channel K+ Channel Activation G_protein->K_channel Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel GABOB GABOB ((R) or (S)) GABOB->GABA_A GABOB->GABA_C GABOB->GABA_B

GABA Receptor Signaling Pathways for GABOB.
Experimental Workflow for Functional Characterization

The following diagram illustrates a typical workflow for the functional characterization of GABOB enantiomers.

Experimental_Workflow cluster_prep Preparation cluster_assay Functional Assay cluster_analysis Data Analysis synthesis Synthesis of (R)- and (S)-GABOB assay Two-Electrode Voltage-Clamp synthesis->assay receptor_prep Receptor Preparation (e.g., oocyte expression) receptor_prep->assay data_acq Data Acquisition (Current Measurement) assay->data_acq cr_curve Concentration-Response Curve Generation data_acq->cr_curve param_calc Calculation of EC50 / IC50 / KB cr_curve->param_calc

Workflow for Functional Characterization of GABOB Enantiomers.

Conclusion

The enantiomers of GABOB display distinct and receptor-specific pharmacological profiles. (S)-GABOB demonstrates a preference for GABAA receptors, whereas (R)-GABOB is more potent at GABAB and GABAC receptors.[1][2] This enantioselectivity is particularly evident at the GABAC ρ1 receptor, where a single amino acid mutation can convert (S)-GABOB from a full agonist to a competitive antagonist, while only diminishing the agonist activity of (R)-GABOB.[1][4] These findings underscore the critical role of stereochemistry in ligand-receptor interactions and provide a valuable framework for the rational design of subtype-selective GABAergic modulators for therapeutic applications.

References

A Comparative Guide to Inter-Laboratory Quantification of 4-Amino-2-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies for the quantification of 4-Amino-2-hydroxybutanoic acid (AHBA). While a dedicated formal inter-laboratory comparison study for AHBA is not publicly available, this document establishes a comparative framework based on established validation principles and typical performance data for the analysis of similar small molecules and amino acids. The primary analytical techniques evaluated are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Both methods are widely employed for the quantification of amino acids, each presenting distinct advantages in sensitivity, selectivity, and accessibility.

Quantitative Performance Comparison

The selection between LC-MS/MS and HPLC-UV for AHBA quantification is contingent on the specific application, required sensitivity, and the complexity of the sample matrix. For routine analysis in less complex matrices where high sensitivity is not paramount, a validated HPLC-UV method may be adequate and cost-effective. However, for complex biological samples requiring high selectivity and low detection limits, LC-MS/MS is the superior methodology.[1][2]

The following table summarizes the expected performance characteristics of these two methods for the quantification of AHBA, based on typical validation data for analogous compounds. These parameters are crucial for evaluating the reliability and suitability of an analytical method.[3]

Validation Parameter LC-MS/MS HPLC-UV Unit
Linearity (R²) > 0.999> 0.999-
Limit of Detection (LOD) 0.1 - 110 - 50ng/mL
Limit of Quantification (LOQ) 0.5 - 550 - 150ng/mL
Accuracy (% Recovery) 98 - 10295 - 105%
Precision (% RSD) < 3< 5%
Selectivity HighModerate-
Matrix Effect Potential for Ion Suppression/EnhancementLow-

Experimental Methodologies

Detailed protocols for sample preparation, chromatographic separation, and detection are provided below.

1. Sample Preparation (for Biological Matrices)

A simple protein precipitation method is commonly used for the extraction of small polar analytes like AHBA from biological fluids such as plasma or urine.[4]

  • Protein Precipitation:

    • To 100 µL of the sample (calibrator, quality control, or unknown), add 10 µL of a 30% sulfosalicylic acid solution.

    • Vortex the mixture for 30 seconds.

    • Refrigerate at 4°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 12,000 rpm for 5 minutes.

    • Transfer 50 µL of the supernatant and mix with 450 µL of an internal standard solution (in 100% mobile phase A).

    • Vortex for 30 seconds, and the sample is ready for injection.

cluster_sample_prep Sample Preparation Workflow sample 100 µL Sample ssa Add 10 µL 30% Sulfosalicylic Acid sample->ssa vortex1 Vortex 30s ssa->vortex1 refrigerate Refrigerate 4°C for 30 min vortex1->refrigerate centrifuge Centrifuge 12,000 rpm for 5 min refrigerate->centrifuge supernatant Transfer 50 µL Supernatant centrifuge->supernatant is Add 450 µL Internal Standard supernatant->is vortex2 Vortex 30s is->vortex2 injection Inject into LC-MS/MS vortex2->injection

Caption: General workflow for AHBA extraction and sample cleanup.

2. LC-MS/MS Quantification Protocol

This method is ideal for the sensitive and selective quantification of AHBA in complex biological matrices.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 150 mm, 2.7 µm particle size) is often suitable for retaining polar compounds like amino acids.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate with 0.15% v/v Formic Acid in 95:5 Water:Acetonitrile.

    • B: 10 mM Ammonium Formate with 0.15% v/v Formic Acid in 5:95 Water:Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 4 µL.

  • Mass Spectrometry: Operated in positive electrospray ionization (ESI) mode with scheduled Multiple Reaction Monitoring (MRM).

3. HPLC-UV Quantification Protocol

This method is suitable for routine quality control and quantification in less complex matrices. As AHBA lacks a strong chromophore, pre-column derivatization is typically required.

  • Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Derivatization: Pre-column derivatization with a reagent such as o-phthalaldehyde (B127526) (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is necessary to introduce a UV-active moiety.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of an appropriate buffer and an organic solvent like methanol (B129727) or acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Dependent on the derivatizing agent used.

Inter-Laboratory Validation Framework

An inter-laboratory validation study is essential to assess the reproducibility and robustness of an analytical method across different laboratories, equipment, and analysts. The process typically involves a coordinating laboratory preparing and distributing identical sets of samples (including calibration standards, quality controls, and blind samples) to participating laboratories.

cluster_interlab Inter-Laboratory Validation Workflow coord_lab Coordinating Laboratory (Prepare & Distribute Samples) part_lab_A Participating Lab A coord_lab->part_lab_A part_lab_B Participating Lab B coord_lab->part_lab_B part_lab_C Participating Lab C coord_lab->part_lab_C data_submission Data Submission to Coordinating Laboratory part_lab_A->data_submission part_lab_B->data_submission part_lab_C->data_submission stat_analysis Statistical Analysis (Z-scores, Precision) data_submission->stat_analysis final_report Final Report on Method Robustness stat_analysis->final_report

Caption: Workflow of an inter-laboratory validation study.

The results from each laboratory are then statistically analyzed to evaluate the method's performance. Key statistical measures include:

  • Z-score: This compares a laboratory's result to the consensus mean of all participating laboratories, indicating the accuracy of the measurement. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[5]

  • Precision: This evaluates the repeatability of measurements within a single laboratory (intra-laboratory precision) and the reproducibility across different laboratories (inter-laboratory precision), often expressed as the relative standard deviation (RSD).

Discussion of Method Comparison

  • LC-MS/MS: This technique offers high sensitivity and selectivity, making it the gold standard for quantifying low levels of endogenous compounds in complex biological matrices.[1] The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing.[1] While powerful, the initial instrument cost and operational complexity are higher compared to HPLC-UV.

  • HPLC-UV: This method is more accessible and cost-effective.[2] However, its lower sensitivity and potential for interference from co-eluting compounds that absorb at the same wavelength are significant limitations.[2] The necessity for a derivatization step adds to the sample preparation time and can introduce variability. This method is best suited for the analysis of purified samples or formulations where AHBA is a major component.

References

Safety Operating Guide

Safe Disposal of 4-Amino-2-hydroxybutanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Amino-2-hydroxybutanoic acid, ensuring compliance with general safety standards.

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to minimize exposure and risk.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields.[1][2]

  • Skin Protection: Chemical-impermeable gloves and protective clothing.[1][2]

  • Respiratory Protection: A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[1][2]

Engineering Controls:

  • Work in a well-ventilated area to avoid the formation of dust and aerosols.[1]

  • Ensure that emergency exits and risk-elimination areas are readily accessible.[1]

II. Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in a manner that prevents environmental contamination and adheres to local regulations.

  • Containment:

    • Collect the waste material in a suitable, tightly closed container.[1] The container should be clearly labeled as "Waste this compound".

  • Spill Management:

    • In the event of a spill, prevent further leakage if it is safe to do so.[1]

    • Do not allow the chemical to enter drains or waterways.[1] Discharge into the environment must be avoided.[1]

    • For dry spills, use dry clean-up procedures to avoid generating dust.[3]

    • For wet spills, absorb the material with an inert substance (e.g., sand, earth) and place it in the designated waste container.

    • Remove all sources of ignition and use non-sparking tools during cleanup.[1]

  • Waste Storage:

    • Store the sealed waste container in a dry, cool, and well-ventilated place.[1]

    • Keep the waste container away from incompatible materials and foodstuffs.[1]

  • Final Disposal:

    • The final disposal of this compound must be conducted through an authorized hazardous or special waste collection point.[3]

    • It is crucial to consult with local waste disposal experts or authorities to ensure compliance with all applicable regulations.

III. Quantitative Data Summary

Currently, publicly available Safety Data Sheets (SDS) for this compound do not provide specific quantitative data for disposal, such as concentration limits for aqueous waste or detailed chemical neutralization protocols. The primary guidance is procedural, emphasizing containment and proper hand-off to certified waste management services.

ParameterGuideline
Occupational Exposure Limits No data available.[1][2]
Toxicity to Fish No data available.[2]
Toxicity to Daphnia No data available.[2]
Persistence and Degradability No data available.[2]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 4-Amino-2- hydroxybutanoic acid waste ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check contain Step 2: Collect waste in a 'Suitable and Closed Container' ppe_check->contain label_container Step 3: Clearly Label Container with Chemical Name and Hazard contain->label_container spill_check Is there a spill? label_container->spill_check spill_procedure Follow Spill Cleanup Procedure: - Avoid dust/aerosols - Prevent entry to drains - Use non-sparking tools spill_check->spill_procedure Yes store Step 4: Store waste container in a 'Dry, Cool, Well-Ventilated Area' spill_check->store No spill_procedure->store consult Step 5: Consult Local Regulations & Waste Disposal Expert store->consult dispose Step 6: Dispose through an 'Authorised Hazardous Waste Collection Point' consult->dispose end End: Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.